molecular formula C24H26F2N2O8S B1674630 Garenoxacin Mesylate CAS No. 223652-90-2

Garenoxacin Mesylate

Numéro de catalogue: B1674630
Numéro CAS: 223652-90-2
Poids moléculaire: 540.5 g/mol
Clé InChI: IGTHEWGRXUAFKF-NVJADKKVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Garenoxacin mesylate [USAN] is a novel oral des-fluoro quinolone with potent antimicrobial activity against common respiratory pathogens, including resistant strains and Gram-positive and Gram-negative bacterial infections.

Propriétés

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTHEWGRXUAFKF-NVJADKKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F2N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048644
Record name Garenoxacin mesylate hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223652-90-2
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1)
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Record name Garenoxacin mesylate [USAN]
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Record name Garenoxacin mesylate hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
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Record name GARENOXACIN MESYLATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Garenoxacin Mesylate: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Garenoxacin, a des-fluoro(6)-quinolone antibiotic, exhibits potent broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic and atypical pathogens.[1][2][3][4][5][6] Its efficacy is rooted in a highly targeted mechanism of action that disrupts essential bacterial DNA processes, leading to rapid bactericidal effects.[1][4] This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and the logical framework of experimental validation underpinning Garenoxacin's antibacterial strategy.

Core Mechanism: Dual Inhibition of Type II Topoisomerases

Garenoxacin Mesylate exerts its bactericidal effect by inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2][4][7] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial intervention.[1][2]

Inhibition of DNA Gyrase

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that accumulates ahead of the replication fork.[1] Garenoxacin binds to the DNA-gyrase complex, specifically targeting the A subunit of the enzyme.[7] This binding stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands.[1][7] The accumulation of these unrepaired breaks leads to catastrophic DNA damage and ultimately, cell death.[1][7]

Inhibition of Topoisomerase IV

Topoisomerase IV plays a crucial role in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[1][7] Garenoxacin's inhibition of this enzyme prevents the proper segregation of newly replicated chromosomes into daughter cells.[7] This disruption of cell division contributes to the overall bactericidal effect of the drug.[2][7]

The dual-targeting nature of Garenoxacin is a significant advantage, as it is believed to contribute to its potent activity and a lower propensity for the development of bacterial resistance compared to quinolones that primarily target only one of the two enzymes.[1][8]

Quantitative Analysis of Enzyme Inhibition

Studies using purified enzymes from Staphylococcus aureus have quantified the inhibitory activity of Garenoxacin, demonstrating its potent and balanced action against both DNA gyrase and topoisomerase IV.

CompoundTarget EnzymeIC50 (µg/mL)
Garenoxacin Topoisomerase IV1.25 - 2.5
DNA Gyrase1.25
Ciprofloxacin Topoisomerase IV2.5 - 5.0
DNA Gyrase10

Data sourced from studies on purified Staphylococcus aureus enzymes.[8][9]

As the data indicates, Garenoxacin exhibits potent inhibitory activity against both enzymes, with a notably greater potency against DNA gyrase—approximately 10-fold higher than that of ciprofloxacin.[8][9]

Spectrum of Activity and Minimum Inhibitory Concentrations (MICs)

Garenoxacin demonstrates efficacy against a wide array of pathogens, including those resistant to other antibiotic classes.[2]

OrganismMIC90 (µg/mL)
Mycoplasma pneumoniae0.031
Mycoplasma fermentans≤0.008
Mycoplasma hominis≤0.008
Ureaplasma spp.0.25

MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.[3]

Mechanisms of Resistance

Bacterial resistance to Garenoxacin primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding its target enzymes, namely gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV.[10] A single mutation in either target may lead to a modest increase in the MIC, whereas a combination of mutations in both can result in a significant decrease in susceptibility.[8][9] Efflux pump overexpression can also contribute to reduced susceptibility, though it has a minimal effect on Garenoxacin resistance on its own.[8][9]

Visualizing the Mechanism and Experimental Logic

Signaling Pathway of Garenoxacin's Action

Garenoxacin_Mechanism cluster_drug This compound cluster_bacterium Bacterial Cell cluster_dna_process DNA Replication & Transcription Garenoxacin Garenoxacin Gyrase DNA Gyrase Garenoxacin->Gyrase Inhibits TopoIV Topoisomerase IV Garenoxacin->TopoIV Inhibits Supercoiling DNA Supercoiling (Relieves Torsional Strain) Gyrase->Supercoiling Decatenation Chromosome Decatenation (Separation of Daughter DNA) TopoIV->Decatenation Replication_Block Replication Fork Stalling Supercoiling->Replication_Block Leads to Segregation_Fail Failed Chromosome Segregation Decatenation->Segregation_Fail Leads to DNA_Damage Double-Strand DNA Breaks Replication_Block->DNA_Damage Segregation_Fail->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Induces IC50_Workflow cluster_prep Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis Purify_Enzyme Purify Target Enzyme (DNA Gyrase or Topoisomerase IV) Incubate Incubate Enzyme, Substrate, & Garenoxacin at 37°C Purify_Enzyme->Incubate Prepare_Substrate Prepare DNA Substrate (e.g., supercoiled plasmid for gyrase, katenated DNA for Topo IV) Prepare_Substrate->Incubate Serial_Dilution Prepare Serial Dilutions of Garenoxacin Serial_Dilution->Incubate Stop_Reaction Stop Reaction (e.g., add SDS/proteinase K) Incubate->Stop_Reaction Analyze Analyze DNA Products (Agarose Gel Electrophoresis) Stop_Reaction->Analyze Quantify Quantify Band Intensity (Densitometry) Analyze->Quantify Plot Plot % Inhibition vs. Garenoxacin Concentration Quantify->Plot Calculate_IC50 Calculate IC50 Value Plot->Calculate_IC50

References

An In-depth Technical Guide to the Discovery and Synthesis of Garenoxacin Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garenoxacin Mesylate, a potent des-fluoro(6) quinolone antibiotic, represents a significant advancement in the fight against a wide spectrum of bacterial pathogens. Developed by Toyama Chemical Co., Ltd., and marketed in Japan under the trade name Geninax, garenoxacin has demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and pharmacological profile of this compound, tailored for professionals in the field of drug development and research.

Discovery and Development

Garenoxacin was discovered by Toyama Chemical Co., Ltd. in Tokyo, Japan.[1] It emerged from research efforts to develop new quinolone antibiotics with an improved spectrum of activity and safety profile. While it has been approved and used in Japan for treating various infections like respiratory and urinary tract infections, its journey in other parts of the world has been different.[1] Applications for marketing authorization were withdrawn in both the United States and Europe.

Mechanism of Action

Garenoxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1]

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. Garenoxacin binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after the DNA strands have been cleaved. This prevents the re-ligation of the strands, leading to double-strand breaks and ultimately, bacterial cell death.[3]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, garenoxacin prevents the proper segregation of replicated DNA into daughter cells, leading to a halt in cell division and subsequent cell death.[2][3]

This dual-targeting mechanism contributes to garenoxacin's broad spectrum of activity and its potency against various bacterial species.[1]

Garenoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Garenoxacin Garenoxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Garenoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Garenoxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Topoisomerase_IV->Cell_Death Inhibition leads to DNA_Replication->Cell_Division

Caption: Mechanism of action of Garenoxacin.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been detailed in various patents.[4][5][6] An improved process for the synthesis has also been described, aiming for higher yields and easier handling.[7] The core of the synthesis involves the construction of the quinolone backbone followed by the addition of the isoindole side chain.

A general synthetic route involves the following key steps:

  • Preparation of the quinolone core: This typically starts from a substituted benzoic acid derivative, which undergoes a series of reactions to form the bicyclic quinolone structure. A key intermediate is Ethyl-7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate.[7]

  • Coupling Reaction: The quinolone core is then coupled with a protected isoindole derivative, often using a palladium catalyst.[6]

  • Deprotection and Hydrolysis: The protecting groups are removed, and the ester is hydrolyzed to yield the carboxylic acid, Garenoxacin.

  • Salt Formation: Finally, Garenoxacin is reacted with methanesulfonic acid in a suitable non-hydroxylic solvent to form the mesylate salt.[4][6]

Garenoxacin_Synthesis_Workflow Start Substituted Benzoic Acid Quinolone_Core Quinolone Core Synthesis (e.g., Ethyl-7-bromo-1-cyclopropyl-8- difluoromethoxy-1,4-dihydro-4-oxo quinoline-3-carboxylate) Start->Quinolone_Core Coupling Palladium-Catalyzed Coupling with Isoindole Derivative Quinolone_Core->Coupling Deprotection_Hydrolysis Deprotection and Hydrolysis Coupling->Deprotection_Hydrolysis Garenoxacin_Base Garenoxacin (Free Base) Deprotection_Hydrolysis->Garenoxacin_Base Salt_Formation Reaction with Methanesulfonic Acid Garenoxacin_Base->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Generalized synthesis workflow for this compound.

Pharmacological Profile

Antibacterial Spectrum

Garenoxacin exhibits broad-spectrum activity against a variety of pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

PathogenMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (MSSA)0.030.03
Staphylococcus aureus (MRSA)22
Streptococcus pneumoniae≤0.060.12
Haemophilus influenzae≤0.03≤0.03
Moraxella catarrhalis≤0.03≤0.03
Streptococcus pyogenes-0.25
Bacteroides fragilis group0.52
Prevotella spp.0.252
Fusobacterium spp.0.250.5
Clostridium spp.0.251
Escherichia coli≤0.03>4
Citrobacter spp.0.124
Enterobacter cloacae0.12>4
Data compiled from multiple sources.[8][9][10]
Pharmacokinetics

Pharmacokinetic studies have shown that Garenoxacin is rapidly absorbed after oral administration, with a long elimination half-life that supports once-daily dosing.[11][12]

ParameterValue (at 400 mg dose)
Cmax (Peak Plasma Concentration)~6.0 - 7.4 µg/mL
Tmax (Time to Peak Concentration)~1.13 - 2.50 hours
AUC (Area Under the Curve)~100.7 - 128.0 µg·h/mL
Half-life (t1/2) ~13.3 - 17.8 hours
Renal Excretion (unchanged) ~30 - 50%
Data from studies in healthy volunteers and patients with severe renal failure.[11][12][13]

Clinical Efficacy and Safety

Clinical trials have demonstrated the high efficacy of garenoxacin in treating various infections, particularly those of the respiratory tract.

IndicationEfficacy RateBacterial Eradication Rate
Upper Respiratory Tract Infections (overall) 80% - 100%98%
Acute Sinusitis84%-
Bacterial Pneumonia 92% - 96%-
Streptococcus pneumoniae-99.2%
Haemophilus influenzae-98.2%
Acute Exacerbation of Chronic Bronchitis 85%-
Data compiled from multiple clinical studies.[14][15][16]

Garenoxacin is generally well-tolerated. The most common adverse events reported in clinical trials were mild and included diarrhea and nausea.[17]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)

A standardized method for determining the MIC of garenoxacin against anaerobic bacteria is the agar dilution method.[8]

MIC_Determination_Workflow Start Prepare Serial Dilutions of Garenoxacin Incorporate Incorporate Antibiotic into Molten Agar Start->Incorporate Pour_Plates Pour Agar into Petri Dishes and Solidify Incorporate->Pour_Plates Inoculate Inoculate Agar Plates with Bacterial Suspension Pour_Plates->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (~10^5 CFU/spot) Prepare_Inoculum->Inoculate Incubate Incubate under Appropriate (e.g., Anaerobic) Conditions Inoculate->Incubate Read_Results Examine Plates for Visible Growth Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination by agar dilution.

Protocol Steps:

  • Preparation of Antibiotic Stock Solutions: A stock solution of garenoxacin is prepared and then serially diluted to create a range of concentrations.

  • Preparation of Agar Plates: The antibiotic dilutions are added to molten agar (e.g., Brucella agar supplemented with blood, hemin, and vitamin K1 for anaerobes) and poured into petri dishes.[8] A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are grown in a suitable broth, and the suspension is standardized to a specific turbidity, typically equivalent to a 0.5 McFarland standard, to deliver approximately 10^5 colony-forming units (CFU) per spot.[8]

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions.

  • Incubation: The plates are incubated under appropriate conditions (e.g., anaerobically at 37°C for 48 hours).

  • Reading and Interpretation: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of garenoxacin that completely inhibits visible growth.

Conclusion

This compound is a powerful des-fluoro(6) quinolone with a broad spectrum of antibacterial activity, a favorable pharmacokinetic profile, and proven clinical efficacy, particularly in the treatment of respiratory tract infections. Its dual mechanism of action, targeting both DNA gyrase and topoisomerase IV, makes it a valuable agent against a range of bacterial pathogens. This guide provides a foundational understanding of the key technical aspects of garenoxacin for professionals engaged in antibacterial drug discovery and development.

References

Physicochemical Properties of Garenoxacin Mesylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garenoxacin Mesylate is a potent, broad-spectrum quinolone antibiotic. A thorough understanding of its physicochemical properties is paramount for the successful formulation, development, and manufacturing of stable and bioavailable dosage forms. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical structure, solubility, dissociation constant (pKa), thermal properties, and polymorphic forms. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their laboratory investigations.

Chemical Properties

This compound is the methanesulfonic acid salt of Garenoxacin. The presence of the mesylate salt form often enhances the water solubility and stability of the active pharmaceutical ingredient.

Table 1: Chemical Identity of this compound

PropertyValueSource
Chemical Name1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonic acid hydrate
CAS Number223652-90-2
Molecular FormulaC₂₄H₂₆F₂N₂O₈S
Molecular Weight540.53 g/mol
Chemical StructureChemical Structure of this compound

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is critical for predicting the drug's behavior in vitro and in vivo.

Solubility

The solubility of this compound has been investigated in various solvents and at different pH values.

Table 2: Solubility Profile of this compound

Solvent/ConditionSolubility DescriptionQuantitative ValueSource
N,N-dimethylformamideEasily soluble-
MethanolSomewhat easily soluble-
2-propanolVery slightly soluble-
Water-0.0232 mg/mL
pH 2.0, 2.9, 11.2Sparingly soluble-
pH 3.8, 4.8, 10.0Slightly soluble-
pH 5.1, 8.5, 9.3, 9.6Very slightly soluble-
pH 6.6, 7.4Practically insoluble-
Dissociation Constant (pKa)

The pKa values indicate the pH at which the drug is 50% ionized. This is a critical parameter influencing solubility, absorption, and distribution.

Table 3: Dissociation Constants (pKa) of this compound

pKa ValueTypeSource
5.6-
6.05Strongest Acidic
8.88Strongest Basic
9.4-
Partition Coefficient (LogP)

The partition coefficient is a measure of a drug's lipophilicity and its ability to cross cell membranes.

Table 4: Partition Coefficient of this compound

LogP ValueMethodSource
1.71ALOGPS
1.62Chemaxon
Polymorphism

This compound is known to exist in different crystalline forms, or polymorphs, which can have different physicochemical properties. Three polymorphic forms have been identified: Form A, Form B, and Form C. Form A is the established crystalline form for the drug substance. The different forms can be distinguished using techniques such as Infrared (IR) spectroscopy, X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC).

Table 5: X-ray Powder Diffraction Peaks for this compound Crystalline Forms (°2θ)

FormPeak 1Peak 2Peak 3Peak 4Peak 5Peak 6Peak 7Source
Crystalline Form 113.7720.5421.5021.7722.1223.90-
Crystalline Form 210.8614.2618.9920.9123.4125.5927.42
Stability

This compound has been shown to be stable under various conditions. Stress testing indicated stability against humidity and light. While some water loss was observed under heat, other attributes remained unchanged. Long-term stability studies have also confirmed its stability.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of physicochemical properties.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents or aqueous buffers of known pH.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step.

  • Analysis: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: Analyze the remaining solid phase by techniques like XRPD or DSC to check for any polymorphic or chemical transformations during the experiment.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent if the drug has low aqueous solubility.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.

Polymorph Screening (X-ray Powder Diffraction - XRPD)

XRPD is a powerful, non-destructive technique for identifying and characterizing different crystalline forms of a drug substance.

Protocol:

  • Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of the crystals.

  • Instrument Setup: Place the powdered sample in a sample holder and mount it in the XRPD instrument.

  • Data Collection: Expose the sample to a monochromatic X-ray beam and rotate the sample while collecting the diffraction data over a specific range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern, a plot of diffraction intensity versus 2θ angle, is a unique fingerprint for a specific crystalline form. Compare the obtained pattern with known patterns of different polymorphs to identify the form present in the sample.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to measure the thermal properties of a material, such as melting point and glass transition temperature, and to identify different polymorphic forms.

Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram shows endothermic (melting) and exothermic (crystallization, decomposition) events as peaks. The melting point is determined from the onset or peak of the melting endotherm.

Visualizations

Experimental Workflow for Physicochemical Characterization

Garenoxacin_Physicochemical_Characterization Workflow for Physicochemical Characterization of this compound cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Solid-State Characterization cluster_3 Data Analysis & Reporting API This compound API Structure Structure Elucidation (NMR, MS, IR) API->Structure Polymorphism Polymorph Screening (XRPD) API->Polymorphism Solubility Solubility Studies (Shake-Flask) Structure->Solubility pKa pKa Determination (Potentiometric Titration) Structure->pKa LogP LogP Measurement (e.g., HPLC method) Structure->LogP Data_Analysis Data Interpretation & Comparison Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Thermal Thermal Analysis (DSC, TGA) Polymorphism->Thermal Stability Forced Degradation & Stability Studies Thermal->Stability Stability->Data_Analysis Report Comprehensive Report & Whitepaper Data_Analysis->Report

Caption: Workflow for the physicochemical characterization of this compound.

Garenoxacin Mesylate: A Comprehensive Technical Guide on its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garenoxacin, a des-F(6)-quinolone antibacterial agent, exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including resistant strains. Its potent bactericidal action is achieved through the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair. This technical guide provides an in-depth review of the pharmacology and toxicology of Garenoxacin Mesylate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Pharmacology

Mechanism of Action

Garenoxacin exerts its antibacterial effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] By inhibiting these enzymes, Garenoxacin disrupts critical cellular processes, leading to bacterial cell death.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Garenoxacin binds to the DNA-gyrase complex, stabilizing the transient double-strand breaks induced by the enzyme and preventing their re-ligation. This leads to an accumulation of DNA damage.

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Garenoxacin's inhibition of topoisomerase IV prevents the segregation of replicated DNA, ultimately halting cell division.

The dual-targeting nature of garenoxacin contributes to its potent activity and may reduce the likelihood of resistance development.[2] Studies have shown that garenoxacin has similar inhibitory activity against both topoisomerase IV and DNA gyrase in Staphylococcus aureus.[2]

Garenoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Garenoxacin Garenoxacin DNA_Gyrase DNA Gyrase Garenoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Garenoxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Leads to Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Topoisomerase_IV->Bacterial_Cell_Death Leads to DNA_Replication->Bacterial_Cell_Death Cell_Division->Bacterial_Cell_Death

Caption: Mechanism of action of Garenoxacin.
Pharmacokinetics

Garenoxacin exhibits a favorable pharmacokinetic profile, characterized by rapid oral absorption and a long elimination half-life, supporting once-daily dosing.[3][4]

Table 1: Pharmacokinetic Parameters of Garenoxacin in Healthy Adult Subjects Following Multiple Oral Doses [3][5]

Dose (mg)Cmax (μg/mL)Tmax (h)AUCτ (μg·h/mL)t1/2 (h)
1001.2 - 1.61.13 - 2.5011.5 - 15.713.3 - 17.8
2002.3 - 3.01.13 - 2.5022.0 - 30.013.3 - 17.8
4004.6 - 5.61.13 - 2.5045.0 - 55.013.3 - 17.8
8009.6 - 12.01.13 - 2.50100 - 12513.3 - 17.8
120016.3 - 24.01.13 - 2.50180 - 30713.3 - 17.8

Data are presented as ranges of geometric mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCτ: Area under the plasma concentration-time curve over the dosing interval; t1/2: Elimination half-life.

Absorption: Garenoxacin is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1 to 2.5 hours.[3][4] The administration with a high-fat meal does not lead to clinically significant changes in its exposure.[4]

Distribution: Garenoxacin is widely distributed in the body.[6] The serum protein binding in humans is approximately 78.3% to 84.0%.[6]

Metabolism: Information on the specific metabolic pathways of garenoxacin is limited in the provided search results.

Excretion: Approximately 30% to 50% of an administered dose of garenoxacin is excreted unchanged in the urine.[3]

Pharmacodynamics

The antibacterial efficacy of garenoxacin is correlated with the ratio of the area under the unbound plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[7] A target fAUC0-24/MIC ratio of greater than 30 hours is associated with a high clinical efficacy rate.[7]

Table 2: In Vitro Inhibitory Activity of Garenoxacin

EnzymeOrganismIC50 (μg/mL)Reference
DNA GyraseMycoplasma pneumoniae2.5[8]
Topoisomerase IVStaphylococcus aureus1.25 - 2.5[2]
DNA GyraseStaphylococcus aureus1.25[2]

IC50: 50% inhibitory concentration.

Table 3: Clinical Efficacy of Garenoxacin in Respiratory Tract Infections [9]

InfectionEfficacy Rate (%)
Bacterial Pneumonia92 - 96
Mycoplasma Pneumonia92 - 96
Chlamydial Pneumonia92 - 96
Acute Bronchitis92 - 96
Acute Infectious Exacerbations of Chronic Respiratory Disease85
Otorhinolaryngological Infections81 - 95

Toxicology

Preclinical Toxicology

Table 4: Summary of Preclinical Toxicology Findings for Garenoxacin

Study TypeSpeciesRouteKey FindingsNOAELReference
Fertility and Early Embryonic DevelopmentRatOralSuppressed body weight gain and decreased food consumption in males at 100 and 400 mg/kg, and in females at 1000 mg/kg. No effects on reproductive ability.<100 mg/kg/day (males), <1000 mg/kg/day (females)[1][10]
Embryo-Fetal DevelopmentRatOralSuppressed maternal body weight gain and food consumption at 1000 mg/kg. Not teratogenic.<1000 mg/kg/day[1][10]
Embryo-Fetal DevelopmentRabbitIVSuppressed maternal body weight gain and food consumption at ≥6.25 mg/kg. Abortions observed. Not teratogenic.<6.25 mg/kg/day[1][10]
Pre- and Postnatal DevelopmentRatOralSuppressed maternal body weight gain and food consumption at 250 and 1000 mg/kg. No effects on offspring.<250 mg/kg/day[1][10]
Articular ToxicityJuvenile Beagle DogIVNo articular toxicity at 30 mg/kg. Histopathological lesions in one animal at 60 mg/kg.30 mg/kg[11][12][13]
Articular ToxicityJuvenile Beagle DogOralLeast changes compared to ciprofloxacin and norfloxacin at 50 mg/kg/day for 7 days.Not established[11][12][13]

NOAEL: No-Observed-Adverse-Effect Level.

Genotoxicity

Garenoxacin has been evaluated in a battery of genotoxicity tests.[14] It did not show mutagenic activity in the bacterial reverse mutation test (Ames test) or in a gene mutation test with mammalian cells.[14] However, it did induce chromosomal aberrations in cultured mammalian cells, which is a known effect of topoisomerase inhibitors.[14] In vivo, garenoxacin was not mutagenic in the mouse micronucleus test or the in vivo unscheduled DNA synthesis test in rat hepatocytes.[14]

Cardiac Safety

In a retrospective analysis of five Phase I studies in healthy volunteers, garenoxacin did not show any clinically relevant dose-, route-of-administration-, or concentration-dependent effects on the QTc or PR interval across a dose range of 50 to 1200 mg/day.[15] No volunteer had a QTc interval prolongation exceeding established thresholds.[15]

Adverse Effects in Humans

Common adverse effects reported in clinical trials and post-marketing surveillance include gastrointestinal disturbances (diarrhea, nausea), and headache.[6] Most adverse events were of mild to moderate severity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of garenoxacin against various bacterial isolates is typically determined using standard broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) or other national committees.[7][16][17]

General Broth Microdilution Protocol:

  • Preparation of Garenoxacin Stock Solution: A stock solution of garenoxacin is prepared in a suitable solvent, such as water.[16]

  • Serial Dilutions: Serial twofold dilutions of the garenoxacin stock solution are prepared in Mueller-Hinton broth (or other appropriate growth medium for the test organism) in microtiter plates.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for 16-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of garenoxacin that completely inhibits visible bacterial growth.

MIC_Determination_Workflow Start Start Prepare_Stock Prepare Garenoxacin Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.
DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of garenoxacin against purified DNA gyrase and topoisomerase IV can be assessed using various in vitro assays, such as DNA supercoiling, decatenation, and cleavage assays.[2][18][19]

General DNA Gyrase Supercoiling Inhibition Assay Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and a suitable buffer.

  • Inhibitor Addition: Varying concentrations of garenoxacin are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization and Quantification: The DNA bands (supercoiled and relaxed forms) are visualized (e.g., with ethidium bromide) and quantified to determine the extent of inhibition and calculate the IC50 value.

General Topoisomerase IV Decatenation Inhibition Assay Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), purified topoisomerase IV, ATP, and a suitable buffer.

  • Inhibitor Addition: Varying concentrations of garenoxacin are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for the decatenation of kDNA.

  • Reaction Termination: The reaction is stopped.

  • Agarose Gel Electrophoresis: The DNA products (decatenated and catenated forms) are separated by agarose gel electrophoresis.

  • Visualization and Quantification: The DNA bands are visualized and quantified to determine the IC50 value of garenoxacin.[18]

Conclusion

This compound is a potent, broad-spectrum quinolone antibiotic with a well-defined mechanism of action involving the dual inhibition of bacterial DNA gyrase and topoisomerase IV. Its favorable pharmacokinetic and pharmacodynamic properties support its clinical utility in treating a range of bacterial infections. Preclinical studies have established a toxicological profile, indicating a lower potential for articular toxicity compared to some other quinolones and no evidence of in vivo genotoxicity. This comprehensive technical guide provides a valuable resource for the scientific and drug development communities, summarizing key pharmacological and toxicological data to support further research and development in the field of antibacterial therapeutics.

References

In-Depth Technical Guide: Crystal Structure Analysis of Garenoxacin Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garenoxacin is a des-fluoro(6) quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is clinically available as the mesylate salt. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical parameters that can influence its stability, solubility, and bioavailability. This technical guide provides a summary of the available data on the crystal structure analysis of Garenoxacin Mesylate, focusing on the characterization of its crystalline form.

Data Presentation

Powder X-ray Diffraction (PXRD) Data

A crystalline form of this compound has been characterized by Powder X-ray Diffraction (PXRD). The reported characteristic peaks are summarized in the table below.[2][3][4]

2θ Angle (°)
13.77 ± 0.2
20.54 ± 0.2
21.50 ± 0.2
21.77 ± 0.2
22.12 ± 0.2
23.90 ± 0.2

Further characterization has identified additional peaks for this crystalline form.[4]

2θ Angle (°)
10.86 ± 0.2
14.26 ± 0.2
18.99 ± 0.2
20.91 ± 0.2
23.41 ± 0.2
25.59 ± 0.2
27.42 ± 0.2

Note: As of the latest available information, single-crystal X-ray diffraction (SC-XRD) data, including lattice parameters, space group, and unit cell volume, for this compound has not been publicly disclosed.

Thermal Analysis Data

Specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for this compound are not available in the public domain. These techniques are crucial for determining the melting point, enthalpy of fusion, and thermal stability of a crystalline solid.

Experimental Protocols

Powder X-ray Diffraction (PXRD)

The following is a representative experimental protocol for acquiring PXRD data of a crystalline form of this compound, based on available patent literature.[4]

Instrument: Philips X'pert PRO Diffractometer or equivalent.

Radiation Source: Cu Kα radiation (λ = 1.54060 Å).

Voltage and Current: 45 kV and 40 mA.

Scan Range (2θ): 2° to 50°.

Step Size: 0.0170°.

Time per Step: 50 seconds.

Sample Preparation: The sample is finely powdered and packed into a suitable sample holder.

Differential Scanning Calorimetry (DSC)

While specific parameters for this compound are unavailable, a general DSC protocol for the analysis of pharmaceutical powders is as follows:

Instrument: A calibrated Differential Scanning Calorimeter.

Sample Pans: Aluminum pans.

Sample Weight: 2-5 mg.

Atmosphere: Inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min.

Heating Rate: A standard heating rate of 10 °C/min is commonly used.

Temperature Range: A typical range would be from ambient temperature to a point beyond the melting or decomposition of the substance, for example, 30 °C to 300 °C.

Analysis: The thermogram is analyzed for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Thermogravimetric Analysis (TGA)

A general TGA protocol for pharmaceutical compounds is provided below.

Instrument: A calibrated Thermogravimetric Analyzer.

Sample Pan: Platinum or ceramic pans.

Sample Weight: 5-10 mg.

Atmosphere: Inert atmosphere, such as nitrogen, with a defined flow rate.

Heating Rate: A linear heating rate, commonly 10 °C/min.

Temperature Range: From ambient to a temperature that ensures complete decomposition, for example, 30 °C to 600 °C.

Analysis: The TGA curve is analyzed for mass loss as a function of temperature, indicating desolvation or decomposition events.

Mandatory Visualization

Experimental_Workflow_for_Crystal_Structure_Analysis cluster_sample Sample Preparation cluster_analysis Solid-State Characterization cluster_data Data Analysis cluster_results Structural Information Sample This compound (Crystalline Powder) PXRD Powder X-ray Diffraction (PXRD) Sample->PXRD DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA PXRD_Data Diffraction Pattern (2θ vs. Intensity) PXRD->PXRD_Data Thermal_Data Thermograms (Heat Flow / Weight vs. Temp) DSC->Thermal_Data TGA->Thermal_Data Crystallinity Crystallinity & Phase Purity PXRD_Data->Crystallinity Polymorphism Polymorph Identification PXRD_Data->Polymorphism Thermal_Data->Polymorphism Thermal_Properties Thermal Stability & Transitions Thermal_Data->Thermal_Properties

Caption: Workflow for the solid-state characterization of this compound.

Polymorphism_Relationship cluster_forms Polymorphic Forms of this compound cluster_characterization Characterization Techniques Form_A Crystalline Form (Characterized by PXRD) PXRD PXRD Form_A->PXRD Distinct Peak Pattern DSC DSC Form_A->DSC Specific Melting Point TGA TGA Form_A->TGA Thermal Stability Profile Spectroscopy Vibrational Spectroscopy (IR, Raman) Form_A->Spectroscopy Characteristic Spectra Other_Forms Other Potential Polymorphs (Hypothetical) Other_Forms->PXRD Different Peak Patterns Other_Forms->DSC Different Thermal Events Other_Forms->TGA Varying Stability Other_Forms->Spectroscopy Spectral Differences

Caption: Logical relationships in the study of this compound polymorphism.

References

Garenoxacin Mesylate: An In-depth Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garenoxacin, a novel des-F(6)-quinolone, demonstrates a broad and potent antibacterial spectrum, encompassing a wide range of clinically significant pathogens. This technical guide provides a comprehensive overview of the in vitro activity of garenoxacin mesylate against Gram-positive, Gram-negative, anaerobic, and atypical bacteria. Detailed experimental protocols for determining antibacterial susceptibility are outlined, and the core mechanism of action is visually represented. The extensive data presented herein, summarized in structured tables, underscores the potential of garenoxacin as a valuable agent in the treatment of various bacterial infections.

Introduction

Garenoxacin is a synthetic fluoroquinolone antibacterial agent that distinguishes itself from other quinolones by the absence of a fluorine atom at the C-6 position and the presence of a difluoromethoxy group at the C-8 position.[1] This unique chemical structure contributes to its broad-spectrum activity and potent inhibition of bacterial DNA synthesis.[2][3] Garenoxacin exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] This dual-targeting mechanism is crucial for its activity against a variety of pathogens, including those resistant to other antibiotics.[4][5][6]

This guide serves as a technical resource for professionals in the fields of microbiology, pharmacology, and drug development, offering detailed insights into the antibacterial profile of this compound.

In Vitro Antibacterial Spectrum

Garenoxacin exhibits potent in vitro activity against a wide array of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for various pathogens.

Gram-Positive Aerobes

Garenoxacin demonstrates excellent activity against Gram-positive aerobes, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA), Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus species.[7][8][9]

OrganismNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Staphylococcus aureus (MSSA)--0.030.03[8]
Staphylococcus aureus (MRSA)---2[8]
Streptococcus pneumoniae---0.12[8]
Streptococcus pyogenes---0.25[8]
Enterococcus faecalis--0.25-[7]
Gram-Negative Aerobes

The activity of garenoxacin extends to many common Gram-negative aerobic pathogens, such as Haemophilus influenzae, Moraxella catarrhalis, and members of the Enterobacteriaceae family.[8][10]

OrganismNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Haemophilus influenzae--≤0.03≤0.03[8]
Moraxella catarrhalis--≤0.03≤0.03[8]
Escherichia coli--0.06-[7]
Pseudomonas aeruginosa--1.0-[7]
Anaerobic Bacteria

Garenoxacin shows significant activity against a broad range of anaerobic bacteria, which are often implicated in mixed infections.[11][12][13]

OrganismNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Bacteroides fragilis group--0.52[14]
Prevotella spp.--0.252[14]
Fusobacterium spp.--0.250.5[14]
Clostridium spp.--0.251[14]
Peptostreptococcus spp.--0.1250.25[14]
Atypical Bacteria

Clinical studies have demonstrated the efficacy of garenoxacin in treating atypical pneumonia, indicating its activity against pathogens like Mycoplasma pneumoniae and Chlamydophila pneumoniae.[15][16]

OrganismEfficacy RateReference(s)
Mycoplasma pneumoniae90% (9/10 patients)[15]
Chlamydophila pneumoniae100% (4/4 patients)[15]

Mechanism of Action

Garenoxacin's bactericidal activity is a result of the inhibition of two critical bacterial enzymes involved in DNA replication and repair: DNA gyrase and topoisomerase IV.[2][3][4] By binding to the enzyme-DNA complex, garenoxacin stabilizes the transient breaks introduced by these enzymes, leading to an accumulation of double-strand DNA breaks and subsequent bacterial cell death.[4] This dual-targeting mechanism is believed to contribute to its potent activity and potentially lower the frequency of resistance development.[5][6]

Garenoxacin_Mechanism_of_Action Garenoxacin Garenoxacin DNA_Gyrase DNA Gyrase (relaxes positive supercoils) Garenoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (separates daughter chromosomes) Garenoxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Daughter_Chromosomes Daughter Chromosome Separation Topoisomerase_IV->Daughter_Chromosomes Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Daughter_Chromosomes->Cell_Death Agar_Dilution_Workflow Start Start Prep_Stock Prepare Garenoxacin Stock Solution Start->Prep_Stock Prep_Plates Prepare Agar Plates with Serial Dilutions of Garenoxacin Prep_Stock->Prep_Plates Inoculate Spot Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Broth_Microdilution_Workflow Start Start Prep_Dilutions Prepare Garenoxacin Dilutions in Microtiter Plate Start->Prep_Dilutions Inoculate_Wells Inoculate Wells of Microtiter Plate Prep_Dilutions->Inoculate_Wells Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate_Wells Incubate_Plate Incubate Microtiter Plate Inoculate_Wells->Incubate_Plate Read_MIC Read MIC (Lowest concentration with no turbidity) Incubate_Plate->Read_MIC End End Read_MIC->End

References

In Vitro Activity of Garenoxacin Mesylate Against Respiratory Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garenoxacin, a novel des-F(6)-quinolone, has demonstrated potent in vitro activity against a wide spectrum of respiratory pathogens.[1][2] This technical guide provides a comprehensive overview of its efficacy, particularly against key bacterial species implicated in community-acquired respiratory tract infections, namely Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The document summarizes key quantitative data, details experimental protocols for susceptibility testing, and illustrates the underlying mechanism of action.

Mechanism of Action

Garenoxacin exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[3][4] Unlike other fluoroquinolones, garenoxacin possesses a dual-target mechanism, inhibiting both DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][5] These enzymes are essential for bacterial DNA replication, transcription, and repair.[5] By forming a stable complex with the enzyme-DNA intermediate, garenoxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2][3] In Streptococcus pneumoniae, DNA gyrase has been identified as the primary target of garenoxacin.[6]

cluster_garenoxacin Garenoxacin cluster_bacterial_cell Bacterial Cell Garenoxacin Garenoxacin Mesylate DNA_Gyrase DNA Gyrase (Topoisomerase II) Garenoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Garenoxacin->Topoisomerase_IV Inhibits Cell_Death Bacterial Cell Death Garenoxacin->Cell_Death Induces DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of Garenoxacin.

In Vitro Susceptibility

Extensive surveillance studies have evaluated the in vitro activity of garenoxacin against a large collection of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for garenoxacin and comparator antimicrobial agents against key respiratory pathogens.

Table 1: In Vitro Activity of Garenoxacin and Comparator Agents against Streptococcus pneumoniae
Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Garenoxacin ≤0.03 - 0.06 0.06 - 0.12
Levofloxacin11
Moxifloxacin0.120.12 - 0.25
Ciprofloxacin12

Data compiled from multiple sources.[1][7]

Table 2: In Vitro Activity of Garenoxacin and Comparator Agents against Haemophilus influenzae
Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Garenoxacin ≤0.03 - 0.06 ≤0.03
Ciprofloxacin≤0.03 - 0.060.03
Levofloxacin0.06 - 0.120.06
Moxifloxacin0.03 - 0.060.06

Data compiled from multiple sources.[1][7][8][9]

Table 3: In Vitro Activity of Garenoxacin and Comparator Agents against Moraxella catarrhalis
Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Garenoxacin ≤0.03 ≤0.03
Amoxicillin-Clavulanate0.120.25
Cefuroxime12
Azithromycin≤0.060.12

Data compiled from multiple sources.[1][7]

Garenoxacin has demonstrated potent activity against pneumococci, with a potency 16- to 32-fold greater than levofloxacin or ciprofloxacin and 2-fold superior to moxifloxacin.[7] Resistance to other classes of antimicrobials did not appear to adversely affect garenoxacin's MIC results.[7]

Activity Against Resistant Phenotypes

Garenoxacin maintains notable activity against strains with reduced susceptibility to other fluoroquinolones. For ciprofloxacin- or levofloxacin-resistant S. pneumoniae, the garenoxacin MIC₉₀ was 1 µg/mL, with over 90% of these resistant strains remaining susceptible to garenoxacin.[7] In H. influenzae, strains with single amino acid substitutions in the quinolone resistance-determining region (QRDR) of GyrA exhibited garenoxacin MICs in the range of 0.06 to 0.12 µg/mL.[8][10] More significant increases in MICs were observed with multiple mutations in both GyrA and ParC.[8][10]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

cluster_workflow Broth Microdilution MIC Testing Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Garenoxacin Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Bacteria and Garenoxacin Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth Microdilution Experimental Workflow.

Key Steps:

  • Inoculum Preparation: A standardized suspension of the test organism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Dilution: A series of twofold dilutions of this compound are prepared in a cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well of a microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae and H. influenzae, specific atmospheric conditions and supplemented media are required.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

This compound exhibits potent in vitro activity against the most common bacterial pathogens associated with respiratory tract infections, including strains with resistance to other antimicrobial agents. Its dual-target mechanism of action and favorable MIC profile make it a significant agent in the management of these infections. The standardized methodologies for susceptibility testing, as outlined by CLSI, are crucial for the accurate determination of its in vitro efficacy. This technical guide provides essential data and protocols to support further research and development in this area.

References

Garenoxacin Mesylate for the Treatment of Mycoplasma Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garenoxacin, a novel des-fluoro(6)-quinolone, demonstrates potent in vitro and clinical efficacy against a range of clinically significant Mycoplasma species, including Mycoplasma pneumoniae, Mycoplasma hominis, Mycoplasma fermentans, and Ureaplasma species. As members of the fluoroquinolone class, garenoxacin exerts its bactericidal effects by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1][2][3] This technical guide provides a comprehensive overview of garenoxacin mesylate for the treatment of Mycoplasma infections, consolidating in vitro susceptibility data, clinical efficacy findings, detailed experimental protocols, and a visual representation of its mechanism of action. The information presented herein is intended to support further research and drug development efforts in the field of anti-mycoplasmal therapeutics.

Introduction

Mycoplasma species are a group of small, wall-less bacteria responsible for a variety of human infections, most notably atypical pneumonia caused by Mycoplasma pneumoniae. The lack of a cell wall renders them intrinsically resistant to beta-lactam antibiotics, necessitating the use of alternative antimicrobial agents. Fluoroquinolones, with their broad spectrum of activity, have emerged as important therapeutic options.

Garenoxacin is a des-fluoro(6)-quinolone characterized by its potent activity against respiratory pathogens, including atypical organisms like Mycoplasma.[4] Its unique chemical structure contributes to a favorable pharmacokinetic and pharmacodynamic profile.[5] Clinical studies have demonstrated high efficacy rates for garenoxacin in the treatment of mycoplasma pneumonia.[5][6] This guide aims to provide an in-depth technical resource on the use of garenoxacin against Mycoplasma infections.

Mechanism of Action

Garenoxacin, like other fluoroquinolones, functions by inhibiting the activity of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

Garenoxacin binds to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately, bacterial cell death.[2]

Garenoxacin_Mechanism_of_Action cluster_bacterial_cell Mycoplasma Cell Bacterial_DNA Bacterial DNA Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Replication_Transcription DNA Replication & Transcription Bacterial_DNA->DNA_Replication_Transcription DNA_Gyrase DNA Gyrase DNA_Gyrase->Replication_Fork Relieves supercoiling DNA_Breaks Accumulation of Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Topoisomerase_IV Topoisomerase IV Catenated_Daughter_DNA Catenated Daughter Chromosomes Topoisomerase_IV->Catenated_Daughter_DNA Initiates decatenation Topoisomerase_IV->DNA_Breaks Garenoxacin Garenoxacin Garenoxacin->DNA_Gyrase Inhibits Garenoxacin->Topoisomerase_IV Inhibits Replication_Fork->Catenated_Daughter_DNA Decatenation Decatenation Catenated_Daughter_DNA->Decatenation Cell_Division Cell Division Decatenation->Cell_Division Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Garenoxacin's dual inhibition of DNA gyrase and topoisomerase IV.

In Vitro Efficacy Data

Garenoxacin exhibits potent in vitro activity against a wide range of Mycoplasma and Ureaplasma species. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: In Vitro Activity of Garenoxacin and Comparators against Mycoplasma pneumoniae

Antimicrobial AgentNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Garenoxacin 63≤0.008 - 0.0630.0160.031[7][8]
Moxifloxacin630.031 - 0.250.0630.125[7][8]
Levofloxacin630.25 - 20.51[7][8]
Ciprofloxacin630.5 - 412[7][8]
Doxycycline630.016 - 10.250.5[7][8]
Azithromycin63≤0.001 - 0.004≤0.001≤0.001[7][8]
Clarithromycin63≤0.001 - 0.004≤0.001≤0.001[7][8]

Table 2: In Vitro Activity of Garenoxacin and Comparators against Mycoplasma hominis

Antimicrobial AgentNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Garenoxacin 45≤0.008 - 0.063≤0.008≤0.008[7][8]
Moxifloxacin45≤0.008 - 0.1250.0160.031[7][8]
Levofloxacin450.063 - 10.250.5[7][8]
Ciprofloxacin450.031 - 10.250.5[7][8]
Doxycycline45≤0.008 - >1280.0634[7][8]
Clindamycin45≤0.008 - 0.1250.0160.031[7][8]

Table 3: In Vitro Activity of Garenoxacin against Other Mycoplasma and Ureaplasma Species

OrganismNo. of IsolatesGarenoxacin MIC Range (µg/mL)Garenoxacin MIC₉₀ (µg/mL)Reference(s)
Mycoplasma fermentans15≤0.008≤0.008[7][8]
Ureaplasma spp.680.016 - 10.25[7][8]

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of garenoxacin in treating respiratory tract infections, including those caused by Mycoplasma pneumoniae.

Table 4: Clinical Efficacy of Garenoxacin in Atypical Pneumonia

Study PopulationGarenoxacin DosageClinical Efficacy RatePathogen-Specific Efficacy (M. pneumoniae)Reference(s)
Patients with suspected or confirmed atypical pneumonia400 mg once daily92-96%90% (9/10 patients)[5][6]

Experimental Protocols

In Vitro Susceptibility Testing

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of human mycoplasmas.

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Broth_Microdilution_Workflow A Prepare serial twofold dilutions of Garenoxacin in appropriate broth medium (e.g., SP4 for M. pneumoniae) in a 96-well microtiter plate. B Prepare a standardized inoculum of the Mycoplasma isolate (e.g., 10^4 - 10^5 CFU/mL). A->B C Inoculate each well of the microtiter plate with the Mycoplasma suspension. Include a growth control (no antibiotic) and a sterility control (no inoculum). B->C D Seal the plate and incubate at 37°C in a suitable atmosphere (e.g., ambient air or 5% CO2). C->D E Read the plates when the growth control well shows a color change (indicating metabolic activity and growth). D->E F The MIC is the lowest concentration of Garenoxacin that prevents a color change. E->F

Workflow for broth microdilution susceptibility testing.

Detailed Steps:

  • Media Preparation: Prepare appropriate broth medium (e.g., SP4 broth for M. pneumoniae, 10B broth for Ureaplasma spp.).

  • Antimicrobial Dilution: Perform serial twofold dilutions of garenoxacin in the broth within a 96-well microtiter plate.

  • Inoculum Preparation: Culture the Mycoplasma isolate and adjust the concentration to the desired inoculum size (typically 10⁴ to 10⁵ color changing units per milliliter).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive growth control well (inoculum without antibiotic) and a negative sterility control well (broth without inoculum).

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C. The incubation period varies depending on the species' growth rate (e.g., 4-8 days for M. pneumoniae).

  • MIC Determination: The MIC is read as the lowest concentration of garenoxacin that inhibits visible growth, which is typically indicated by the absence of a color change in the pH-sensitive medium.

This method is considered a reference method for susceptibility testing.

Detailed Steps:

  • Media Preparation: Prepare agar plates (e.g., SP4 agar for M. pneumoniae) containing serial twofold dilutions of garenoxacin.

  • Inoculum Preparation: Prepare a standardized suspension of the Mycoplasma isolate.

  • Inoculation: Spot-inoculate a defined volume of the bacterial suspension onto the surface of each agar plate. A multi-pronged inoculator can be used to test multiple isolates simultaneously. Include a growth control plate without any antibiotic.

  • Incubation: Incubate the plates at 37°C in an appropriate atmosphere until growth is visible on the control plate.

  • MIC Determination: The MIC is the lowest concentration of garenoxacin that completely inhibits the visible growth of the isolate.

In Vivo Efficacy Evaluation (Generalized Protocol)

The following is a generalized protocol for assessing the efficacy of garenoxacin in an animal model of Mycoplasma pneumoniae infection, based on methodologies used for other fluoroquinolones.

  • Animal Species: Hamsters or specific strains of mice (e.g., BALB/c) are commonly used.[6]

  • Infection: Animals are anesthetized and infected via intranasal or intratracheal inoculation with a known concentration of a virulent M. pneumoniae strain.

  • Drug Administration: Garenoxacin is administered orally or via subcutaneous injection.

  • Dosage: A range of doses should be tested to determine the dose-response relationship. For other fluoroquinolones, dosages in the range of 10-200 mg/kg/day have been used in hamster models.[6]

  • Treatment Duration: Treatment is typically initiated 24 hours post-infection and continued for a period of 5 to 15 days.[6]

  • Bacterial Load: At the end of the treatment period, animals are euthanized, and their lungs are aseptically removed. The lungs are then homogenized and cultured to quantify the number of viable Mycoplasma organisms (colony-forming units, CFU). The reduction in CFU in treated animals compared to an untreated control group is a primary measure of efficacy.

  • Histopathology: Lung tissues can be examined histopathologically to assess the extent of inflammation and tissue damage.

  • Survival: In lethal infection models, the survival rate of treated animals is monitored.

InVivo_Efficacy_Workflow A Acclimatize animals (e.g., hamsters or mice). B Infect animals with a standardized inoculum of M. pneumoniae (intranasal or intratracheal administration). A->B C Randomize infected animals into treatment and control groups. B->C D Administer Garenoxacin (various doses) or vehicle control to the respective groups for a defined duration (e.g., 5-15 days). C->D E Monitor animals for clinical signs of illness and mortality. D->E F At the end of the study, euthanize animals and collect lung tissue. D->F G Assess treatment efficacy by: - Quantifying bacterial load (CFU) in the lungs. - Histopathological examination of lung tissue. F->G

Generalized workflow for in vivo efficacy testing.

Conclusion

This compound is a potent fluoroquinolone with excellent in vitro activity and demonstrated clinical efficacy against Mycoplasma infections. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV contributes to its bactericidal effect. The standardized protocols for susceptibility testing outlined in this guide provide a framework for consistent and reliable evaluation of garenoxacin and other antimicrobial agents against these fastidious organisms. Further research, particularly in vivo studies with well-defined protocols, will continue to elucidate the full therapeutic potential of garenoxacin in the management of Mycoplasma-related diseases.

References

Garenoxacin Mesylate: A Technical Guide to the Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garenoxacin, a novel des-F(6)-quinolone antibiotic, demonstrates potent, broad-spectrum antibacterial activity by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is a key attribute, contributing to its enhanced bactericidal effects and a reduced potential for the development of resistance.[3][4] This technical guide provides an in-depth exploration of the molecular interactions, quantitative inhibitory data, and the experimental protocols used to characterize the dual inhibition of these critical bacterial enzymes by garenoxacin.

The Dual-Targeting Mechanism of Action

Quinolone antimicrobials are unique in their direct inhibition of bacterial DNA synthesis.[1] They achieve this by targeting DNA gyrase and DNA topoisomerase IV, which are vital for bacterial DNA replication and transcription.[2][5]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into DNA, a process that relieves torsional stress during DNA replication.[2][6]

  • Topoisomerase IV: This enzyme's primary role is the decatenation, or unlinking, of interlinked daughter chromosomes after DNA replication, allowing for proper segregation into daughter cells.[2][7]

Garenoxacin, like other quinolones, binds to the complex formed between these enzymes and the bacterial DNA.[1][2] This binding stabilizes the transient double-strand breaks created by the enzymes during their catalytic cycle.[2] By preventing the re-ligation of these breaks, garenoxacin effectively converts these essential enzymes into cellular poisons, leading to an accumulation of DNA damage, the blockage of DNA replication, and ultimately, bacterial cell death.[1][2][7]

A critical feature of garenoxacin is its balanced activity against both DNA gyrase and topoisomerase IV.[8] While many quinolones show preferential targeting—gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria—garenoxacin exhibits similar potency against both enzymes in certain key pathogens like Staphylococcus aureus.[7][8][9] This dual-targeting characteristic means that mutations in both enzymes are required for a significant increase in resistance, potentially slowing the emergence of resistant strains.[8][10]

Garenoxacin_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 DNA Replication & Topology Management Garenoxacin Garenoxacin Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex Garenoxacin->Cleavage_Complex Binds to & Stabilizes DNA_Gyrase DNA Gyrase (Supercoiling) DNA_Gyrase->Cleavage_Complex Topo_IV Topoisomerase IV (Decatenation) Topo_IV->Cleavage_Complex DNA Bacterial DNA DNA->DNA_Gyrase Target 1 DNA->Topo_IV Target 2 Replication_Block Replication Fork Blockage Cleavage_Complex->Replication_Block DNA_Damage Double-Strand DNA Breaks Replication_Block->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Garenoxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Quantitative Inhibitory Data

The potency of garenoxacin has been quantified through in vitro assays determining its 50% inhibitory concentrations (IC₅₀) against purified enzymes and its minimum inhibitory concentrations (MIC) against various bacterial pathogens.

Table 1: In Vitro Inhibitory Activity of Garenoxacin Against Purified Enzymes
Bacterial SpeciesEnzymeGarenoxacin IC₅₀ (µg/mL)Comparator: Ciprofloxacin IC₅₀ (µg/mL)
Staphylococcus aureusTopoisomerase IV1.25 - 2.52.5 - 5.0
Staphylococcus aureusDNA Gyrase1.2512.5
Mycoplasma pneumoniaeDNA Gyrase2.5Not Reported

Data sourced from studies on purified S. aureus and M. pneumoniae enzymes.[8][10][11]

Table 2: Minimum Inhibitory Concentrations (MICs) of Garenoxacin Against Common Respiratory Pathogens
PathogenNo. of IsolatesGarenoxacin MIC₅₀ (µg/mL)Garenoxacin MIC₉₀ (µg/mL)
Streptococcus pneumoniae18,887Not Reported0.06
Haemophilus influenzae15,555Not Reported≤0.03
Moraxella catarrhalis5,981Not Reported≤0.03

MIC₉₀ represents the concentration required to inhibit 90% of the isolates.[12]

Table 3: Minimum Inhibitory Concentrations (MICs) of Garenoxacin Against Other Clinically Relevant Bacteria
PathogenStrain TypeGarenoxacin MIC₉₀ (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.03
Staphylococcus aureusMethicillin-Resistant (MRSA)2.0
Streptococcus pyogenesAll0.25

Data sourced from a study testing 200 bacterial strains.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the inhibitory activity of garenoxacin against its target enzymes.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[11]

Materials:

  • Purified bacterial DNA gyrase enzyme

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 100 µg/mL BSA)[14]

  • Garenoxacin (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[14]

  • Chloroform/isoamyl alcohol (24:1)

  • 1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

Protocol:

  • Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot Master Mix: Distribute the master mix into pre-chilled microcentrifuge tubes for each reaction.

  • Add Inhibitor: Add the desired concentration of garenoxacin or solvent control (e.g., DMSO) to each respective tube.

  • Initiate Reaction: Add a pre-determined amount of diluted DNA gyrase enzyme to each tube to start the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 1/5 volume of Stop Buffer/Loading Dye.[14]

  • Extraction (Optional): To improve gel resolution, perform a chloroform/isoamyl alcohol extraction. Vortex briefly, centrifuge, and collect the upper aqueous phase.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85-90V) until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. The relaxed substrate migrates slower than the supercoiled product. Inhibition is quantified by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band with increasing drug concentration.

Gyrase_Assay_Workflow start Start prep_mix Prepare Master Mix (Buffer, Relaxed DNA, H₂O) start->prep_mix aliquot Aliquot Mix into Tubes prep_mix->aliquot add_drug Add Garenoxacin or Solvent Control aliquot->add_drug add_enzyme Add DNA Gyrase to Initiate Reaction add_drug->add_enzyme incubate Incubate at 37°C (30-60 min) add_enzyme->incubate stop_reaction Terminate with Stop Buffer incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize Bands Under UV (Relaxed vs. Supercoiled) gel->visualize end End visualize->end

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the ATP-dependent decatenation (unlinking) of kinetoplast DNA (kDNA) by topoisomerase IV.[15][16]

Materials:

  • Purified bacterial topoisomerase IV enzyme (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA) (catenated substrate)

  • 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 125 mM NaCl, 500 mM KGlu, 50 mM Mg(OAc)₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[15][16]

  • Garenoxacin (or other test compounds) dissolved in an appropriate solvent

  • Stop Buffer/Loading Dye (e.g., 0.77% SDS, 77.5 mM Na₂EDTA, or GSTEB)[15][16]

  • Chloroform/isoamyl alcohol (24:1)

  • 1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

Protocol:

  • Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, kDNA, and sterile water.

  • Aliquot Master Mix: Distribute the master mix into pre-chilled microcentrifuge tubes.

  • Add Inhibitor: Add the desired concentration of garenoxacin or solvent control to each tube.

  • Initiate Reaction: Add a pre-determined amount of diluted topoisomerase IV enzyme to each tube.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding Stop Buffer/Loading Dye.[16]

  • Extraction: Perform a chloroform/isoamyl alcohol extraction to remove protein and improve band resolution.[16]

  • Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel. Run the gel until adequate separation is achieved.

  • Visualization: Visualize the DNA bands under UV light. The large, catenated kDNA network remains in the well, while the decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of released minicircles.

Topo_IV_Assay_Workflow start Start prep_mix Prepare Master Mix (Buffer, kDNA, H₂O, ATP) start->prep_mix aliquot Aliquot Mix into Tubes prep_mix->aliquot add_drug Add Garenoxacin or Solvent Control aliquot->add_drug add_enzyme Add Topoisomerase IV to Initiate Reaction add_drug->add_enzyme incubate Incubate at 37°C (30 min) add_enzyme->incubate stop_reaction Terminate with Stop Buffer incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize Bands Under UV (Catenated vs. Decatenated) gel->visualize end End visualize->end

Caption: Workflow for the Topoisomerase IV Decatenation Assay.

Dual Targeting and Antibacterial Resistance

The development of high-level quinolone resistance often requires the accumulation of mutations in both target enzymes.[1] Garenoxacin's balanced, potent activity against both DNA gyrase and topoisomerase IV presents a higher barrier to resistance development compared to quinolones with a strong preference for a single target.[8] A single mutation in either gyrA (encoding a DNA gyrase subunit) or grlA (encoding a topoisomerase IV subunit) results in only a minor (2- to 4-fold) increase in the MIC of garenoxacin for S. aureus.[8][10] A substantial increase in resistance requires a combination of mutations in both genes.[8][10]

Resistance_Pathway WT Wild-Type Bacterium (Susceptible) Gyr_Mut Single Mutation (e.g., in gyrA) WT->Gyr_Mut Selection Pressure Topo_Mut Single Mutation (e.g., in grlA) WT->Topo_Mut Selection Pressure Double_Mut Double Mutant (gyrA + grlA) Gyr_Mut->Double_Mut Second Mutation Low_Res Minor Increase in MIC (Still Largely Susceptible) Gyr_Mut->Low_Res Topo_Mut->Double_Mut Second Mutation Topo_Mut->Low_Res High_Res Significant Increase in MIC (High-Level Resistance) Double_Mut->High_Res

References

Garenoxacin Mesylate: A Comprehensive Technical Guide to its Pharmacokinetics and Tissue Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and tissue distribution of garenoxacin mesylate, a novel des-F(6) quinolone antibiotic. The information is compiled from a range of clinical and preclinical studies, offering a valuable resource for professionals in drug development and infectious disease research.

Garenoxacin has demonstrated a broad spectrum of activity against clinically important pathogens, including Gram-positive and Gram-negative aerobes and anaerobes.[1] Its efficacy is underpinned by favorable pharmacokinetic properties that facilitate once-daily dosing and effective penetration into key infection sites.[1][2]

Pharmacokinetics of Garenoxacin

Garenoxacin is rapidly absorbed after oral administration, with its pharmacokinetics being generally linear and dose-proportional, particularly at doses up to 400 mg per day.[1] The pharmacokinetic profile of garenoxacin is characterized by a one-compartment model with first-order absorption and elimination.[3][4]

Key Pharmacokinetic Parameters in Healthy Adults

The following table summarizes the key pharmacokinetic parameters of garenoxacin in healthy adult subjects after multiple oral doses.

Dose (mg/day)Cmax (μg/mL)AUCτ (μg·h/mL)Tmax (h)t1/2 (h)
1001.2 - 1.611.5 - 15.71.13 - 2.5013.3 - 17.8
200N/AN/A1.13 - 2.5013.3 - 17.8
400N/AN/A1.13 - 2.5013.3 - 17.8
800N/AN/A1.13 - 2.5013.3 - 17.8
120016.3 - 24180 - 3071.13 - 2.5013.3 - 17.8

Data compiled from a study in healthy male and female subjects (18 to 45 years of age) receiving once-daily oral doses for 14 days.[1][5] Cmax and AUCτ values are presented as geometric mean ranges. Tmax is presented as a median range, and t1/2 is the mean range on day 14.

Absorption

Following oral administration, garenoxacin is well absorbed, reaching peak plasma concentrations (Cmax) within 1 to 2.5 hours.[1][4] The presence of a high-fat meal does not lead to a clinically significant alteration in garenoxacin exposure.[4]

Distribution

Garenoxacin exhibits good tissue penetration.[6] The volume of distribution at steady state (Vss) in rats, dogs, and monkeys has been determined to be 0.88, 1.29, and 0.96 L/kg, respectively.[7] In humans, the steady-state volume of distribution is reported to be between 60 and 112 liters.[4] The serum protein binding of garenoxacin is approximately 75%.[4]

Metabolism

Garenoxacin undergoes hepatic metabolism, primarily through Phase II reactions.[7] The major metabolites identified are the sulfate of garenoxacin (M1) and its glucuronide (M6).[7] Oxidative metabolites are found in very minor concentrations.[7]

Excretion

The elimination of garenoxacin occurs through both renal and extrarenal pathways.[7] Approximately 30% to 50% of an administered dose is excreted unchanged in the urine.[1][5] Renal elimination is a combination of glomerular filtration and net tubular secretion.[1] The mean elimination half-life (t1/2) in plasma is independent of the dose and ranges from approximately 13 to 18 hours, which supports a once-daily dosing regimen.[1][5]

Tissue Penetration of Garenoxacin

The ability of an antibiotic to penetrate into the site of infection is crucial for its therapeutic efficacy. Garenoxacin has demonstrated excellent penetration into a variety of tissues and fluids.

Concentrations in Human Tissues and Fluids

The following table presents the mean concentrations of garenoxacin in various human tissues and fluids after a single 600 mg oral dose.

Tissue/FluidMean Concentration (± SD)
Plasma5.71 ± 3.44 mcg/mL
Lung Parenchyma (4-6h post-dose)15.2 ± 9 mcg/g
Bronchial Mucosa (24h ratio to plasma)0.82 - 0.99
Bone (12h ratio to plasma)0.56
Sinus Mucosa5.26 ± 3.84 mcg/g
Incisional Skin3.06 ± 1.74 mcg/g
Subcutaneous Tissue1.19 ± 1.23 mcg/g
Striated Muscle3.92 ± 2.54 mcg/g
Adipose Tissue0.90 ± 0.54 mcg/g
Liver1.84 ± 0.75 mcg/g
Gallbladder11.59 ± 11.94 mcg/g
Small Intestine15.66 ± 19.20 mcg/g
Large Intestine12.13 ± 9.34 mcg/g
Mesenteric Lymph Node3.10 ± 2.44 mcg/g
Bile7.59 ± 9.96 mcg/mL

Data from studies in patients undergoing elective surgery or lung biopsy/resection.[8][9] Tissue concentrations were measured 3-5 hours post-dose unless otherwise specified.

These concentrations in tissues often exceed the minimum inhibitory concentrations (MIC90) for common respiratory and other pathogens, suggesting that garenoxacin can be effective in treating infections at these sites.[8][9]

Experimental Protocols

The determination of pharmacokinetic parameters and tissue concentrations of garenoxacin relies on robust and validated analytical methods.

Quantification of Garenoxacin in Biological Matrices

Method: Validated Liquid Chromatography with Dual Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Blood samples are collected in heparinized tubes and centrifuged to separate the plasma.

    • Tissue samples are homogenized in a suitable buffer.

    • Proteins are precipitated from plasma or tissue homogenates using an organic solvent (e.g., acetonitrile).

    • The supernatant is collected after centrifugation.

  • Chromatographic Separation:

    • The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Separation is typically achieved on a C18 reversed-phase column.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometric Detection:

    • The eluent from the chromatography system is introduced into a tandem mass spectrometer.

    • Electrospray ionization (ESI) in the positive ion mode is often used to generate ions of garenoxacin and an internal standard.

    • Multiple reaction monitoring (MRM) is employed for selective and sensitive quantification by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • The peak area ratio of garenoxacin to the internal standard is used to construct a calibration curve.

    • The concentration of garenoxacin in the unknown samples is determined from this calibration curve.

Pharmacokinetic Analysis

Method: Noncompartmental Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using noncompartmental methods.

  • Cmax (Maximum Plasma Concentration): The highest observed concentration.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.

  • t1/2 (Elimination Half-life): Calculated as 0.693/λz, where λz is the terminal elimination rate constant determined from the log-linear phase of the plasma concentration-time curve.

  • CL/F (Apparent Total Clearance): Calculated as Dose/AUC.

  • Vz/F (Apparent Volume of Distribution): Calculated as Dose/(λz * AUC).

Visualizations

Mechanism of Action

Garenoxacin_Mechanism Garenoxacin This compound BacterialCell Bacterial Cell Garenoxacin->BacterialCell Enters DNA_Gyrase DNA Gyrase (Gram-negative) Garenoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Garenoxacin->Topoisomerase_IV Inhibits BacterialCell->DNA_Gyrase BacterialCell->Topoisomerase_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Dosing Garenoxacin Administration (Oral) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling (Predetermined time points) Dosing->Blood_Sampling Sample_Processing Plasma Separation & Protein Precipitation Blood_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis (Quantification of Garenoxacin) Sample_Processing->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (Noncompartmental Analysis) LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, t1/2, etc.) PK_Modeling->Parameter_Calculation Report Report Parameter_Calculation->Report

Caption: General workflow of a clinical pharmacokinetic study.

References

Methodological & Application

Application Notes and Protocols for the Analytical Quantification of Garenoxacin Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Garenoxacin Mesylate in various matrices, including bulk drug, pharmaceutical dosage forms, and biological fluids. The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the determination of this compound due to its high specificity, precision, and accuracy. Various methods have been developed for different applications, from quality control of pharmaceutical tablets to bioanalytical studies in human plasma.[1][2][3] A Quality by Design (QbD) approach has also been applied to develop a stability-indicating RP-HPLC assay method.[4][5][6]

Quantitative Data Summary: HPLC Methods
Method TypeMatrixLinearity RangeLODLOQWavelength (nm)Correlation Coefficient (r/r²)Reference
RP-HPLCTablets10-160 µg/mL--2790.9993 (r)[1]
RP-HPLCTablets12.5-75 µg/mL--280-[4][7]
RP-HPLC (Bioanalytical)Human Plasma0.04-4 µg/mL-0.04 µg/mL2400.999 (r)[2][3]
Chiral HPLCBulk Drug0.005-0.151 µg/mL2.5 ng/mL5 ng/mL278>0.999 (r)[8]
Protocol 1: RP-HPLC for this compound in Pharmaceutical Dosage Forms

This protocol details a simple and rapid RP-HPLC method for the determination of this compound in tablets.[1]

A. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).[1]

  • Column: YMC Pack Pro C8 (150 x 4.5 mm, 5µm).[1]

  • Mobile Phase: A mixture of buffer and acetonitrile (75:25, v/v).[1]

    • Buffer Preparation: Dissolve 1.36g of Potassium Dihydrogen Phosphate (KH2PO4) in 1000 mL of water, add 1 mL of Triethylamine (TEA), and adjust the pH to 4.5 with Orthophosphoric Acid (OPA).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 10°C.[1]

  • Detection Wavelength: 279 nm.[1]

  • Injection Volume: 20 µL.

  • Run Time: 6 minutes.[1]

B. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a quantity of powder equivalent to a single dose of this compound into a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to cover the concentration range of 10-160 µg/mL.[1]

C. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in sequence, starting from the lowest concentration.

  • Inject the sample solution.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow for HPLC Analysis of Tablets

prep Preparation stock Standard Stock Solution prep->stock sample Tablet Sample Preparation prep->sample hplc Inject into HPLC System stock->hplc Standards sample->hplc Sample analysis Analysis curve Construct Calibration Curve analysis->curve quant Quantify Sample hplc->quant Peak Areas data Data Processing curve->quant result Final Concentration quant->result

Caption: Workflow for Garenoxacin quantification in tablets by HPLC.

Protocol 2: Bioanalytical RP-HPLC for this compound in Human Plasma

This protocol is for the estimation of this compound in human plasma, suitable for pharmacokinetic studies.[3][9]

A. Instrumentation and Chromatographic Conditions:

  • HPLC System: HPLC with UV or PDA detector.

  • Column: Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5µm).[3]

  • Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile (50:50, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 240 nm.[3]

  • Injection Volume: 50 µL.[3]

  • Internal Standard (IS): Ciprofloxacin Hydrochloride.[3]

B. Preparation of Solutions:

  • Stock Solutions: Prepare separate stock solutions of this compound and Ciprofloxacin HCl (IS) in a suitable solvent like methanol.

  • Plasma Sample Preparation (Protein Precipitation):

    • Pipette 250 µL of plasma into a centrifuge tube.[9]

    • Add 50 µL of the internal standard solution.[9]

    • Add 10 µL of the Garenoxacin spiking solution (for calibration curve) or a blank for the test sample.[9]

    • Vortex the mixture for 15 seconds.[9]

    • Add 2 mL of Acetonitrile to precipitate plasma proteins and vortex for 2 minutes.[9]

    • Centrifuge the tube at 4000 rpm for 10 minutes.[9]

    • Collect the clear supernatant and filter it through a 0.45 µm membrane filter.[9]

  • Calibration Standards: Prepare calibration standards by spiking blank plasma with known concentrations of this compound (ranging from 0.04 to 4 µg/mL) and a fixed concentration of the internal standard.[3] Process these standards as described in step 2.

C. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the processed blank plasma, calibration standards, and plasma samples.

  • Record the chromatograms and measure the peak areas of Garenoxacin and the internal standard.

  • Create a calibration curve by plotting the ratio of the peak area of Garenoxacin to the peak area of the internal standard against the nominal concentration of the calibration standards.

  • Calculate the concentration of Garenoxacin in the test samples using the regression equation from the calibration curve.

Workflow for Bioanalytical HPLC Method

sample_coll Plasma Sample Collection spiking Spike with IS & Analyte (for CC) sample_coll->spiking extraction Extraction ppt Protein Precipitation (Acetonitrile) spiking->ppt centrifuge Centrifugation (4000 rpm) ppt->centrifuge collect Collect & Filter Supernatant centrifuge->collect analysis Analysis hplc Inject into HPLC System collect->hplc quant Calculate Peak Area Ratio hplc->quant result Determine Plasma Conc. quant->result prep Solution Preparation stock Prepare Standard & Sample Solutions prep->stock chrom Chromatography detect Detection & Quant. spotting Apply Bands on RP-18 HPTLC Plate stock->spotting develop Develop Plate (Mobile Phase) spotting->develop dry Dry the Plate develop->dry scan Densitometric Scanning (257 nm) dry->scan quant Calculate Amount from Calibration Curve scan->quant result Final Amount quant->result beer_lambert Beer-Lambert Law (A = εbc) calibration Prepare Calibration Standards (Known Conc.) beer_lambert->calibration measurement Measure Absorbance at λmax (274 nm) calibration->measurement curve Plot Absorbance vs. Conc. (Calibration Curve) measurement->curve interpolation Interpolate Sample Conc. from Calibration Curve curve->interpolation sample_prep Prepare Sample (Unknown Conc.) sample_abs Measure Sample Absorbance sample_prep->sample_abs sample_abs->interpolation result Final Concentration interpolation->result

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Garenoxacin Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Garenoxacin mesylate is a novel des-fluoro(6) quinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. This application note describes a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. These conditions were developed to achieve good resolution, symmetric peak shape, and a reasonable analysis time for this compound.

Table 1: Optimized Chromatographic Conditions

ParameterCondition 1Condition 2 (Alternative)
Instrument Waters HPLC 2695 System with PDA DetectorAgilent 1100 series HPLC with DAD Detection
Column Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5µm)YMC Pack Pro C8 (150 x 4.5 mm, 5µm)
Mobile Phase 0.1% Orthophosphoric acid: Acetonitrile (50:50, v/v)Buffer: Acetonitrile (75:25, v/v)¹
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 240 nm279 nm
Injection Volume 50 µLNot Specified
Column Temperature 30°C10°C
Run Time Not Specified6 minutes

¹Buffer: 1.36g of KH₂PO₄ in 1000ml of water with 1ml of Triethylamine (TEA), pH adjusted to 4.5 with Orthophosphoric acid (OPA).[4]

Method Validation Summary

The developed HPLC method was validated for linearity, accuracy, precision, and robustness as per ICH guidelines.[5] A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Data

Validation ParameterResult (Condition 1)Result (Condition 2)
Linearity Range 0.04 - 4 µg/mL10 - 160 µg/mL
Correlation Coefficient (r²) 0.9990.9993
Accuracy (% Recovery) 98.97%Not Specified
Precision (% RSD) 4.30% (Coefficient of Variation)Not Specified
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantification (LOQ) 0.04 µg/mLNot Specified

Experimental Protocols

1. Preparation of Mobile Phase

  • Condition 1: A mixture of 0.1% orthophosphoric acid in water and acetonitrile in a 50:50 volume/volume ratio was prepared.[1][5] The mobile phase was filtered through a 0.45 µm membrane filter and degassed prior to use.[5]

  • Condition 2: A buffer was prepared by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of water, followed by the addition of 1 mL of triethylamine. The pH was adjusted to 4.5 with orthophosphoric acid. The mobile phase was a mixture of this buffer and acetonitrile in a 75:25 volume/volume ratio.[4]

2. Preparation of Standard Stock Solution

A standard stock solution of this compound was prepared by dissolving a known amount of the reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to achieve a final concentration of 1 mg/mL.[6]

3. Preparation of Working Standard Solutions

Working standard solutions were prepared by serially diluting the stock solution with the mobile phase to obtain concentrations within the linearity range.

4. Sample Preparation (for Tablet Dosage Form)

Ten tablets were weighed to determine the average weight and then finely powdered.[6] An amount of powder equivalent to a single tablet was accurately weighed and transferred to a volumetric flask.[6] The powder was dissolved in a suitable solvent, sonicated for a specified time to ensure complete dissolution, and then diluted to the mark.[6] The resulting solution was filtered through a 0.45 µm syringe filter before injection into the HPLC system.[6]

5. System Suitability

Before sample analysis, the chromatographic system was equilibrated by pumping the mobile phase for at least 30 minutes. A standard solution was injected five times, and the system suitability parameters such as theoretical plates, tailing factor, and %RSD of the peak area were evaluated to ensure the system's performance.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies can be performed on the this compound drug substance. The drug is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation (e.g., heating at 80°C), and photolytic degradation (e.g., exposure to UV light). The resulting degraded samples are then analyzed by the developed HPLC method to check for any interference or co-elution of degradation products with the main peak.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation SystemSuitability System Suitability Testing StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation Analysis Sample and Standard Analysis SamplePrep->Analysis SystemEquilibration->SystemSuitability SystemSuitability->Analysis Linearity Linearity & Range Analysis->Linearity Accuracy Accuracy Analysis->Accuracy Precision Precision Analysis->Precision Specificity Specificity (Forced Degradation) Analysis->Specificity Robustness Robustness Analysis->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative Parameters ValidatedMethod Validated HPLC Method Linearity Linearity ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Specificity Specificity ValidatedMethod->Specificity Robustness Robustness ValidatedMethod->Robustness SystemSuitability System Suitability ValidatedMethod->SystemSuitability

Caption: Logical Relationship of HPLC Method Validation Parameters.

References

Application Notes: Efficacy of Garenoxacin Mesylate Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Garenoxacin Mesylate is a potent, broad-spectrum des-fluoro(6) quinolone antibiotic.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.[1][2] Garenoxacin exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair.[2][3] This dual-targeting mechanism disrupts the bacterial cell's ability to multiply and survive, leading to cell death.[1][3] These application notes provide detailed protocols for essential cell-based assays to determine the in vitro efficacy of this compound.

Mechanism of Action: Dual Inhibition of Bacterial DNA Replication

This compound's primary mode of action involves the simultaneous inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication.[4] Topoisomerase IV is crucial for separating interlinked daughter chromosomes after replication.[4] Garenoxacin binds to the enzyme-DNA complex, stabilizing the transient breaks aused by the enzymes and preventing the resealing of the DNA strands.[4] This action leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

Garenoxacin_Mechanism cluster_bacterium Bacterial Cell Garenoxacin Garenoxacin DNA_Gyrase DNA Gyrase Garenoxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Garenoxacin->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Topo_IV->Replication Enables Topo_IV->Cell_Death Replication->Cell_Death

Garenoxacin's dual-inhibition mechanism of action.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[5]

Experimental Workflow

MIC_Workflow prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate wells with standardized bacterial suspension prep_inoculum->inoculate prep_dilutions 2. Prepare 2-fold Serial Dilutions of Garenoxacin in 96-well plate prep_dilutions->inoculate controls 4. Include Growth & Sterility Controls inoculate->controls incubate 5. Incubate at 35°C ± 2°C for 16-20 hours controls->incubate read_results 6. Read Results Visually (Lowest concentration with no turbidity) incubate->read_results TimeKill_Workflow prep_culture 1. Prepare Bacterial Culture to log phase add_antibiotic 2. Add Garenoxacin at desired concentrations (e.g., 2x, 4x MIC) prep_culture->add_antibiotic incubate 3. Incubate culture with shaking add_antibiotic->incubate sample 4. Withdraw aliquots at specific time points (0, 3, 6, 12, 24h) incubate->sample plate_count 5. Perform serial dilutions and plate for viable colony counts (CFU/mL) sample->plate_count analyze 6. Plot log10 CFU/mL vs. Time plate_count->analyze MTT_Workflow seed_cells 1. Seed mammalian cells in a 96-well plate and incubate add_drug 2. Add serial dilutions of Garenoxacin to the wells seed_cells->add_drug incubate_drug 3. Incubate for 24-48 hours add_drug->incubate_drug add_mtt 4. Add MTT reagent to each well and incubate for 2-4 hours incubate_drug->add_mtt solubilize 5. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance 6. Read absorbance at ~570nm using a plate reader solubilize->read_absorbance

References

Determining the Minimum Inhibitory Concentration of Garenoxacin Mesylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garenoxacin, a des-F(6)-quinolone, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2][3] Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][2] This inhibition leads to double-strand DNA breaks and ultimately bacterial cell death.[2][4] Garenoxacin has demonstrated potent in vitro activity against a variety of clinical isolates, including those resistant to other fluoroquinolones.[5][6] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Garenoxacin Mesylate using standardized methods and presents a summary of its in vitro activity against various bacterial species.

Data Presentation: In Vitro Activity of Garenoxacin

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Garenoxacin against a variety of clinically relevant bacterial isolates. The data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of Garenoxacin Against Gram-Positive Aerobic Bacteria

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)Not SpecifiedNot Specified0.030.03
Staphylococcus aureus (Methicillin-resistant)Not SpecifiedNot Specified0.062
Streptococcus pneumoniae18,887Not Specified≤0.030.06
Streptococcus pyogenesNot SpecifiedNot Specified0.120.25
Enterococcus faecalisNot SpecifiedNot Specified0.120.25

Data compiled from multiple sources.[1][6][7]

Table 2: In Vitro Activity of Garenoxacin Against Gram-Negative Aerobic Bacteria

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae15,555Not Specified≤0.03≤0.03
Moraxella catarrhalis5,981Not Specified≤0.03≤0.03
Escherichia coliNot SpecifiedNot Specified≤0.03>4
Klebsiella pneumoniaeNot SpecifiedNot Specified0.12>4
Enterobacter cloacae778Not Specified0.12>4
Salmonella spp.Not SpecifiedNot Specified0.060.12
Shigella spp.Not SpecifiedNot Specified≤0.03≤0.03

Data compiled from multiple sources.[5][6][7][8]

Table 3: In Vitro Activity of Garenoxacin Against Anaerobic Bacteria

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis groupNot Specified0.125 - >640.52
Prevotella spp.Not Specified≤0.015 - >640.252
Fusobacterium spp.Not Specified≤0.015 - 80.250.5
Clostridium difficile46Not Specified2>64
Peptostreptococcus anaerobiusNot SpecifiedNot SpecifiedNot Specified>4

Data compiled from multiple sources.[3][9][10]

Experimental Protocols

The following are detailed methodologies for determining the MIC of this compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Broth Microdilution Method for Aerobic Bacteria (Adapted from CLSI M07)

This method is used to determine the MIC of Garenoxacin against aerobically growing bacteria.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Garenoxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) at a concentration 100-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Garenoxacin stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of Garenoxacin concentrations.

    • The last two wells of a row should serve as controls: one for growth control (no antibiotic) and one for sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Garenoxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Agar Dilution Method for Anaerobic Bacteria (Adapted from CLSI M11)

This method is recommended for determining the MIC of Garenoxacin against anaerobic bacteria.

Materials:

  • This compound analytical standard

  • Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood

  • Sterile petri dishes

  • Anaerobic bacterial isolates for testing

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)

  • Inoculum replicating apparatus (optional)

  • Sterile saline or broth for inoculum preparation

Procedure:

  • Preparation of Garenoxacin Stock Solution: Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of the Garenoxacin stock solution in sterile deionized water.

    • For each concentration, add 1 part of the diluted Garenoxacin solution to 9 parts of molten and cooled (45-50°C) supplemented Brucella agar. Mix well and pour into sterile petri dishes.

    • Prepare a growth control plate containing no antibiotic.

    • Allow the agar to solidify completely before use.

  • Inoculum Preparation:

    • Grow the anaerobic isolates on appropriate media in an anaerobic environment.

    • Prepare a suspension of the organism in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with a standardized amount of the bacterial suspension (approximately 1-2 µL, delivering 10⁵ CFU per spot). An inoculum replicating apparatus can be used for this purpose.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 42-48 hours.

  • Reading Results: The MIC is the lowest concentration of Garenoxacin at which there is no growth, a barely visible haze, or one or two discrete colonies.

Visualizations

Garenoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery Garenoxacin Garenoxacin DNA_Gyrase DNA Gyrase (Gram-negative target) Garenoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive target) Garenoxacin->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoils Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Topoisomerase_IV->DNA Decatenates replicated DNA Topoisomerase_IV->Replication_Blocked Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Caption: Garenoxacin's mechanism of action targeting bacterial DNA replication.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Start Start: Obtain Garenoxacin and Bacterial Isolate Prep_Antibiotic Prepare Serial Dilutions of Garenoxacin Start->Prep_Antibiotic Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Dilutions with Bacteria Prep_Antibiotic->Inoculate Prep_Inoculum->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Observe_Growth Observe for Visible Growth Incubate->Observe_Growth Determine_MIC Determine MIC: Lowest Concentration with No Growth Observe_Growth->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Garenoxacin Mesylate: Application Notes and Protocols for Combating Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garenoxacin Mesylate, a novel des-fluoro(6)-quinolone antibiotic, has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics.[1] Marketed under the trade name Geninax, it offers a critical therapeutic option for infections that are challenging to treat.[2] This document provides detailed application notes, experimental protocols, and data regarding the use of this compound in the context of drug-resistant bacterial strains.

Garenoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] This dual-inhibition mechanism is crucial for preventing bacterial DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[4] This mode of action contributes to its efficacy against pathogens that have developed resistance to other antibiotics.

Data Presentation

In Vitro Susceptibility of Drug-Resistant Bacterial Strains to Garenoxacin

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Garenoxacin against various drug-resistant bacterial strains, providing a comparative view of its potency.

Table 1: Garenoxacin MICs for Drug-Resistant Streptococcus pneumoniae

Strain TypeComparator AgentsGarenoxacin MIC (µg/mL)
Penicillin-Resistant S. pneumoniae (PRSP)100% eradication in clinical studies[1]
Ciprofloxacin/Levofloxacin-Resistant S. pneumoniaeMIC ≥4 µg/mLMIC90: 1[5]
Overall S. pneumoniaeMoxifloxacinMIC90: 0.06 (Garenoxacin) vs 0.12 (Moxifloxacin)[5]
Overall S. pneumoniaeLevofloxacin, Ciprofloxacin16- to 32-fold greater potency than Levofloxacin or Ciprofloxacin[5]

Table 2: Garenoxacin MICs for Methicillin-Resistant Staphylococcus aureus (MRSA)

Strain TypeGarenoxacin MIC (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)MIC90: 0.03[6]
Methicillin-Resistant S. aureus (MRSA)MIC90: 2[6]

Table 3: Garenoxacin MICs for Other Clinically Relevant Pathogens

Bacterial SpeciesResistance ProfileGarenoxacin MIC (µg/mL)
Haemophilus influenzaeBeta-lactamase-negative, ampicillin-resistant100% eradication in clinical studies[1]
Moraxella catarrhalisBeta-lactamase-positive96.2% eradication in clinical studies[1]
EnterobacteriaceaeCiprofloxacin-susceptible98.1% susceptibility[7]
EnterobacteriaceaeCiprofloxacin-resistantGenerally resistant[7]
Clinical Efficacy Against Respiratory Pathogens

Clinical studies have demonstrated high efficacy rates for Garenoxacin in treating respiratory tract infections caused by resistant pathogens.

Table 4: Clinical Efficacy and Bacterial Eradication Rates

Infection/PathogenEfficacy/Eradication Rate
Bacterial Pneumonia92-96%[1]
Acute Bronchitis92-96%[1]
Acute Infectious Exacerbations of Chronic Respiratory Disease85%[1]
Otorhinolaryngological Infections81-95%[1]
Penicillin-Resistant S. pneumoniae100% Eradication[1]
Beta-lactamase-negative ampicillin-resistant H. influenzae100% Eradication[1]
Beta-lactamase-positive H. influenzae100% Eradication[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_mechanism Garenoxacin Mechanism of Action cluster_resistance Mechanism of Resistance Garenoxacin Garenoxacin DNA_Gyrase DNA Gyrase (Gram-negative target) Garenoxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Garenoxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Mutations Mutations in gyrA/parC genes Reduced_Binding Reduced Garenoxacin Binding Mutations->Reduced_Binding Efflux_Pumps Efflux Pumps Drug_Removal Increased Drug Removal Efflux_Pumps->Drug_Removal Reduced_Binding->Garenoxacin decreases efficacy of Drug_Removal->Garenoxacin removes

Caption: Mechanism of Garenoxacin action and resistance.

cluster_workflow Experimental Workflow: In Vitro Susceptibility Testing start Start: Isolate Drug-Resistant Strain prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum broth_microdilution Perform Broth Microdilution (CLSI Guidelines) prep_inoculum->broth_microdilution time_kill Perform Time-Kill Assay prep_inoculum->time_kill mpc_assay Determine Mutant Prevention Concentration (MPC) prep_inoculum->mpc_assay data_analysis Data Analysis: Determine MIC, bactericidal activity, and resistance potential broth_microdilution->data_analysis time_kill->data_analysis mpc_assay->data_analysis end End: Report Findings data_analysis->end

References

Garenoxacin Mesylate Demonstrates Potent Efficacy in Murine Pneumonia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Garenoxacin mesylate, a des-F(6) quinolone antibiotic, has shown significant therapeutic efficacy in murine models of pneumonia, particularly against infections caused by Streptococcus pneumoniae. Studies highlight its potent antibacterial activity, leading to high survival rates and effective bacterial clearance in infected mice. These findings position garenoxacin as a promising candidate for the treatment of community-acquired pneumonia.

Garenoxacin exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair.[1] This dual-targeting mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] In murine pneumonia models, garenoxacin has been shown to be highly effective, even against quinolone-resistant strains of S. pneumoniae.[2][3]

Summary of Efficacy Data

The efficacy of this compound has been quantified in several studies, demonstrating its dose-dependent protective effects in mice infected with S. pneumoniae.

Dosage (mg/kg) Survival Rate (%) Infecting Strain Key Findings
50100%S. pneumoniae P-4241 (wild-type)Complete protection observed.[2]
25100%S. pneumoniae P-4241 (wild-type)Highly effective at a lower dose.[2]
12.550%S. pneumoniae P-4241 (wild-type)Dose-dependent efficacy demonstrated.[2]
50100%parC mutant C42-R2Effective against single-mutation resistant strain.[2]
2585%parC mutant C42-R2Maintained high efficacy.[2]
5093%gyrA mutant Sp42-R1Effective against another single-mutation resistant strain.[2]
2555%gyrA mutant Sp42-R1Reduced but still significant efficacy.[2]
50Slightly effectiveDouble and triple mutation strainsEfficacy is reduced against strains with multiple resistance mutations.[2][3]

Pharmacokinetic Profile in Murine Models

Pharmacokinetic studies in infected mice reveal favorable drug exposure, contributing to the observed efficacy.

Parameter Value Dosage (mg/kg)
Cmax (Maximum serum concentration)17.3 µg/ml25
AUC (Area under the curve)48.5 µg·h/ml25
Cmax/MIC ratio28825
AUC/MIC ratio80825

Mechanism of Action

Garenoxacin's primary mechanism involves the inhibition of two key bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA synthesis and cell division.

Garenoxacin_Mechanism Garenoxacin This compound Enzyme_Complex DNA Gyrase & Topoisomerase IV Garenoxacin->Enzyme_Complex Inhibits DNA_Replication Bacterial DNA Replication & Repair Enzyme_Complex->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Bacterial_Culture 1. Prepare S. pneumoniae Inoculum Mouse_Infection 2. Induce Pneumonia in Mice (Intranasal Inoculation) Bacterial_Culture->Mouse_Infection Garenoxacin_Prep 3. Prepare Garenoxacin Mesylate Solution Mouse_Infection->Garenoxacin_Prep Drug_Administration 4. Administer Garenoxacin (Subcutaneous Injection) Garenoxacin_Prep->Drug_Administration Monitoring 5. Monitor Survival and Clinical Signs Drug_Administration->Monitoring Bacterial_Load 6. Determine Bacterial Load in Lungs Drug_Administration->Bacterial_Load

References

Application Notes and Protocols for the Bioanalytical Method of Garenoxacin Mesylate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative determination of Garenoxacin Mesylate in human plasma using two analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. These methods are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)

This method is a robust and validated approach for the quantification of this compound in human plasma, demonstrating good linearity, accuracy, and precision.[1][2][3]

Principle

This compound and an internal standard (Ciprofloxacin Hydrochloride) are extracted from human plasma via protein precipitation. The resulting supernatant is injected into a reversed-phase HPLC system for chromatographic separation. Detection and quantification are achieved using a UV detector at 240 nm.[1][2][3]

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard

  • Ciprofloxacin Hydrochloride (Internal Standard - IS)

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • HPLC grade Water

  • Orthophosphoric acid

  • Human plasma (with K2-EDTA as anticoagulant)

1.2.2. Instrumentation and Chromatographic Conditions

A summary of the instrumentation and chromatographic conditions is provided in the table below.

ParameterSpecification
HPLC System Waters HPLC 2695 system with quaternary pumps, autosampler, and PDA detector or equivalent
Software Empower 2 or equivalent
Column Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5µm)
Mobile Phase 0.1% Orthophosphoric acid : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 50 µL
Column Temperature 30°C
Internal Standard Ciprofloxacin Hydrochloride
Retention Time Garenoxacin: ~4.0 min, Ciprofloxacin: ~3.4 min

1.2.3. Preparation of Solutions

  • This compound Stock Solution (2 mg/mL): Accurately weigh 200 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., Methanol).[1]

  • This compound Spiking Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with diluent to achieve concentrations ranging from 9.2 µg/mL to 920 µg/mL.[1]

  • Internal Standard Stock Solution (Ciprofloxacin HCl, 400 µg/mL): Accurately weigh 40 mg of Ciprofloxacin Hydrochloride and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.[1]

  • Internal Standard Working Solution (4 µg/mL): Dilute the IS stock solution with diluent to obtain a final concentration of 4 µg/mL.[1]

1.2.4. Preparation of Calibration and Quality Control Samples

  • Calibration Standards: Spike blank human plasma with the this compound spiking solutions to obtain final concentrations of 0.04, 0.08, 0.12, 1.0, 1.5, 2.0, 3.2, and 4.0 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.

1.2.5. Sample Preparation (Protein Precipitation)

  • Pipette 250 µL of plasma sample (calibration standard, QC, or unknown) into a centrifuge tube.

  • Add 50 µL of the internal standard working solution (4 µg/mL Ciprofloxacin HCl).[1]

  • Vortex for 15 seconds.

  • Add 2 mL of Acetonitrile to precipitate plasma proteins.[1]

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.[1]

  • Transfer the clear supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm membrane filter.[1]

  • Inject 50 µL of the filtered solution into the HPLC system.

Method Validation Summary

The following table summarizes the key validation parameters for this RP-HPLC-UV method.[2][3]

ParameterResult
Linearity Range 0.04 - 4.0 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Lower Limit of Quantification (LLOQ) 0.04 µg/mL
Accuracy (% Recovery) 98.97%
Precision (% CV) < 15%
Selectivity No significant interference from endogenous plasma components.[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma 250 µL Plasma Sample is 50 µL Internal Standard (Ciprofloxacin HCl) vortex1 Vortex (15s) is->vortex1 Combine ppt Add 2 mL Acetonitrile vortex1->ppt vortex2 Vortex (2 min) ppt->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc Inject 50 µL into HPLC System filter->hplc separation Chromatographic Separation (Zorbax Eclipse XDB C18) hplc->separation detection UV Detection (240 nm) separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for this compound analysis by HPLC-UV.

Method 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This proposed method offers higher sensitivity and selectivity, which is advantageous for studies requiring lower detection limits. The parameters are based on typical methodologies for fluoroquinolones and other antibacterial drugs.[4][5]

Principle

This compound and a stable isotope-labeled internal standard (e.g., Garenoxacin-d4) are extracted from human plasma using protein precipitation. The extract is analyzed by LC-MS/MS using electrospray ionization (ESI) in positive mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Garenoxacin-d4 (or other suitable stable isotope-labeled IS)

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic acid

  • Human plasma (with K2-EDTA as anticoagulant)

2.2.2. Instrumentation and Chromatographic Conditions

The following table outlines the proposed instrumentation and chromatographic conditions.

ParameterSpecification
LC-MS/MS System UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with Xevo TQ-S)
Software MassLynx or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Elution 0-0.5 min, 10% B; 0.5-1.2 min, 10-35% B; 1.2-3.5 min, 35-70% B; 3.5-4.2 min, 70-90% B; 4.2-5.2 min, 90% B; 5.2-5.5 min, 10% B; 5.5-6.0 min, 10% B
Injection Volume 5 µL
Column Temperature 45°C
Autosampler Temperature 4°C

2.2.3. Mass Spectrometer Settings

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon

2.2.4. MRM Transitions (Hypothesized)

The exact mass of Garenoxacin is 426.17. The following are proposed MRM transitions for quantification and confirmation. These should be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
Garenoxacin 427.2409.2Quantifier (Loss of H₂O)
Garenoxacin 427.2383.2Qualifier (Loss of CO₂)
Garenoxacin-d4 (IS) 431.2413.2Quantifier

2.2.5. Sample Preparation

The sample preparation protocol is similar to the HPLC-UV method but with reduced volumes suitable for the higher sensitivity of the LC-MS/MS technique.

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of Acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Proposed Method Validation Parameters

The following table lists the target validation parameters for the proposed LC-MS/MS method.

ParameterTarget Value
Linearity Range e.g., 0.1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
LLOQ ≤ 1 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Within acceptable limits
Extraction Recovery Consistent and reproducible

Logical Relationship Diagram

LCMS_Logic cluster_extraction Sample Extraction cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_quant Quantification plasma_ms Plasma Sample + IS ppt_ms Protein Precipitation (Acetonitrile) plasma_ms->ppt_ms centrifuge_ms Centrifugation ppt_ms->centrifuge_ms supernatant_ms Supernatant Transfer centrifuge_ms->supernatant_ms injection UPLC Injection supernatant_ms->injection gradient Gradient Elution (BEH C18 Column) injection->gradient elution Analyte Elution gradient->elution ionization ESI+ Ionization elution->ionization precursor Precursor Ion Selection (Q1) ionization->precursor fragmentation Collision-Induced Dissociation (Q2) precursor->fragmentation product Product Ion Detection (Q3) fragmentation->product mrm MRM Data Acquisition product->mrm peak_ratio Peak Area Ratio (Analyte/IS) mrm->peak_ratio concentration Concentration Determination peak_ratio->concentration

Caption: Logical flow for this compound analysis by LC-MS/MS.

References

Application Notes and Protocols: RP-HPTLC Method for Garenoxacin Mesylate Determination in Bulk and Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative determination of Garenoxacin Mesylate in bulk drug and pharmaceutical tablet formulations using a validated Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method. The described method is simple, precise, accurate, and robust, making it suitable for routine quality control analysis.

Introduction

This compound is a potent, broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.[1] Its therapeutic efficacy relies on the accurate and precise quantification of the active pharmaceutical ingredient (API) in both bulk form and finished dosage forms. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to traditional HPLC methods for the quantitative analysis of pharmaceuticals. This application note details a validated RP-HPTLC method for the determination of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Chemical Structure of this compound

A clear understanding of the chemical structure of this compound is fundamental to developing a robust analytical method.

  • IUPAC Name: 1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid mesylate[6]

  • Molecular Formula: C₂₃H₂₀F₂N₂O₄ · CH₄O₃S[7]

  • Molecular Weight: 522.52 g/mol [7]

Experimental

Materials and Reagents
  • Standard: this compound reference standard

  • Sample: this compound bulk drug or tablets

  • Solvents: n-Butanol (AR grade), Methanol (HPLC grade), Triethylamine (AR grade)

  • Stationary Phase: Pre-coated Silica gel 60 RP-18 F254S HPTLC plates (20 x 10 cm, 0.2 mm thickness)

Instrumentation and Software
  • HPTLC System: CAMAG HPTLC system or equivalent

  • Sample Applicator: CAMAG Linomat 5 or Automatic TLC Sampler (ATS 4)

  • Chromatogram Development Chamber: CAMAG Twin Trough Chamber (20 x 10 cm)

  • Densitometric Scanner: CAMAG TLC Scanner 3 with visionCATS software[8]

  • Analytical Balance: Capable of weighing to 0.1 mg

  • Ultrasonic Bath

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Stationary Phase Pre-coated Silica gel 60 RP-18 F254S HPTLC plates
Mobile Phase n-Butanol: Methanol: Triethylamine (60:20:20, v/v/v)[9][10]
Chamber Saturation Time 20 minutes at room temperature[9]
Development Distance 80 mm
Detection Wavelength 257 nm[9][10]
Bandwidth 8 mm
Application Rate 150 nL/s
Scanning Mode Densitometric absorbance mode

Protocols

Preparation of Standard Solution
  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark to obtain a stock solution of 1000 µg/mL.

  • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with methanol.

Sample Preparation
  • Accurately weigh 10 mg of this compound bulk drug and prepare a stock solution of 1000 µg/mL in methanol, as described for the standard solution.

  • Prepare a working sample solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with methanol.

  • Weigh and powder 20 this compound tablets to obtain a homogenous mixture.

  • Accurately weigh a quantity of the powdered tablets equivalent to 200 mg of this compound and transfer it to a 100 mL volumetric flask.[9]

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.[9]

  • Make up the volume to 100 mL with methanol to obtain a solution of 2000 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute 1 mL of the filtered solution to 20 mL with methanol to obtain a final concentration of 100 µg/mL.

Chromatographic Development and Analysis
  • Apply 2 µL to 12 µL of the working standard solution to the HPTLC plate to obtain a concentration range of 100-600 ng/band.[9]

  • Apply a suitable volume of the sample solution (e.g., 4 µL for a 400 ng/band concentration) to the same plate.

  • Develop the plate in a pre-saturated twin-trough chamber with the mobile phase up to a distance of 80 mm.

  • Dry the plate in an oven at 60°C for 5 minutes.

  • Scan the dried plate densitometrically at 257 nm.

Method Validation

The developed RP-HPTLC method was validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, robustness, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Linearity

The linearity of the method was established by analyzing six concentrations of this compound ranging from 100 to 600 ng/band.[9] The calibration curve was constructed by plotting the peak area against the corresponding concentration.

ParameterResult
Linearity Range 100 - 600 ng/band
Correlation Coefficient (r²) 0.988[9][10]
Precision

The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the percentage relative standard deviation (%RSD).

Precision Type%RSD
Intra-day Precision < 2%
Inter-day Precision < 2%
Accuracy

The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120%).

Concentration LevelMean % Recovery
80% 98.5% - 101.5%
100% 98.5% - 101.5%
120% 98.5% - 101.5%
Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions.

Parameter VariedResult
Mobile Phase Composition (±2%) %RSD < 2%
Wavelength (±2 nm) %RSD < 2%
Chamber Saturation Time (±5 min) %RSD < 2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 6.63 ng[9][10]
Limit of Quantitation (LOQ) 20.11 ng[9][10]

Results and Discussion

The developed RP-HPTLC method provided a well-resolved and compact band for this compound at an Rf value of 0.62 ± 0.02.[9][10] The mobile phase consisting of n-butanol, methanol, and triethylamine in the ratio of 60:20:20 (v/v/v) offered good separation and peak shape. The densitometric analysis at 257 nm provided excellent sensitivity for the quantification of the drug. The validation parameters were all within the acceptable limits as per ICH guidelines, confirming the reliability and suitability of the method for its intended purpose.

Experimental Workflow and Signaling Pathway Diagrams

RP_HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis bulk_prep Bulk Drug Preparation application Sample/Standard Application (Linomat 5 / ATS 4) bulk_prep->application tab_prep Tablet Formulation Preparation tab_prep->application std_prep Standard Solution Preparation std_prep->application development Chromatographic Development (Twin Trough Chamber) application->development drying Plate Drying development->drying scanning Densitometric Scanning (TLC Scanner 3) drying->scanning quantification Quantification (visionCATS Software) scanning->quantification validation Method Validation (ICH Guidelines) quantification->validation report Result Reporting validation->report

Caption: Experimental workflow for the RP-HPTLC determination of this compound.

Conclusion

The described RP-HPTLC method is a simple, rapid, accurate, and precise technique for the determination of this compound in bulk and tablet dosage forms. The method is suitable for routine quality control analysis and can be effectively implemented in pharmaceutical laboratories. The low operational cost and high throughput of HPTLC make this method an attractive alternative to other chromatographic techniques.

References

Garenoxacin Mesylate for Prophylaxis of Febrile Neutropenia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febrile neutropenia (FN) is a frequent and serious complication of myelosuppressive chemotherapy in cancer patients, associated with a heightened risk of life-threatening infections, treatment delays, and increased healthcare costs. Prophylactic antibiotics, particularly fluoroquinolones, are a key strategy in preventing FN in high-risk patients. Garenoxacin, a des-fluoro(6) quinolone, has demonstrated potent broad-spectrum antimicrobial activity. This document provides detailed application notes and protocols based on clinical studies evaluating the efficacy and safety of garenoxacin mesylate for the prophylaxis of febrile neutropenia.

Mechanism of Action

Garenoxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, garenoxacin traps the enzyme in the cleavage stage, leading to double-stranded DNA breaks and subsequent bacterial cell death.[4] This dual-targeting mechanism contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3]

Mechanism of Action of Garenoxacin cluster_bacteria Bacterial Cell DNA_Gyrase DNA Gyrase Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Maintains supercoiling DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Bacterial_DNA Decatenates replicated DNA Topoisomerase_IV->DNA_Replication_Transcription Bacterial_DNA->DNA_Replication_Transcription Essential for Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Garenoxacin Garenoxacin Garenoxacin->DNA_Gyrase Inhibits Garenoxacin->Topoisomerase_IV Inhibits

Caption: Garenoxacin's dual inhibition of bacterial DNA gyrase and topoisomerase IV.

Clinical Efficacy and Safety Data

Clinical studies have evaluated this compound for the prophylaxis of febrile neutropenia, primarily in patients undergoing chemotherapy for hematological malignancies and solid tumors. The data from key studies are summarized below for comparative analysis.

Table 1: Patient Demographics and Study Design
StudyPatient PopulationNumber of PatientsStudy DesignComparator
Nakamura N, et al. (2016)[6][7]Hematological Malignancies46Prospective, single-armNone
Hata A, et al. (2014)[8][9]Advanced Solid Tumors127Retrospective, comparativeLevofloxacin
Uni M, et al. (2015)[10][11]Acute Myeloid Leukemia156 (36 Garenoxacin, 120 Levofloxacin)Retrospective, comparativeLevofloxacin
Table 2: Efficacy Outcomes
StudyPrimary EndpointGarenoxacin GroupComparator Group (Levofloxacin)p-value
Nakamura N, et al. (2016)[6][7]Incidence of Febrile Neutropenia50% (23/46 patients)N/AN/A
Hata A, et al. (2014)[8][9]Incidence of Febrile Episodes2 patients7 patients0.044
Uni M, et al. (2015)[10][11]Incidence of Febrile Events86% (31/36 patients)78% (93/120 patients)0.35
Table 3: Safety and Tolerability
StudyAdverse EventsGarenoxacin GroupComparator Group (Levofloxacin)Statistical Significance
Nakamura N, et al. (2016)[6][7]Grade 3 or 4 Adverse EventsNone reportedN/AN/A
Elevated Serum CreatinineSignificantly elevated after administrationN/AN/A
Hata A, et al. (2014)[8][9]Rashes4 cases2 casesNot significant
Liver Dysfunction3 cases2 casesNot significant

Experimental Protocols

Detailed methodologies from the cited clinical studies are provided below to enable replication and further investigation.

Protocol 1: Prophylactic Garenoxacin in Hematological Malignancies (Nakamura N, et al., 2016)

Objective: To prospectively evaluate the efficacy and safety of prophylactic garenoxacin for febrile neutropenia in patients with hematological malignancies.

Methodology:

  • Patient Selection:

    • Inclusion Criteria: Adult patients (≥16 years) with hematological malignancies (acute myeloid leukemia, acute lymphoblastic leukemia, malignant lymphoma, multiple myeloma) at risk for chemotherapy-induced neutropenia (absolute neutrophil count [ANC] < 1000/μL) lasting more than seven days.

    • Exclusion Criteria: Not explicitly detailed in the provided text.

  • Treatment Regimen:

    • Oral garenoxacin (400 mg) was administered daily.

    • Prophylaxis was initiated when the neutrophil count decreased to less than 1000/μL and continued until neutropenia resolved.

  • Endpoints:

    • Primary Endpoint: Incidence of febrile neutropenia.

    • Secondary Endpoints: Type and incidence of adverse events.

  • Data Collection and Analysis:

    • Patient demographics, underlying disease, and chemotherapy regimens were recorded.

    • The incidence of febrile neutropenia and bacteremia was documented.

    • Adverse events were graded, with a focus on Grade 3 or 4 events.

    • Serum creatinine levels were monitored.

Workflow for Prophylactic Garenoxacin Study (Nakamura et al.) Patient_Selection Patient Selection (Hematological Malignancies, High-risk for prolonged neutropenia) Chemotherapy Chemotherapy Administration Patient_Selection->Chemotherapy Neutropenia_Onset Neutrophil Count < 1000/μL Chemotherapy->Neutropenia_Onset Garenoxacin_Admin Administer Garenoxacin (400 mg daily) Neutropenia_Onset->Garenoxacin_Admin Neutropenia_Resolution Resolution of Neutropenia Garenoxacin_Admin->Neutropenia_Resolution Continue until Endpoint_Analysis Endpoint Analysis (Incidence of FN, Adverse Events) Neutropenia_Resolution->Endpoint_Analysis

Caption: Experimental workflow for the prospective study on garenoxacin prophylaxis.

Protocol 2: Comparative Study of Garenoxacin and Levofloxacin in Solid Tumors (Hata A, et al., 2014)

Objective: To retrospectively compare the efficacy and safety of garenoxacin with levofloxacin for the prophylaxis of febrile neutropenia in patients with advanced solid tumors.

Methodology:

  • Patient Selection:

    • Inclusion Criteria: 127 patients at high risk for febrile neutropenia who received either garenoxacin or levofloxacin for prophylaxis during chemotherapy for advanced solid tumors.

    • Exclusion Criteria: Not explicitly detailed in the provided text.

  • Treatment Regimens:

    • Garenoxacin Group: Patients received garenoxacin (dosage not specified in the abstract).

    • Levofloxacin Group: Patients received levofloxacin (dosage not specified in the abstract).

  • Endpoints:

    • Primary Outcome: Incidence of febrile episodes.

    • Secondary Outcomes: Evidence of bacterial infection, identification of infection focus, adverse drug reactions, and mortality.

  • Data Collection and Analysis:

    • A retrospective analysis of patient records was conducted.

    • The number of febrile episodes in each group was compared.

    • The incidence of rashes and liver dysfunction was recorded and compared between the groups.

    • The statistical significance of the difference in febrile episodes was determined (p=0.044).

Signaling Pathways in Febrile Neutropenia

Chemotherapy-induced neutropenia is a primary risk factor for febrile neutropenia. The underlying pathophysiology involves the cytotoxic effects of chemotherapeutic agents on rapidly dividing hematopoietic stem and progenitor cells in the bone marrow, leading to a decrease in neutrophil production. This, combined with damage to mucosal barriers, allows for the translocation of endogenous bacteria into the bloodstream, which in the absence of an adequate neutrophil response, can lead to systemic infection and fever.

Pathophysiology of Chemotherapy-Induced Febrile Neutropenia Chemotherapy Chemotherapy Bone_Marrow Bone Marrow Chemotherapy->Bone_Marrow Mucosal_Barriers Damage to Mucosal Barriers (e.g., GI tract) Chemotherapy->Mucosal_Barriers HSPCs Hematopoietic Stem & Progenitor Cells Bone_Marrow->HSPCs Neutrophil_Production Decreased Neutrophil Production HSPCs->Neutrophil_Production Inhibition of proliferation Neutropenia Neutropenia (Low Neutrophil Count) Neutrophil_Production->Neutropenia Impaired_Immune_Response Impaired Immune Response Neutropenia->Impaired_Immune_Response Bacterial_Translocation Bacterial Translocation Mucosal_Barriers->Bacterial_Translocation Systemic_Infection Systemic Infection Bacterial_Translocation->Systemic_Infection Fever Fever Systemic_Infection->Fever Impaired_Immune_Response->Systemic_Infection Inability to clear bacteria

Caption: Simplified signaling pathway of chemotherapy-induced febrile neutropenia.

Conclusion

The available data suggest that this compound is a promising agent for the prophylaxis of febrile neutropenia in high-risk cancer patients undergoing chemotherapy. A prospective study in patients with hematological malignancies demonstrated a 50% prophylactic efficacy.[6][7] Furthermore, a retrospective comparative study in patients with solid tumors indicated a significantly lower incidence of febrile episodes with garenoxacin compared to levofloxacin.[8][9] While generally well-tolerated, monitoring of renal function is advisable.[6][7] The detailed protocols provided herein offer a foundation for the design of future clinical trials to further elucidate the role of garenoxacin in the prevention of this critical chemotherapy-related complication. Researchers should consider larger, randomized controlled trials to confirm these findings and to optimize patient selection and dosing strategies.

References

Troubleshooting & Optimization

Garenoxacin Mesylate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Garenoxacin Mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The aqueous solubility of this compound has been reported with some variability, likely due to different experimental conditions such as temperature and the use of sonication. Reported values include 2 mg/mL, 10 mg/mL (when warmed), and 12.5 mg/mL (with sonication).[1] The mesylate salt form is known to have enhanced water solubility and stability compared to the free base.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent. A Biopharmaceutical Classification System (BCS) solubility study was conducted across a pH range of 1 to 4.5, and a dissolution test method has been developed using 0.1 N hydrochloric acid, indicating that its solubility is influenced by acidic conditions.[2] Generally, as a quinolone carboxylic acid derivative, its solubility is expected to vary with the ionization state of its functional groups.

Q3: What is the solubility of this compound in organic solvents?

A3: this compound is sparingly soluble in dimethyl sulfoxide (DMSO). Reported solubility values in DMSO are 2 mg/mL (when warmed) and as high as 100 mg/mL with the use of ultrasound.[1] For analytical purposes, it is often dissolved in mixtures of methanol, acetonitrile, and water, often with additives like formic acid or orthophosphoric acid.

Q4: Does the solid-state form of this compound affect its solubility?

A4: Yes, the solid-state form, specifically polymorphism, can significantly impact the solubility of this compound.[3][4] Different crystalline forms (polymorphs) can exhibit distinct physical properties, including different solubility profiles and dissolution rates.[3][5] It is crucial to characterize the polymorphic form of the drug substance to ensure consistent and predictable solubility behavior.

Q5: Are there any known formulation strategies to improve the bioavailability of this compound?

A5: While specific bioavailability enhancement studies for this compound are not extensively detailed in the provided results, general strategies for poorly soluble drugs are applicable. These include particle size reduction, the use of permeation enhancers, and advanced formulation techniques like solid dispersions and lipid-based delivery systems.[6]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation of this compound in aqueous solution. The concentration exceeds its intrinsic solubility at the given pH and temperature.- Adjust the pH of the solution to a more acidic range (e.g., using 0.1 N HCl) where solubility is higher.- Gently warm the solution while stirring.- Use co-solvents such as ethanol or polyethylene glycol (PEG) in the aqueous vehicle.
Low dissolution rate from a solid dosage form. Poor wetting of the drug particles or the presence of a less soluble polymorphic form.- Reduce the particle size of the this compound powder through micronization.- Incorporate a wetting agent (surfactant) into the formulation.- Consider preparing a solid dispersion of the drug with a hydrophilic carrier.
Inconsistent solubility results between batches. Variation in the polymorphic form of the this compound used.- Characterize the crystal form of each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).- Source the material from a consistent supplier or establish a process to control for a specific polymorph.
Difficulty preparing a concentrated stock solution in DMSO. Reaching the solubility limit at room temperature.- Gently warm the solution while stirring.- Use an ultrasonic bath to aid dissolution.[1] Note that hygroscopic DMSO can impact solubility, so use a newly opened container.[1]

Quantitative Solubility Data

Solvent SystemTemperatureConditionsSolubility
WaterWarmed-10 mg/mL[7]
WaterNot SpecifiedUltrasound12.5 mg/mL[1]
WaterNot Specified-2 mg/mL
DMSOWarmed-2 mg/mL
DMSONot SpecifiedUltrasound100 mg/mL[1]
0.1 N Hydrochloric Acid37 ± 0.5°CDissolution MediumSufficient for sink conditions in dissolution testing[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol is a modified version based on standard pharmaceutical practices for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Phosphate buffer (pH 7.4)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound powder to a scintillation vial containing a known volume of the phosphate buffer (e.g., 5 mL).

  • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This is a general protocol for preparing a solid dispersion to enhance the dissolution of a poorly soluble drug.

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio).

  • Dissolve both the drug and the polymer in a suitable volume of methanol in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a solid film is formed on the inner wall of the flask.

  • Scrape the solid material from the flask.

  • Dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can then be characterized for its dissolution properties.

Visualizations

Garenoxacin_Solubility_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Characterization cluster_2 Simple Solutions cluster_3 Advanced Formulation cluster_4 Evaluation start Poor Solubility or Precipitation Observed charac Characterize Solid State (XRPD, DSC) start->charac ph_sol Determine pH-Solubility Profile start->ph_sol ps_red Particle Size Reduction charac->ps_red Amorphous or Metastable Form ph_adj pH Adjustment ph_sol->ph_adj cosolv Co-solvent Addition ph_sol->cosolv temp Temperature Increase ph_sol->temp sd Solid Dispersion ph_sol->sd cyclo Cyclodextrin Complexation ph_sol->cyclo eval Evaluate Dissolution Rate and Stability ph_adj->eval cosolv->eval temp->eval ps_red->eval sd->eval cyclo->eval Solubility_Enhancement_Strategies cluster_0 Physicochemical Property Modification cluster_1 Formulation Approaches cluster_2 Advanced Delivery Systems A Particle Size Reduction (Micronization) B Polymorph Selection C pH Adjustment D Co-solvents E Surfactants F Solid Dispersions G Cyclodextrin Complexation H Lipid-Based Formulations Solubility This compound Solubility Issue Solubility->A Solubility->B Solubility->C Solubility->D Solubility->E Solubility->F Solubility->G Solubility->H

References

Garenoxacin Mesylate Stability & Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Garenoxacin Mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound, as a fluoroquinolone antibiotic, is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2] While specific degradation products for Garenoxacin are not extensively detailed in publicly available literature, the degradation pathways for fluoroquinolones generally involve modifications to the core structure. Common pathways include decarboxylation, defluorination, and oxidation or dealkylation of the piperazine ring (or in Garenoxacin's case, the substituted isoindole ring).[3][4][5]

Q2: I am observing unexpected peaks in my HPLC analysis of a Garenoxacin sample. What could be the cause?

Unexpected peaks in an HPLC chromatogram of this compound typically indicate the presence of impurities or degradation products. The source of these peaks can be attributed to several factors:

  • Forced Degradation: If the sample was subjected to stress conditions (acid, base, heat, light, oxidation), the peaks are likely degradation products.[6]

  • Improper Storage: Exposure to light or elevated temperatures during storage can lead to the formation of photodegradation or thermal degradation products.[1]

  • Sample Preparation: The solvents and pH used during sample preparation can potentially induce degradation if not optimized.

  • Excipient Interaction: In formulated products, Garenoxacin may interact with excipients, leading to the formation of new adducts or impurities.

To identify the source, it is recommended to run a stability-indicating HPLC method and compare the chromatogram to a reference standard stored under ideal conditions.[7]

Q3: What are the recommended storage conditions to ensure the stability of this compound?

To minimize degradation, this compound powder should be stored in a well-closed container, protected from light, and kept in a desiccated environment at a controlled temperature, typically between 2-8°C. For solutions, it is crucial to protect them from light and use them promptly after preparation.

Q4: My this compound solution appears discolored. Is it still usable?

Discoloration, such as a yellowish tint, can be an indicator of degradation, particularly oxidative or photolytic degradation. It is strongly advised not to use discolored solutions for experiments where compound integrity is critical. The discoloration suggests the presence of chromophoric degradation products, which could interfere with your assay and lead to inaccurate results.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Poor peak shape or resolution in HPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase. For Garenoxacin, a mobile phase of 0.1% v/v formic acid in water and methanol (70:30) has been shown to be effective.[7] Ensure the pH is suitable for the compound's pKa.
Column degradation.Use a new or properly cleaned HPLC column. A C18 column is commonly used for fluoroquinolone analysis.
Inconsistent results in stability studies. Fluctuation in experimental conditions (temperature, light exposure).Ensure strict control over all environmental parameters as defined in your protocol. Use a calibrated photostability chamber and oven.[1]
Non-homogeneity of the sample.Ensure the drug substance or product is uniformly mixed before sampling.
Significant degradation under mild stress conditions. The compound may be inherently unstable under those specific conditions.Re-evaluate the stress conditions. For example, if significant degradation occurs with 0.1 N HCl, consider using a lower concentration or a shorter exposure time.[8]
Presence of catalytic impurities (e.g., metal ions).Use high-purity solvents and reagents. Consider the use of a chelating agent if metal-catalyzed oxidation is suspected.

Data Summary Tables

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/MethodTypical Duration & TemperatureReference
Acid Hydrolysis 0.1 N - 1 N HClReflux for several hours[8]
Alkaline Hydrolysis 0.1 N - 1 N NaOHReflux for several hours[8]
Oxidative Degradation 3% - 30% H₂O₂Room temperature or slightly elevated, several hours[1]
Thermal Degradation Dry Heat60-80°C for up to 48 hours[1]
Photolytic Degradation UV light (e.g., 254 nm) or Xenon lampExposure to a minimum of 1.2 million lux hours and 200 W h/m²[1][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study as recommended by ICH guidelines.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Reflux the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 1 N NaOH and dilute to the final concentration with the mobile phase.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Reflux the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 1 N HCl and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed powder in the mobile phase to achieve the final concentration.

  • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed powder in the mobile phase to achieve the final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is based on a developed method for Garenoxacin analysis.[7]

  • Instrumentation: High-Performance Liquid Chromatography system with a PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of 0.1% (v/v) formic acid in water and methanol in a 70:30 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Procedure: Inject the prepared samples (from the forced degradation study or other stability tests) into the HPLC system and record the chromatograms. The method should be able to separate the main Garenoxacin peak from all degradation product peaks.

Visualizations

Garenoxacin_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Pathways Acid Acid Hydrolysis (HCl) Decarboxylation Decarboxylation (Loss of CO₂ from quinolone core) Acid->Decarboxylation Ring_Modification Isoindole Ring Modification (e.g., N-dealkylation, oxidation) Acid->Ring_Modification Base Alkaline Hydrolysis (NaOH) Base->Decarboxylation Base->Ring_Modification Oxidation Oxidation (H₂O₂) Oxidation->Ring_Modification Light Photolysis (UV/Visible Light) Light->Decarboxylation Defluorination Hydroxylated Defluorination (Replacement of F with OH) Light->Defluorination Garenoxacin This compound Garenoxacin->Acid Garenoxacin->Base Garenoxacin->Oxidation Garenoxacin->Light Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis start This compound (API or Drug Product) stock Prepare Stock Solution start->stock acid Acid (HCl, heat) stock->acid base Base (NaOH, heat) stock->base oxidative Oxidative (H₂O₂) stock->oxidative thermal Thermal (Dry Heat) stock->thermal photo Photolytic (UV/Vis Light) stock->photo neutralize Neutralize & Dilute (for hydrolytic samples) acid->neutralize base->neutralize hplc Analyze via Stability-Indicating RP-HPLC Method oxidative->hplc thermal->hplc photo->hplc neutralize->hplc characterize Identify & Characterize Degradation Products (LC-MS, NMR) hplc->characterize

References

Optimizing Garenoxacin Mesylate dosage for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Garenoxacin Mesylate in in vitro studies. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the success and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a fluoroquinolone antibiotic. Its bactericidal effect is achieved by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a complex with the enzyme and DNA, Garenoxacin stabilizes DNA strand breaks, which ultimately leads to bacterial cell death.[2] This dual-targeting mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][4]

Q2: What is the recommended solvent for preparing this compound stock solutions? A2: this compound is soluble in water (H₂O) at a concentration of 10 mg/mL, although gentle warming may be required to achieve a clear solution. For cell culture applications where aqueous solubility may be limited in complex media, Dimethyl sulfoxide (DMSO) can be used as a solvent. A working stock can be prepared in DMSO and then further diluted in the appropriate culture medium.[5] Always test the final concentration of the solvent in your assay to rule out any solvent-induced effects.

Q3: How stable is this compound in solution and cell culture media? A3: For analytical purposes, a mobile phase consisting of 0.1% (v/v) formic acid in a water and methanol mixture has been shown to be stability-indicating for HPLC analysis.[6] However, the stability in specific cell culture media over long incubation periods (e.g., 24-72 hours) should be determined empirically by the researcher. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent potency.

Q4: What are the typical effective concentrations of this compound for in vitro antibacterial studies? A4: The effective concentration, primarily measured as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. For many common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, the MIC for 90% of strains (MIC90) is very low, often ≤0.12 µg/mL.[7] For Staphylococcus aureus, the MIC90 is typically around 0.03 µg/mL for methicillin-susceptible strains (MSSA) but can be higher for methicillin-resistant strains (MRSA).[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.

Q5: Is this compound expected to be cytotoxic to mammalian cells in culture? A5: Like other fluoroquinolones, Garenoxacin is designed to be selective for bacterial topoisomerases over their eukaryotic counterparts. However, at high concentrations, off-target effects on mammalian cells can occur. It is essential to perform a cytotoxicity assay using your specific cell line to determine the concentration range that is non-toxic. This will allow you to distinguish between the compound's antibacterial effects and any potential confounding cytotoxicity.

Data Presentation

The following tables summarize key quantitative data for this compound to facilitate experimental design.

Table 1: Solubility of this compound

Solvent/SystempH RangeSolubilityReference
Water (H₂O)Not Specified10 mg/mL (with warming)
Aqueous Buffer1.0 - 4.5High Solubility (<250 mL for 200 mg)[4]
10% DMSO + 90% Corn OilNot Applicable≥ 2.5 mg/mL[5]

Table 2: In Vitro Activity (MIC) of Garenoxacin Against Various Bacterial Species

Bacterial SpeciesStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniaeGeneralNot Reported0.12[7]
Staphylococcus aureusMSSANot Reported0.03[7]
Staphylococcus aureusMRSANot Reported2[7]
Haemophilus influenzaeGeneralNot Reported≤0.03[7]
Moraxella catarrhalisGeneralNot Reported≤0.03[7]
Streptococcus pyogenesGeneralNot Reported0.25[7]
Human MycoplasmasGeneralNot Reported≤0.25[5][8]

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 3: Inhibitory Activity (IC₅₀) of Garenoxacin Against Bacterial Enzymes

EnzymeBacterial SourceIC₅₀ (µg/mL)Reference
DNA GyraseStaphylococcus aureus1.25[8][9][10]
Topoisomerase IVStaphylococcus aureus1.25 - 2.5[8][9][10]
DNA GyraseMycoplasma pneumoniae2.5[11]

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Troubleshooting Guides

Issue 1: Drug Precipitation in Culture Medium

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the complex biological medium. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.

  • Solution:

    • Check Stock Concentration: Ensure your stock solution is fully dissolved. Gentle warming or sonication can aid dissolution.[5][12]

    • Serial Dilutions: Prepare intermediate dilutions of your stock in the solvent before the final dilution into the aqueous medium.

    • Increase Solvent Concentration: If permissible for your assay, slightly increase the final percentage of DMSO. Always run a solvent-only control to check for toxicity.

    • Lower Working Concentration: Re-evaluate the required concentration. Your experiment may not require a concentration that is at the edge of solubility.

Issue 2: Inconsistent or Non-Reproducible MIC Results

  • Possible Cause: Variability in inoculum density, improper dilution of the compound, or degradation of the compound.

  • Solution:

    • Standardize Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL, before final dilution into the assay wells (target ~5 x 10⁵ CFU/mL).[13][14]

    • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a validated frozen stock.

    • Follow CLSI Guidelines: Adhere strictly to established protocols for broth microdilution, such as those from the Clinical and Laboratory Standards Institute (CLSI), for media, incubation time, and reading of results.[13][14]

    • Quality Control: Include a reference strain (e.g., S. aureus ATCC 29213) with a known MIC for Garenoxacin as a quality control measure.

Issue 3: High Background or Apparent Cytotoxicity in Mammalian Cell Assays

  • Possible Cause: The observed effect may be due to the solvent rather than the compound itself. The compound might be genuinely cytotoxic at the tested concentrations.

  • Solution:

    • Solvent Control: Always include a vehicle control group that is treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment.

    • Dose-Response Curve: Perform a full dose-response analysis to identify the concentration at which cytotoxicity begins. The non-toxic concentration range should be used for subsequent experiments.

    • Choose a Different Assay: Some assay reagents may be incompatible with the compound. Consider an alternative method for measuring cell viability (e.g., trypan blue exclusion vs. metabolic assays like MTT).

Diagram: Troubleshooting Workflow for In Vitro Experiments

TroubleshootingWorkflow start Experiment Fails (e.g., precipitation, inconsistent results) check_precipitation Is there visible precipitation? start->check_precipitation check_inconsistency Are results inconsistent? check_precipitation->check_inconsistency No solve_precipitation Troubleshoot Solubility: 1. Warm/Sonicate Stock 2. Use Intermediate Dilutions 3. Check Solvent Concentration check_precipitation->solve_precipitation Yes check_cytotoxicity Is unexpected cytotoxicity observed? check_inconsistency->check_cytotoxicity No solve_inconsistency Troubleshoot Reproducibility: 1. Standardize Inoculum 2. Use Fresh Dilutions 3. Run QC Strain check_inconsistency->solve_inconsistency Yes solve_cytotoxicity Troubleshoot Cytotoxicity: 1. Run Vehicle Control 2. Perform Dose-Response 3. Confirm with Orthogonal Assay check_cytotoxicity->solve_cytotoxicity Yes rerun Rerun Experiment solve_precipitation->rerun solve_inconsistency->rerun solve_cytotoxicity->rerun

Caption: A decision tree for troubleshooting common in vitro issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Calculate Mass: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 10 mg/mL). The molecular weight of the monohydrate mesylate salt is 540.53 g/mol .

  • Weighing: Accurately weigh the powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO or water. To aid dissolution in water, the solution can be warmed gently (e.g., in a 37°C water bath). Vortex until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution This protocol is based on CLSI guidelines.[14]

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in the assay plate.

  • Prepare Garenoxacin Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of a working solution of Garenoxacin (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (broth only, no drug). Well 12 can serve as a sterility control (broth only, no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours (or as appropriate for the specific bacterium).[13]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[14]

Diagram: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Plate with Bacteria prep_inoculum->inoculate prep_drug 2. Prepare Drug Serial Dilutions in 96-well plate prep_drug->inoculate incubate 4. Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic 5. Read Plate and Determine MIC incubate->read_mic result MIC Value (µg/mL) read_mic->result

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Protocol 3: Mammalian Cell Cytotoxicity Assay (Example using a Luminescent Assay) This protocol is a general guide and should be optimized for your specific cell line and assay kit (e.g., CytoTox-Glo™).[15]

  • Cell Seeding: Seed mammalian cells into a 96-well, opaque-walled plate at a predetermined optimal density. Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include wells for "no-cell" background control, "no-compound" vehicle control, and a "total lysis" maximum cytotoxicity control.

  • Incubation: Incubate the plate for a period relevant to your antibacterial experiment (e.g., 24, 48, or 72 hours).

  • Measure Cytotoxicity (Dead-Cell Luminescence):

    • Equilibrate the plate and assay reagents to room temperature.

    • Add the AAF-Glo™ Reagent, which contains a luminogenic peptide substrate (AAF-aminoluciferin) that is cleaved by dead-cell proteases, to all wells.

    • Mix briefly on an orbital shaker and incubate for 15 minutes.

    • Measure the luminescence to quantify the number of dead cells.

  • Measure Viability (Live-Cell Luminescence):

    • Add the Lysis Reagent to induce lysis of all remaining viable cells.[15]

    • Mix and incubate for another 15 minutes.

    • Measure luminescence again to determine the total number of cells initially present in the well.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration by normalizing the dead-cell signal to the total-cell signal, after subtracting background.

Diagram: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_measure Measurement seed 1. Seed Mammalian Cells in 96-well plate treat 2. Treat Cells with Garenoxacin (Serial Dilutions) seed->treat incubate 3. Incubate Plate (24-72h) treat->incubate measure_dead 4. Add Reagent 1 Measure Dead-Cell Signal incubate->measure_dead measure_total 5. Add Lysis Reagent Measure Total-Cell Signal measure_dead->measure_total analyze 6. Calculate % Cytotoxicity measure_total->analyze result Cytotoxicity Curve (EC₅₀) analyze->result

Caption: A general workflow for assessing mammalian cell cytotoxicity.

Mechanism of Action Visualization

Diagram: this compound Bacterial Inhibition Pathway

MOA cluster_targets Bacterial DNA Replication Machinery cluster_inhibition Inhibitory Action Garenoxacin Garenoxacin Complex Stabilization of Enzyme-DNA Cleavage Complex Garenoxacin->Complex Binds to Gyrase DNA Gyrase (Relaxes positive supercoils) DNA_Replication Normal DNA Replication & Cell Division Gyrase->DNA_Replication Gyrase->Complex TopoIV Topoisomerase IV (Decatenates daughter chromosomes) TopoIV->DNA_Replication TopoIV->Complex DSB Accumulation of Double-Strand Breaks Complex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Garenoxacin's dual inhibition of DNA gyrase and topoisomerase IV.

References

Garenoxacin Mesylate Stability Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting stability testing of Garenoxacin Mesylate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide clarity on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for this compound stability testing?

A1: The most robust and widely accepted method for this compound stability testing is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1][2][3] A well-developed RP-HPLC method can effectively separate this compound from its degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) over time.

Q2: What are the typical forced degradation conditions for this compound?

A2: Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating method.[4] Typical stress conditions include:

  • Acid Hydrolysis: Exposing the drug substance to an acidic solution (e.g., 0.1 N HCl) at elevated temperatures.[2][4]

  • Base Hydrolysis: Exposing the drug substance to a basic solution (e.g., 0.1 N NaOH) at elevated temperatures.[4]

  • Oxidative Degradation: Treating the drug substance with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposing the solid drug substance to dry heat.

  • Photolytic Degradation: Exposing the drug substance to UV and visible light, as per ICH Q1B guidelines.[5]

Q3: How do I select the appropriate chromatographic conditions for the RP-HPLC method?

A3: A Quality by Design (QbD) approach is recommended for developing a robust RP-HPLC method.[1][2][3] Key parameters to optimize include:

  • Stationary Phase: A C18 column is commonly used.

  • Mobile Phase: A combination of an acidic buffer (e.g., 0.1% v/v formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often effective.[1][2][3]

  • Detection Wavelength: this compound can be detected at approximately 280 nm.[1][2]

  • Flow Rate and Column Temperature: These should be optimized to achieve good peak shape and resolution.

Q4: What are the acceptance criteria for a stability-indicating method?

A4: A key acceptance criterion is the ability of the method to resolve the main peak of this compound from all potential degradation product peaks. The peak purity of the main peak should be evaluated using a photodiode array (PDA) detector to ensure it is not co-eluting with any impurities.[1][3] The method must also be validated according to ICH Q2(R1) guidelines for accuracy, precision, linearity, specificity, and robustness.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound. - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the pH of the aqueous mobile phase.- Use a new column or a different stationary phase.- Reduce the injection volume or sample concentration.
Inadequate separation of degradation products from the main peak. - Non-optimized mobile phase composition.- Inappropriate column chemistry.- Modify the organic-to-aqueous ratio in the mobile phase.- Try a different organic modifier (e.g., acetonitrile instead of methanol).- Experiment with a different column (e.g., different particle size or bonding).
Baseline drift or noise. - Contaminated mobile phase or column.- Detector lamp issue.- Prepare fresh mobile phase and flush the system.- Clean or replace the column.- Check the detector lamp's performance and replace if necessary.
Inconsistent retention times. - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction.- Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the HPLC pump for leaks and ensure proper functioning.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general steps for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Prep->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose Thermal Thermal (Solid, e.g., 80°C) Prep->Thermal Expose Photo Photolytic (ICH Q1B) Prep->Photo Expose Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by RP-HPLC with PDA Detector Dilute->Analyze Evaluate Evaluate Peak Purity and % Degradation Analyze->Evaluate Method_Validation_Relationship Specificity Specificity (Resolution > 2) Linearity Linearity (Correlation Coefficient > 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (% RSD) Specificity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Robustness Robustness Accuracy->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

Technical Support Center: Garenoxacin Mesylate Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities of Garenoxacin Mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with this compound?

A1: this compound impurities can be broadly categorized into two main types:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the Garenoxacin Mesacylate active pharmaceutical ingredient (API). They can include starting materials, intermediates, by-products, and reagents. Specific process-related impurities that have been identified include Garenoxacin Impurity A and Garenoxacin Impurity B. The stereoisomer, (S)-Isomer of Garenoxacin, is another potential process-related impurity.

  • Degradation Products: These impurities are formed due to the degradation of this compound over time or under the influence of external factors such as light, heat, humidity, and pH. Forced degradation studies are crucial for identifying potential degradation products that may arise during storage and handling.

Q2: What are the regulatory guidelines for controlling impurities in this compound?

A2: The control of impurities in pharmaceutical substances is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides thresholds for reporting, identifying, and qualifying impurities. It is essential to develop and validate analytical methods that can detect and quantify impurities at or below these thresholds.

Q3: How can I identify unknown impurities detected during my analysis?

A3: Identifying unknown impurities typically involves a combination of chromatographic and spectroscopic techniques. A common workflow includes:

  • Separation: Isolate the unknown impurity from the bulk API using a high-resolution chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the impurity using high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) can provide fragmentation patterns to elucidate the structure.

  • Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, isolate a sufficient quantity of the impurity and perform 1D and 2D NMR spectroscopy.

  • Reference Standards: If a potential structure is proposed, confirm the identity by synthesizing the compound and comparing its chromatographic and spectroscopic data with that of the unknown impurity.

Troubleshooting Guides

Issue 1: Poor resolution between Garenoxacin and an impurity peak in HPLC analysis.

Possible Causes and Solutions:

CauseTroubleshooting Step
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to achieve better separation.
Incorrect pH of the Mobile Phase The ionization state of Garenoxacin and its impurities can significantly affect their retention. Adjust the pH of the aqueous buffer to a value where the difference in charge between the analyte and the impurity is maximized.
Suboptimal Column Chemistry Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
Low Column Temperature Increasing the column temperature can sometimes improve peak shape and resolution. However, be cautious as elevated temperatures can also lead to on-column degradation.
Issue 2: Appearance of new, unexpected peaks during stability studies.

Possible Causes and Solutions:

CauseTroubleshooting Step
Sample Degradation The new peaks are likely degradation products. Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to systematically generate and identify these degradation products. This will help in understanding the degradation pathways.[1]
Contamination Ensure proper handling and storage of samples to prevent contamination from external sources. Analyze a blank sample (placebo or solvent) that has been subjected to the same stability conditions to rule out contamination.
Interaction with Excipients If analyzing a formulated product, the new peaks could be due to interactions between Garenoxacin and the excipients. Conduct compatibility studies with individual excipients to identify the source of the interaction.

Experimental Protocols

Protocol 1: Forced Degradation Studies of this compound

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2][3][4]

1. Acidic Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
  • Analysis: Analyze the stressed sample by a stability-indicating HPLC method.

2. Basic Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, and 4 hours).
  • Neutralization: After the specified time, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
  • Analysis: Analyze the stressed sample by HPLC.

3. Oxidative Degradation:

  • Procedure: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period (e.g., 1, 2, 4, and 8 hours).
  • Analysis: Analyze the stressed sample by HPLC.

4. Thermal Degradation:

  • Procedure: Expose the solid this compound powder to dry heat at a specific temperature (e.g., 80°C) for a defined period (e.g., 24, 48, and 72 hours).
  • Sample Preparation: After exposure, dissolve the solid sample in a suitable solvent for HPLC analysis.
  • Analysis: Analyze the sample by HPLC.

5. Photolytic Degradation:

  • Procedure: Expose the solid this compound powder and a solution of the drug to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
  • Sample Preparation: For the solid sample, dissolve it in a suitable solvent after exposure.
  • Analysis: Analyze both the solid and solution samples by HPLC. Fluoroquinolones are known to be susceptible to photodegradation, which can involve defluorination, decarboxylation, and modifications to the quinolone ring.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient in the presence of its impurities and degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

Table 1: Summary of Known this compound Impurities

Impurity NameTypeMolecular FormulaMolecular Weight ( g/mol )
Garenoxacin Impurity AProcess-RelatedC₁₆H₁₄BrF₂NO₄402.19
Garenoxacin Impurity BProcess-RelatedC₂₄H₂₂F₂N₂O₄440.44
(S)-Isomer of GarenoxacinProcess-RelatedC₂₃H₂₀F₂N₂O₄426.41

Table 2: Example Data from Forced Degradation Studies

Stress ConditionTimeGarenoxacin Assay (%)Major Degradant RRT% Degradation
0.1 M HCl, 60°C8 h92.50.857.5
0.1 M NaOH, RT2 h89.11.1510.9
3% H₂O₂, RT4 h95.20.924.8
Dry Heat, 80°C48 h98.7-1.3
Photolytic (UV)24 h91.30.78, 1.258.7

RRT: Relative Retention Time with respect to the Garenoxacin peak.

Visualizations

Garenoxacin_Impurity_Workflow cluster_0 Sample Analysis cluster_1 Impurity Identification A This compound Sample (Bulk or Formulation) B Stability-Indicating HPLC Analysis A->B C Data Evaluation B->C D Known Impurity? C->D E Quantify and Report D->E Yes F Isolate Unknown Impurity (Prep-HPLC) D->F No G Structure Elucidation (LC-MS, NMR) F->G H Characterize and Document G->H H->E

Caption: Workflow for the identification and characterization of this compound impurities.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis A This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C, Dry Heat) A->E F Photolytic (UV/Vis Light) A->F G Generate Stressed Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H I Identify Degradation Products H->I

Caption: Experimental workflow for forced degradation studies of this compound.

Garenoxacin_Action_Mechanism cluster_0 Bacterial Cell A This compound B DNA Gyrase (GyrA, GyrB) A->B Inhibits C Topoisomerase IV (ParC, ParE) A->C Inhibits D DNA Replication & Transcription B->D Enables E Cell Division C->E Enables F Inhibition of DNA Synthesis D->F G Inhibition of Chromosome Segregation E->G H Bacterial Cell Death F->H G->H

Caption: Mechanism of antibacterial action of Garenoxacin.[5]

References

Technical Support Center: Overcoming Garenoxacin Mesylate Resistance in Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Streptococcus pneumoniae and Garenoxacin Mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

FAQ 1: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for Garenoxacin against our S. pneumoniae isolates. What are the primary resistance mechanisms?

Elevated Garenoxacin MICs in S. pneumoniae are primarily attributed to two key mechanisms:

  • Alterations in Drug Targets: The primary targets for fluoroquinolones, including Garenoxacin, are the bacterial enzymes DNA gyrase and topoisomerase IV. Resistance arises from point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding these enzymes.[1][2]

    • Primary Target: In S. pneumoniae, the gyrA gene, which encodes a subunit of DNA gyrase, is considered the primary target for Garenoxacin.[1][2][3]

    • Secondary Target: Mutations in the parC and parE genes, encoding subunits of topoisomerase IV, also contribute to resistance, often in combination with gyrA mutations.[1][4] The accumulation of multiple mutations in these genes leads to higher levels of resistance.[4][5]

  • Active Efflux Pumps: S. pneumoniae can actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration.[1][6] While this mechanism may have a more limited effect on its own, it can contribute to the overall resistance profile, particularly in concert with target site mutations.[1]

FAQ 2: How can we differentiate between target-site mutations and efflux-mediated resistance in our resistant S. pneumoniae strains?

To distinguish between these resistance mechanisms, a combination of phenotypic and genotypic assays is recommended:

  • Phenotypic Assay (Efflux Pump Inhibition): The use of an efflux pump inhibitor, such as reserpine, can help identify the contribution of efflux pumps.[7] A significant reduction (typically four-fold or greater) in the Garenoxacin MIC in the presence of reserpine suggests the involvement of an active efflux mechanism.[7]

  • Genotypic Assay (QRDR Sequencing): Sequencing the QRDRs of the gyrA, gyrB, parC, and parE genes will identify specific mutations known to confer resistance. This is the most definitive method for confirming target-site modifications.[2]

FAQ 3: Our Garenoxacin-resistant isolates show cross-resistance to other fluoroquinolones. Is this expected?

Yes, cross-resistance among fluoroquinolones is a common phenomenon. The mutations in the QRDRs of gyrA and parC that confer resistance to Garenoxacin are often the same mutations that reduce susceptibility to other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin.[8] However, the extent of cross-resistance can vary depending on the specific mutations and the particular fluoroquinolone. Garenoxacin has demonstrated greater potency against some strains with topoisomerase mutations compared to other quinolones.[1][3]

FAQ 4: What strategies can we explore in our research to overcome Garenoxacin resistance in S. pneumoniae?

Several avenues can be investigated to address Garenoxacin resistance:

  • Combination Therapy: Although specific synergistic combinations with Garenoxacin are not extensively documented in the initial search, exploring combinations with other classes of antibiotics or with non-antibiotic adjuvants is a rational approach.

  • Efflux Pump Inhibitors (EPIs): As discussed in FAQ 2, EPIs like reserpine can restore the susceptibility of resistant strains in vitro.[3][9] The development of clinically viable and non-toxic EPIs is an active area of research.

  • Targeting Metabolic Adaptations: Recent studies suggest that S. pneumoniae may favor developing antibiotic tolerance through metabolic adaptations that reduce the production of reactive oxygen species, rather than acquiring resistance mutations that can come with a fitness cost.[4][10] Investigating compounds that interfere with these metabolic pathways could represent a novel strategy.

  • Immunomodulatory Approaches: Research into boosting the host's immune response to clear bacterial infections, for instance by modulating macrophage activity, presents a potential non-antibiotic strategy to combat resistant S. pneumoniae.[11]

Troubleshooting Guides

Problem 1: Inconsistent MIC values for Garenoxacin in our broth microdilution assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure a standardized inoculum is prepared using a spectrophotometer or McFarland standards to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Media and supplement inconsistencies Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood for consistent results with S. pneumoniae.
Incubation conditions Incubate plates at 35-37°C in an atmosphere of 5% CO2 for 20-24 hours. Inconsistent CO2 levels can affect growth and MIC readings.
Garenoxacin solution degradation Prepare fresh stock solutions of this compound regularly and store them protected from light at the recommended temperature.
Contamination of isolates Perform purity plates before and after the MIC assay to ensure the culture is not contaminated.
Problem 2: We are unable to select for high-level Garenoxacin-resistant mutants in the lab.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low mutation frequency Garenoxacin has a low Mutant Prevention Concentration (MPC), making it more difficult to select for resistant mutants.[1] Increase the initial inoculum size to >10^10 CFU to increase the probability of selecting for resistant mutants.
Stepwise mutation accumulation High-level resistance often requires the accumulation of multiple mutations.[4] Consider a multi-step selection process, where isolates with a first-step mutation are then exposed to gradually increasing concentrations of Garenoxacin.
Fitness cost of resistance mutations Some resistance mutations can impose a fitness cost on the bacteria, making them harder to culture.[4][10] Ensure optimal growth conditions and consider using enriched media.

Quantitative Data Summary

Table 1: Garenoxacin MICs against Susceptible and Resistant S. pneumoniae

Strain TypeQRDR MutationsGarenoxacin MIC (µg/mL)Reference Fluoroquinolone MICs (µg/mL)
Wild-typeNone0.03 - 0.125Ciprofloxacin: 1-2, Levofloxacin: 1, Moxifloxacin: 0.125
First-step mutantSingle parC mutation0.06 - 0.25Ciprofloxacin: 4-8, Levofloxacin: 2-4, Moxifloxacin: 0.25-0.5
First-step mutantSingle gyrA mutation0.12 - 0.5Ciprofloxacin: 2-4, Levofloxacin: 2-4, Moxifloxacin: 0.25-0.5
Second-step mutantparC and gyrA mutations0.5 - 2Ciprofloxacin: 16-64, Levofloxacin: 8-32, Moxifloxacin: 2-8
Efflux mutantOverexpression of efflux pump0.06 - 0.25Ciprofloxacin: 2-4, Levofloxacin: 1-2, Moxifloxacin: 0.125-0.25

Note: MIC values are approximate ranges compiled from multiple sources and can vary depending on the specific mutations and strains.

Table 2: Mutant Prevention Concentrations (MPCs) of Garenoxacin and Comparators for S. pneumoniae

FluoroquinoloneMPC for Wild-Type Strains (µg/mL)
Garenoxacin 0.12
Ciprofloxacin8
Levofloxacin2
Gatifloxacin0.5
Moxifloxacin0.5

Data adapted from a study evaluating the potency of quinolones in preventing the emergence of resistant mutants.[1]

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare Garenoxacin Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile distilled water with 0.1N NaOH for initial solubilization, then diluted with water) to a concentration of 1 mg/mL. Filter-sterilize the stock solution.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the Garenoxacin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood in a 96-well microtiter plate.

  • Prepare Inoculum: Culture S. pneumoniae on a blood agar plate overnight. Resuspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add the prepared inoculum to each well of the microtiter plate containing the Garenoxacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Garenoxacin that completely inhibits visible growth of the bacteria.

Protocol 2: Determination of Mutant Prevention Concentration (MPC)
  • Prepare High-Density Inoculum: Grow a large volume of S. pneumoniae culture to the stationary phase. Concentrate the cells by centrifugation and resuspend them in fresh broth to a final density of ≥10^10 CFU/mL.

  • Prepare Agar Plates: Prepare Mueller-Hinton agar plates supplemented with 5% sheep blood containing a range of Garenoxacin concentrations (e.g., 2x, 4x, 8x, 16x, 32x, and 64x the MIC of the strain).

  • Plate Inoculum: Spread a large volume (e.g., 200 µL) of the high-density inoculum onto each agar plate.

  • Incubation: Incubate the plates at 37°C in 5% CO2 for 48 to 72 hours.

  • Determine MPC: The MPC is the lowest antibiotic concentration that prevents the formation of any bacterial colonies.

Protocol 3: Assessment of Efflux Pump Activity using Reserpine
  • Perform MIC Assay: Follow the MIC determination protocol (Protocol 1) as described above.

  • Prepare Plates with Reserpine: In parallel, prepare another set of microtiter plates with the same serial dilutions of Garenoxacin. To each well, add a sub-inhibitory concentration of reserpine (e.g., 10 or 20 µg/mL).

  • Inoculate and Incubate: Inoculate these plates with the same bacterial suspension and incubate under the same conditions.

  • Compare MICs: Determine the MIC of Garenoxacin in the presence and absence of reserpine. A four-fold or greater decrease in the MIC in the presence of reserpine is indicative of efflux pump activity.

Visualizations

Garenoxacin_Resistance_Mechanisms cluster_drug_target Bacterial Cell cluster_targets Primary Targets cluster_resistance Resistance Mechanisms Garenoxacin Garenoxacin GyrA DNA Gyrase (gyrA) Garenoxacin->GyrA Inhibition ParC Topoisomerase IV (parC/parE) Garenoxacin->ParC Inhibition Efflux_Pump Efflux Pump Garenoxacin->Efflux_Pump Substrate for DNA_Replication DNA Replication GyrA->DNA_Replication ParC->DNA_Replication GyrA_mutation gyrA Mutation GyrA_mutation->GyrA Alters Target Resistance Garenoxacin Resistance GyrA_mutation->Resistance ParC_mutation parC/parE Mutation ParC_mutation->ParC Alters Target ParC_mutation->Resistance Efflux_Pump->Garenoxacin Expels Drug Efflux_Pump->Resistance

Caption: Garenoxacin resistance mechanisms in S. pneumoniae.

MIC_Determination_Workflow start Start prep_antibiotic Prepare Garenoxacin Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized S. pneumoniae Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C with 5% CO2 for 20-24 hours inoculate->incubate read_results Read Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Overcoming_Resistance_Strategies cluster_strategies Potential Strategies to Overcome Resistance resistance Garenoxacin-Resistant S. pneumoniae combo_therapy Combination Therapy resistance->combo_therapy Address with epi Efflux Pump Inhibitors (EPIs) resistance->epi Address with metabolic_targeting Targeting Metabolic Adaptations resistance->metabolic_targeting Address with immunomodulation Host Immune Modulation resistance->immunomodulation Address with outcome Restored Susceptibility or Bacterial Clearance combo_therapy->outcome epi->outcome metabolic_targeting->outcome immunomodulation->outcome

Caption: Strategies to overcome Garenoxacin resistance.

References

Garenoxacin Mesylate Dissolution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Garenoxacin Mesylate particle size on its dissolution profile. This guide synthesizes key experimental findings and provides detailed protocols to address common issues encountered during research and development.

Introduction: The Particle Size Paradox

This compound is a broad-spectrum des-fluoro(6) quinolone antibiotic.[1][2] Theoretically, for poorly water-soluble drugs, a reduction in particle size increases the surface area available for solvation, which, according to the Noyes-Whitney equation, should lead to a faster dissolution rate.[3][4] This principle is a cornerstone of pharmaceutical development for Biopharmaceutics Classification System (BCS) Class II and IV drugs, where dissolution is often the rate-limiting step for absorption and bioavailability.[5][6][7]

However, recent studies on this compound tablets have revealed a notable exception to this rule under specific experimental conditions. Research indicates that for a 200 mg tablet formulation, variations in the active pharmaceutical ingredient (API) particle size did not significantly impact the in-vitro dissolution profile when tested in an acidic medium.[8][9] This guide will explore this "paradox," offering the theoretical background, experimental data, and practical troubleshooting advice.

Quantitative Data Summary

A key study investigated the dissolution of this compound 200 mg tablets using API with two different particle size distributions. The findings, summarized below, show no significant difference in the dissolution profile, challenging the conventional expectation that smaller particles would lead to faster dissolution.[8][9]

ParameterParticle Size Batch 1 (D90)Particle Size Batch 2 (D90)Dissolution MediumTime Point% Drug Released (Q)Finding
Particle Size92 µm220 µm0.1 N Hydrochloric Acid30 minNot less than 80%No significant impact on dissolution profile observed.[8][9]

D90 represents the particle diameter at which 90% of the sample's mass is comprised of smaller particles.

Experimental Protocols

Understanding the conditions under which particle size has a negligible effect is crucial. The following are detailed methodologies from published studies for key experiments.

Protocol 1: In-Vitro Dissolution Testing for this compound Tablets

This method is used to assess the rate and extent to which the drug dissolves from its tablet formulation.

  • Apparatus: USP Apparatus-II (Paddle Method).

  • Dissolution Medium: 0.1 N Hydrochloric Acid.

  • Medium Volume: 900 mL.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 revolutions per minute (rpm).

  • Sampling Time: 30 minutes.

  • Analysis: The amount of dissolved Garenoxacin is determined using a validated UV-based spectrophotometric method at a wavelength of 280 nm.

  • Acceptance Criterion: The proposed tolerance is not less than 80% (Q) of the labeled amount of Garenoxacin dissolved in 30 minutes.[8][9]

Protocol 2: Particle Size Measurement of this compound API

This protocol outlines the measurement of the API's particle size distribution, a critical parameter in formulation development.

  • Instrument: Malvern Mastersizer 2000 or equivalent laser diffraction particle size analyzer.

  • Method: Wet dispersion.

  • Dispersant: Liquid paraffin.

  • Procedure: a. Prepare a suspension of the this compound API in the liquid paraffin dispersant. b. Introduce the suspension into the analyzer until the appropriate obscuration level is reached. c. Analyze the sample to obtain the particle size distribution, reporting values such as D10, D50, and D90.[8][9]

Visualized Workflows and Concepts

The Noyes-Whitney Principle

The following diagram illustrates the fundamental theory of why particle size reduction is expected to increase the dissolution rate. By micronizing a drug particle, the total surface area exposed to the solvent is dramatically increased, which accelerates the rate at which the solid dissolves into the solution.

cluster_0 Large Particle cluster_1 Micronization Process cluster_2 Small Particles A Large Particle (Low Surface Area) B Milling / Grinding A->B Input C1 Small Particle B->C1 Output C2 Small Particle B->C2 C3 Small Particle B->C3 C4 Small Particle B->C4 D Increased Surface Area E Faster Dissolution Rate (Noyes-Whitney Equation) D->E Leads to

Caption: Impact of Micronization on Surface Area and Dissolution Rate.

Experimental Workflow

The logical flow for investigating the impact of particle size on dissolution involves characterizing the API, preparing the dosage form, and performing the dissolution test.

A This compound API B Particle Size Analysis (e.g., Malvern Mastersizer) A->B Characterize C Tablet Formulation (API + Excipients) A->C Formulate B->C Inform D In-Vitro Dissolution Test (USP Apparatus II) C->D Test E Data Analysis: % Drug Released vs. Time D->E Generate Data F Conclusion: Impact of Particle Size on Dissolution Profile E->F Interpret

Caption: Workflow for Particle Size vs. Dissolution Analysis.

Troubleshooting and FAQs

Q1: Why was no significant impact of particle size on this compound dissolution observed in the key study?

A1: The most likely reason is the high solubility of this compound in the acidic dissolution medium (0.1 N HCl) used in the experiment.[1][8] When a drug is highly soluble in the test medium ("sink conditions"), the dissolution process can be so rapid that it is no longer the rate-limiting step. In such cases, the influence of particle surface area becomes negligible, and other factors like tablet disintegration and wetting may dominate the overall rate of drug release.

Q2: Under what conditions might particle size become a critical factor for this compound dissolution?

A2: Particle size is expected to become a critical factor in dissolution media where this compound exhibits lower solubility. This could include:

  • Neutral or basic pH environments: The solubility of many drugs is pH-dependent. If this compound is less soluble at the higher pH found in the lower gastrointestinal tract, particle size could significantly influence its dissolution and subsequent absorption in those regions.

  • Different formulation types: For formulations like suspensions, a smaller particle size is crucial not only for dissolution but also for physical stability and patient comfort (e.g., reducing grittiness).

  • In-vivo performance: While in-vitro tests in acidic media may show no effect, the complex environment of the human gastrointestinal tract with its varying pH levels and fluid compositions may reveal a particle size dependency for bioavailability.

Q3: My dissolution results are slow for all particle sizes tested. What other formulation factors should I investigate?

A3: If dissolution is consistently slow regardless of API particle size, consider the following factors:

  • Wetting: Poor wetting of the drug particles by the dissolution medium can significantly slow down dissolution. Ensure your formulation includes an appropriate wetting agent if necessary.

  • Excipients: Binders, lubricants, and fillers can impact tablet disintegration and drug release. Hydrophobic excipients like magnesium stearate, if used in excess, can form a film around the drug particles, hindering dissolution.

  • Tablet Hardness and Disintegration: An overly hard tablet will not disintegrate properly, trapping the API within the tablet matrix and preventing it from dissolving. Check the disintegration time of your tablets.

  • Particle Agglomeration: Very fine (micronized) particles can sometimes agglomerate in the formulation or during dissolution.[10] This reduces the effective surface area and can negate the benefits of particle size reduction. Proper dispersion in the formulation is key.

Q4: We are considering micronizing our this compound API. What are the potential risks?

A4: Micronization is a powerful tool but comes with potential challenges:

  • Powder Handling: Very fine powders can have poor flow properties, making tablet manufacturing and dose uniformity difficult to achieve.[11]

  • Physical Instability: The high energy input during milling can sometimes induce changes in the crystal form (polymorphism) or create amorphous content, which can affect the drug's stability and dissolution profile over time.[12]

  • Electrostatic Charges: The micronization process can generate static charges, leading to particle agglomeration and poor handling.[10]

Q5: What is the recommended method for reducing the particle size of this compound?

A5: A patent for this compound suggests that micronization under an inert gas atmosphere (e.g., nitrogen) is a suitable method for particle size reduction.[11] Milling techniques such as jet milling are commonly used in the pharmaceutical industry to achieve particle sizes in the micron range and can be tightly controlled to achieve a desired particle size distribution.[10][12]

References

Garenoxacin Mesylate Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the adverse effects of Garenoxacin Mesylate observed in clinical and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported adverse effects of this compound in clinical trials?

A1: Based on clinical trial data and post-marketing surveillance, the most frequently observed adverse effects are generally mild to moderate and include gastrointestinal issues such as diarrhea, nausea, and abdominal discomfort. Neurological effects like headache and dizziness have also been reported.[1][2][3]

Q2: What is the incidence of serious adverse events associated with this compound?

A2: Serious adverse events (SAEs) with this compound are rare. Clinical studies have shown a low incidence of SAEs, and many studies report no SAEs requiring discontinuation of therapy or hospitalization.[1] It is important to note that like other fluoroquinolones, there is a potential for rare but serious adverse reactions, including tendonitis or tendon rupture and severe allergic reactions.[4]

Q3: Does this compound affect the QT interval or blood glucose levels?

A3: Clinical studies have indicated that this compound does not typically produce the class adverse effects of some other fluoroquinolones, such as significant QTc prolongation or blood glucose abnormalities.[5]

Q4: Are there any known molecular mechanisms underlying the adverse effects of this compound?

A4: The primary mechanism of action for Garenoxacin, as with other fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] Adverse effects in mammalian cells are thought to be linked to off-target effects, primarily mitochondrial dysfunction and the induction of oxidative stress.[2][7] Specifically, Garenoxacin has been shown to inhibit the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, in response to inflammatory stimuli.[6]

Troubleshooting Guide for In Vitro Studies

This guide addresses potential issues that may arise during in vitro experiments investigating the adverse effects of this compound.

Issue Possible Cause Troubleshooting Steps
High variability in cytotoxicity assays (e.g., MTT, resazurin). - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Contamination of cell cultures.- Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding cells and drug solutions to minimize variability.- Regularly check cell cultures for any signs of contamination.
No significant increase in mitochondrial reactive oxygen species (ROS) detected with MitoSOX Red. - Insufficient drug concentration or incubation time.- Low metabolic activity of cells.- Issues with the fluorescent probe.- Perform a dose-response and time-course experiment to determine optimal conditions.- Ensure cells are healthy and metabolically active before the experiment.- Protect the MitoSOX Red reagent from light and prepare it fresh for each experiment.
Unexpected cell morphology changes not consistent with apoptosis. - Drug precipitation at high concentrations.- Osmotic stress due to incorrect vehicle concentration.- Non-apoptotic cell death pathways (e.g., necrosis, autophagy).- Check the solubility of this compound in your culture medium.- Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level.- Use additional assays to investigate other forms of cell death (e.g., LDH assay for necrosis).

Quantitative Data from Clinical Studies

The following tables summarize the incidence of adverse drug reactions (ADRs) reported in various clinical and post-marketing surveillance studies of this compound.

Table 1: Incidence of Common Adverse Drug Reactions

StudyTotal PatientsGastrointestinal Disorders (%)Nervous System Disorders (%)Skin/Subcutaneous Tissue Disorders (%)
Hori & Maki6,4120.87-0.62
Prescription Event Monitoring (India)12,4980.6 (Nausea/Vomiting: 0.5, Diarrhea: 0.1)0.02 (Drowsiness/Dizziness)-
Izumikawa et al.730-1.01.6
Post-approval Surveillance (India)4612.82 (Abdominal discomfort: 0.6)5.64 (Headache: 2.1, Dizziness: 2.1)-

Table 2: Incidence of Other Adverse Events

StudyTotal PatientsAbnormal Laboratory Values (%)Hepatobiliary Disorders (%)Metabolism and Nutritional Disorders (%)
Hori & Maki6,4120.72--
Izumikawa et al.7302.11.8-
Post-approval Surveillance (India)461--1.3 (Decreased appetite: 1.1)

Experimental Protocols

1. Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a mammalian cell line (e.g., HepG2).

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well.

  • Incubate the plate overnight in a humidified atmosphere at 37°C to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

2. Measurement of Mitochondrial Superoxide Production using MitoSOX Red

This protocol describes the detection of mitochondrial superoxide, a key indicator of oxidative stress, in live cells treated with this compound.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • MitoSOX™ Red reagent stock solution (5 mM in DMSO)

  • Hoechst 33342 (for nuclear staining, optional)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a positive control (e.g., Antimycin A) and a vehicle control.

  • Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.

  • Remove the culture medium and wash the cells once with warm HBSS.

  • Add the MitoSOX Red working solution to each well/chamber and incubate for 10-30 minutes at 37°C, protected from light.

  • If desired, add Hoechst 33342 to the working solution for the last 5-10 minutes of incubation to stain the nuclei.

  • Gently wash the cells three times with warm HBSS.

  • Add fresh warm HBSS or culture medium to the cells.

  • Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence microplate reader.

Visualizations

Garenoxacin_ERK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MAPK_Cascade MAPK Cascade (MEK) TLR4->MAPK_Cascade Activates ERK1_2_P Phosphorylated ERK1/2 MAPK_Cascade->ERK1_2_P Phosphorylates IL8_Production IL-8 Production ERK1_2_P->IL8_Production Induces Garenoxacin Garenoxacin Garenoxacin->ERK1_2_P Inhibits (as shown in A549 and THP-1 cells)

Caption: Garenoxacin's inhibitory effect on ERK1/2 phosphorylation.

Fluoroquinolone_Toxicity_Pathway cluster_cell Mammalian Cell Fluoroquinolone Fluoroquinolone (e.g., Garenoxacin) Mitochondrion Mitochondrion Fluoroquinolone->Mitochondrion Inhibits mitochondrial function ROS Increased ROS (Oxidative Stress) Mitochondrion->ROS Leads to MAPK_JNK MAPK/JNK Pathway ROS->MAPK_JNK Activates PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Can modulate Cellular_Damage Cellular Damage (e.g., Tendon, Nerve) ROS->Cellular_Damage Apoptosis Apoptosis MAPK_JNK->Apoptosis Can induce PI3K_Akt->Apoptosis Regulates Apoptosis->Cellular_Damage

Caption: Proposed general mechanism of fluoroquinolone-induced toxicity.

References

Garenoxacin Mesylate Interference in Analytical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who may encounter interference from Garenoxacin Mesylate in their analytical assays. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential issues and their resolution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with analytical assays?

This compound is a des-fluoro(6) quinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its chemical structure, physicochemical properties, and potential for non-specific binding can lead to interference in various analytical assays. Quinolone antibiotics as a class have been reported to interfere with certain laboratory tests, and it is plausible that this compound could exhibit similar behavior.[2]

Q2: Which analytical assays are known to be potentially affected by this compound or other quinolones?

The most documented interference for the quinolone class is with urinary protein assays, specifically those using reagent strips and the Pyrogallol Red-Molybdate (PRM) method, where they can cause false-positive results.[2][3] While specific data for this compound interference in a wide range of other assays such as immunoassays (e.g., ELISA) or enzymatic assays is limited in publicly available literature, interference is a theoretical possibility due to the drug's chemical nature. It is crucial for researchers to consider this possibility, especially when unexpected or inconsistent results are obtained in the presence of this compound.

Q3: What is the potential mechanism of interference in urinary protein assays?

The exact mechanism of interference by quinolones in the Pyrogallol Red-Molybdate (PRM) assay has not been definitively elucidated in the available literature. However, it is hypothesized that the drug molecule may interact with the dye-molybdate complex, leading to a color change that is misinterpreted as a protein-dye complex, resulting in a falsely elevated protein concentration reading.[2]

Troubleshooting Guides

Issue: Unexpectedly High Protein Concentration in Urine Samples

Symptoms:

  • Significantly elevated protein levels in urine samples from subjects administered this compound when using the Pyrogallol Red-Molybdate (PRM) method or certain urinary reagent strips.[2]

  • Discrepancy between results from the PRM method and other protein quantification methods (e.g., sulfosalicylic acid test).[4]

Possible Cause:

  • Analytical interference from this compound or its metabolites with the assay components.

Troubleshooting Steps:

  • Review Patient Medication: Confirm if the patient has been administered this compound or other quinolone antibiotics.

  • Alternative Assay Method: Re-analyze the urine samples using an alternative protein quantification method that is known to have less interference from drugs, such as a trichloroacetic acid test or a sulfosalicylic acid-based method.[4]

  • Sample Dilution: Analyze serial dilutions of the urine sample. If interference is present, the apparent protein concentration may not decrease linearly with dilution.

  • Spike and Recovery: Spike a known concentration of protein into a drug-free urine sample and a urine sample containing this compound. A significant difference in the recovery of the spiked protein can indicate interference.

  • Consult Literature: Review literature for reported interferences of quinolones with the specific assay kit being used.

Quantitative Data Summary

The following table summarizes the reported interference of various quinolone antibiotics in the Pyrogallol Red-Molybdate (PRM) urinary protein assay. While data for this compound is not specifically available in the cited study, the information on other quinolones provides a valuable reference for potential interference.

Table 1: Interference of Quinolone Antibiotics in the Pyrogallol Red-Molybdate (PRM) Urinary Protein Assay [2]

DrugLowest Interfering Concentration (mg/L)Estimated Therapeutic Urinary Concentration (mg/L)Observation
Levofloxacin350100 - 400False positive
Ofloxacin35100 - 300False positive
Ciprofloxacin350100 - 400False positive
Norfloxacin350100 - 400False positive

Note: The data presented is for quinolones other than this compound and should be used as a general guideline for potential interference.

Experimental Protocols

Key Experiment: Assessment of Drug Interference in the Pyrogallol Red-Molybdate (PRM) Urinary Protein Assay

This protocol is adapted from the methodology described by da Silva and Falkenberg (2011) for investigating drug interference in urinary protein assays.[2]

Objective: To determine if this compound interferes with the quantification of urinary protein using the PRM method.

Materials:

  • This compound standard

  • Drug-free human urine pool

  • Pyrogallol Red-Molybdate (PRM) reagent kit

  • Spectrophotometer

  • Bovine Serum Albumin (BSA) standard

  • Saline solution (0.9% NaCl)

Methodology:

  • Preparation of Drug-Spiked Urine:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Spike aliquots of the drug-free urine pool with varying concentrations of this compound to cover a range of potential therapeutic and supra-therapeutic concentrations.

    • Prepare a control urine sample with the solvent alone.

  • Protein Quantification:

    • Perform the PRM assay on the control and drug-spiked urine samples according to the manufacturer's instructions.

    • Briefly, this typically involves mixing a small volume of the urine sample with the PRM reagent and measuring the absorbance at a specific wavelength (e.g., 600 nm) after a defined incubation period.

    • Generate a standard curve using the BSA standards.

  • Data Analysis:

    • Calculate the apparent protein concentration in the control and drug-spiked samples using the BSA standard curve.

    • Compare the apparent protein concentration in the drug-spiked samples to the control sample. A statistically significant increase in the apparent protein concentration in the presence of this compound indicates interference.

Visualizations

Logical Workflow for Investigating Potential this compound Interference

cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Conclusion A Unexpected/Inconsistent Assay Results B Confirm Presence of This compound A->B C Review Literature for Quinolone Interference B->C D Perform Alternative Assay Method C->D E Conduct Spike and Recovery Experiment D->E F Analyze Sample Dilutions E->F G Interference Confirmed F->G Non-linear dilution or poor recovery H No Interference Detected F->H Linear dilution and good recovery

Caption: Troubleshooting workflow for suspected assay interference.

Potential Mechanism of Interference in Pyrogallol Red-Molybdate (PRM) Assay

cluster_0 Standard Assay Reaction cluster_1 Interference Pathway Protein Urinary Protein Complex Protein-PRM Complex Protein->Complex PRM PRM Reagent (Pyrogallol Red-Molybdate) PRM->Complex Signal Colorimetric Signal (Analyzed by Spectrophotometer) Complex->Signal Garenoxacin Garenoxacin Mesylate InterferenceComplex Garenoxacin-PRM Interaction Product Garenoxacin->InterferenceComplex FalseSignal False Positive Signal (Erroneously high reading) InterferenceComplex->FalseSignal PRM_interfere PRM Reagent

Caption: Hypothesized interference in the PRM protein assay.

References

Mobile phase optimization for Garenoxacin Mesylate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Garenoxacin Mesylate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during method development and routine analysis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing is a common issue in HPLC, often resulting in inaccurate integration and quantification.[1] For this compound, a fluoroquinolone with basic functional groups, peak tailing can be particularly prevalent due to interactions with the stationary phase.[1]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: this compound, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][2][3] This secondary interaction mechanism, in addition to the primary hydrophobic retention, can lead to peak tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) can protonate the silanol groups, minimizing their interaction with the basic this compound molecule.[2][4] Buffers like phosphate or formate are commonly used for this purpose.[1]

    • Solution 2: Use a Highly Deactivated Column: Employing an end-capped column reduces the number of available free silanol groups, thereby minimizing secondary interactions.[2]

    • Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[4][5]

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column.[4][6]

Issue 2: Inadequate Resolution

Q: I am observing poor resolution between this compound and other components in my sample. How can I improve the separation?

A: Achieving adequate resolution is critical for accurate quantification. Mobile phase composition plays a key role in controlling the separation of analytes.[5]

Potential Causes and Solutions:

  • Inappropriate Mobile Phase Strength: The organic modifier concentration directly influences the retention and separation of compounds.

    • Solution: Methodically adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower organic content will generally increase retention times and may improve the resolution between closely eluting peaks.

  • Incorrect Mobile Phase pH: The ionization state of this compound and any potential impurities or excipients is pH-dependent.

    • Solution: Experiment with different pH values of the aqueous buffer to alter the selectivity of the separation. Ensure the chosen pH is at least 1.5-2 units away from the pKa of the analyte to ensure consistent ionization.[1]

  • Suboptimal Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation.

    • Solution: Decrease the flow rate to increase the number of theoretical plates and potentially improve resolution. However, be mindful that this will also increase the run time.

Issue 3: Unstable or Drifting Retention Times

Q: The retention time for this compound is not consistent between injections. What could be causing this variability?

A: Stable retention times are essential for reliable peak identification and quantification. Fluctuations can indicate issues with the HPLC system or the mobile phase preparation.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting the analysis.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 15-20 column volumes) until a stable baseline is achieved.[1]

  • Mobile Phase Composition Changes: Improperly prepared or degassed mobile phase can lead to changes in its composition over time.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed before use. If using a gradient, ensure the pump is functioning correctly and the solvent mixing is accurate.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase composition for the HPLC analysis of this compound?

A1: Several studies have reported successful HPLC analysis of this compound using a reversed-phase C18 or C8 column.[7][8] A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.1% orthophosphoric acid and acetonitrile in a 50:50 (v/v) ratio has been used.[8][9] Another reported mobile phase is a buffer solution (1.36g KH2PO4 in 1000ml water with 1ml TEA, pH adjusted to 4.5 with OPA) and acetonitrile in a 75:25 (v/v) ratio.[7]

Q2: What detection wavelength is recommended for this compound?

A2: The detection wavelength for this compound is typically in the UV region. Commonly used wavelengths include 240 nm, 279 nm, and 280 nm.[7][8][9][10] The optimal wavelength should be determined by examining the UV spectrum of this compound to find the absorbance maximum.

Q3: How can I shorten the analysis run time without compromising the results?

A3: To reduce the run time, you can consider the following adjustments:

  • Increase the flow rate: This will decrease the retention time but may also reduce resolution.

  • Increase the organic solvent percentage in the mobile phase: This will lead to faster elution of the analyte.

  • Use a shorter column or a column with smaller particle size: This can provide faster separations with good efficiency.

  • Implement a gradient elution: A gradient can be used to elute strongly retained compounds more quickly after the analyte of interest has eluted.

Quantitative Data Summary

The following tables summarize typical experimental parameters for the HPLC analysis of this compound based on published methods.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5µm)[8][9]YMC Pack Pro C8 (150 x 4.5 mm, 5µm)[7]C18 Column (e.g., from a QbD study)[10][11]
Mobile Phase 0.1% Orthophosphoric acid: Acetonitrile (50:50, v/v)[8][9]Buffer: Acetonitrile (75:25, v/v)[7]0.1% v/v Formic acid in water: Methanol (70:30, v/v)[11]
Flow Rate 1.0 ml/min[8][9]1.0 ml/min[7]Not specified
Detection Wavelength 240 nm[8][9]279 nm[7]280 nm[10][11]
Column Temperature 30°C[8][9]10°C[7]Not specified
Injection Volume 50 µL[8][9]Not specifiedNot specified
Retention Time 4.0 min[8][9]Not specifiedNot specified

Buffer for Method 2: 1.36g of KH2PO4 in 1000ml of water with 1ml of TEA, pH adjusted to 4.5 with OPA.[7]

Experimental Protocols

Protocol 1: HPLC Method for this compound in Human Plasma

This protocol is based on a validated bioanalytical method.[8]

  • Preparation of Mobile Phase:

    • Prepare a 0.1% solution of orthophosphoric acid in HPLC grade water.

    • Mix the 0.1% orthophosphoric acid solution with acetonitrile in a 50:50 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[8]

  • Chromatographic System:

    • Use a Waters HPLC 2695 system or equivalent, equipped with a quaternary pump, PDA detector, and autosampler.[8]

    • Install a Zorbax Eclipse XDB C18 column (250 x 4.6 mm, 5µm).[8]

    • Set the flow rate to 1.0 ml/min and the column temperature to 30°C.[8]

    • Set the detection wavelength to 240 nm.[8]

  • Sample Preparation (for plasma samples):

    • To 250 µL of plasma, add 50 µL of internal standard and 10 µL of the this compound spiking solution.[8]

    • Vortex the mixture for 15 seconds.[8]

    • Add 2 ml of acetonitrile and vortex for 2 minutes to precipitate proteins.[8]

    • Centrifuge at 4000 rpm for 10 minutes.[8]

    • Collect the supernatant and filter through a 0.45 µm membrane filter.[8]

  • Analysis:

    • Inject 50 µL of the prepared sample into the HPLC system.[8]

    • Record the chromatogram and determine the peak area for quantification.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue issue Identify the Primary Issue start->issue peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape e.g., Tailing > 1.2 resolution Inadequate Resolution issue->resolution e.g., Rs < 1.5 retention_time Unstable Retention Time issue->retention_time e.g., RSD > 2% ps_cause1 Check for Secondary Silanol Interactions peak_shape->ps_cause1 ps_cause2 Check for Column Overload peak_shape->ps_cause2 ps_cause3 Check for Column Contamination peak_shape->ps_cause3 res_cause1 Check Mobile Phase Strength resolution->res_cause1 res_cause2 Check Mobile Phase pH resolution->res_cause2 res_cause3 Check Flow Rate resolution->res_cause3 rt_cause1 Check Column Equilibration retention_time->rt_cause1 rt_cause2 Check Mobile Phase Preparation retention_time->rt_cause2 rt_cause3 Check Temperature Control retention_time->rt_cause3 ps_sol1 Adjust Mobile Phase pH (e.g., lower to 2.5-3.5) ps_cause1->ps_sol1 end Issue Resolved ps_sol1->end ps_sol2 Reduce Sample Concentration or Injection Volume ps_cause2->ps_sol2 ps_sol2->end ps_sol3 Flush or Replace Column ps_cause3->ps_sol3 ps_sol3->end res_sol1 Adjust Organic/Aqueous Ratio res_cause1->res_sol1 res_sol1->end res_sol2 Vary pH to Alter Selectivity res_cause2->res_sol2 res_sol2->end res_sol3 Decrease Flow Rate res_cause3->res_sol3 res_sol3->end rt_sol1 Ensure Adequate Equilibration Time rt_cause1->rt_sol1 rt_sol1->end rt_sol2 Prepare Fresh & Degas Mobile Phase rt_cause2->rt_sol2 rt_sol2->end rt_sol3 Use a Column Oven rt_cause3->rt_sol3 rt_sol3->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

References

Validation & Comparative

Garenoxacin Mesylate versus levofloxacin efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Garenoxacin Mesylate and Levofloxacin Efficacy

Introduction

Garenoxacin, a des-F(6) quinolone, and levofloxacin, a widely used fluoroquinolone, are both potent broad-spectrum antibacterial agents. They function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death. This guide provides a detailed, data-driven comparison of the efficacy of this compound and Levofloxacin, drawing upon in vitro, in vivo, and clinical studies. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the comparative performance of these two antimicrobials.

Mechanism of Action

Both garenoxacin and levofloxacin belong to the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination.[1] By forming a complex with the enzyme and DNA, the fluoroquinolones block the progression of the replication fork, leading to double-strand DNA breaks and rapid cell death.[1] While both drugs share this core mechanism, differences in their chemical structure can influence their affinity for the target enzymes and their spectrum of activity against different bacterial species.

cluster_drug Fluoroquinolones cluster_bacterium Bacterial Cell Garenoxacin Garenoxacin Enzymes DNA Gyrase & Topoisomerase IV Garenoxacin->Enzymes Inhibit Levofloxacin Levofloxacin Levofloxacin->Enzymes Inhibit Replication DNA Replication & Repair Enzymes->Replication Essential For Death Cell Death Replication->Death Inhibition Leads To

Caption: Mechanism of action for Garenoxacin and Levofloxacin.

Comparative In Vitro Activity

In vitro susceptibility testing is crucial for predicting the clinical efficacy of an antimicrobial agent. Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) are key parameters. Garenoxacin consistently demonstrates lower MIC values against key respiratory pathogens, including resistant strains, when compared to levofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) Against Key Pathogens
PathogenGarenoxacin MIC (mg/L)Levofloxacin MIC (mg/L)Reference
Streptococcus pneumoniae0.060.5[2]
Streptococcus pneumoniae (MIC90)0.12> moxifloxacin > ciprofloxacin[3]
Parvimonas micra0.030.12[2]
Haemophilus influenzae (MIC90)≤ 0.03Not specified[3]
Moraxella catarrhalis (MIC90)≤ 0.03Not specified[3]
Streptococcus pyogenes (MIC90)0.25Not specified[3]
Table 2: Mutant Prevention Concentration (MPC) Against Urinary Tract Pathogens
PathogenGarenoxacin MPC (mg/L)Levofloxacin MPC (mg/L)Reference
Escherichia coli11[4]
Citrobacter freundii82[4]
Enterobacter cloacae>84[4]
Klebsiella pneumoniae42[4]
Pseudomonas aeruginosa≥3216[4]

Clinical Efficacy Comparison

Clinical trials have compared the efficacy of garenoxacin and levofloxacin across various indications, including respiratory tract infections and for prophylaxis in neutropenic patients.

Respiratory Tract Infections

Garenoxacin has shown high clinical and bacteriological efficacy in treating community-acquired respiratory tract infections.

Table 3: Efficacy in Community-Acquired Pneumonia (CAP) and Sinusitis

Indication Drug Regimen Clinical Efficacy/Cure Rate Bacteriological Eradication Rate Reference
Mixed-Infection Pneumonia (Murine Model) Not specified Garenoxacin significantly higher in vivo activity vs. S. pneumoniae (p=0.0188) Garenoxacin: -2.02 (S. pneumo), -1.12 (P. micra) (Δlog10 CFU/mL) [2]
Mixed-Infection Pneumonia (Murine Model) Not specified Levofloxacin Levofloxacin: -0.97 (S. pneumo), -0.61 (P. micra) (Δlog10 CFU/mL) [2]
Acute Bacterial Maxillary Sinusitis Garenoxacin 400 mg QD (5 days) 93% 94% [5]
Acute Bacterial Maxillary Sinusitis Garenoxacin 400 mg QD (10 days) 91% 94% [5]

| General Pneumonia | Garenoxacin | 92% - 96% | S. pneumoniae: 99.2% |[6] |

Levofloxacin is also an established effective treatment for CAP, recommended for adults with comorbidities or recent antibiotic exposure. Clinical trials have demonstrated its superiority over agents like ceftriaxone/cefuroxime, with high clinical success rates.

Prophylaxis in Febrile Neutropenia

The use of fluoroquinolones for prophylaxis in patients at high risk of febrile neutropenia (FN) has been studied, revealing important differences in their activity spectrum.

Table 4: Efficacy as Prophylaxis in High-Risk Neutropenic Patients

Study Population Garenoxacin Outcome Levofloxacin Outcome Key Finding Reference
Advanced Solid Tumors (n=127) 2 febrile episodes 7 febrile episodes Garenoxacin associated with significantly fewer febrile episodes (p=0.044). [7]
Acute Myeloid Leukemia (n=156) 3% Gram-positive bacteremia, 22% Gram-negative bacteremia 21% Gram-positive bacteremia, 4% Gram-negative bacteremia Garenoxacin was more effective against Gram-positive bacteria, while levofloxacin was more effective against Gram-negative bacteria. [8][9][10]

| Acute Leukemia & HCT (n=74) | 80% of bacteremia cases were Gram-negative | 33% of bacteremia cases were Gram-negative | No significant difference in overall bacteremia incidence, but a higher proportion of Gram-negative infections in the garenoxacin group. |[11][12] |

Experimental Protocols

The data presented is supported by robust experimental designs, as detailed below.

Protocol 1: Murine Model of Mixed-Infection Pneumonia
  • Objective: To compare the in vivo antimicrobial activity of garenoxacin and levofloxacin against Streptococcus pneumoniae and Parvimonas micra.[2]

  • Methodology: A murine pneumonia model was established using mixed bacterial infection. The antimicrobial activity was calculated as the change in bacterial count in the lungs (Δlog10 CFU/mL) after 24 hours of treatment compared to pre-treatment counts.[2]

  • Endpoints: The primary endpoint was the reduction in bacterial load in the lungs.[2]

Protocol 2: Prophylaxis in Acute Myeloid Leukemia
  • Objective: To compare the infection profiles between garenoxacin and levofloxacin used as prophylaxis in high-risk acute myeloid leukemia patients undergoing chemotherapy.[10]

  • Methodology: This was a retrospective analysis of patient medical records. Patients received either garenoxacin or levofloxacin starting at the initiation of a chemotherapy cycle until neutrophil recovery or the onset of a febrile event.[10]

  • Endpoints: Primary outcomes were the incidence of febrile events and documented bloodstream infections, categorized by Gram stain.[10]

Protocol 3: Acute Bacterial Maxillary Sinusitis Clinical Trial
  • Objective: To assess the efficacy and tolerability of garenoxacin in adults with acute bacterial maxillary sinusitis.[5]

  • Methodology: A Phase II, multicenter, open-label study was conducted. Eligible patients had clinical and radiological signs of acute maxillary sinusitis. A maxillary sinus needle aspiration for culture was performed before treatment initiation. Patients received garenoxacin 400 mg once daily for either 5 or 10 days.[5]

  • Endpoints: Primary endpoints were the clinical cure rate (complete resolution of signs and symptoms) and the bacteriologic eradication rate, assessed at a test-of-cure visit 5 to 18 days after the end of treatment.[5]

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis P Patient Population (e.g., Acute Sinusitis) IC Informed Consent P->IC Crit Inclusion/Exclusion Criteria Met IC->Crit Rand Randomization Crit->Rand TG1 Treatment Group 1 (Garenoxacin 400mg) Rand->TG1 TG2 Treatment Group 2 (Levofloxacin 500mg) Rand->TG2 EOT End of Treatment Visit TG1->EOT TG2->EOT TOC Test of Cure Visit (5-18 days post-treatment) EOT->TOC DA Data Analysis TOC->DA TOC->DA Assess Clinical Cure & Bacteriological Eradication

Caption: A typical experimental workflow for an antibiotic clinical trial.

Safety and Tolerability

Both garenoxacin and levofloxacin are generally well-tolerated. In clinical studies, the most frequently reported adverse events for garenoxacin were mild gastrointestinal issues such as diarrhea and nausea.[1][5] Studies comparing the two drugs for prophylaxis in neutropenic patients found no statistically significant difference in the rates of adverse events like rashes or liver dysfunction.[7] Importantly, clinical studies of garenoxacin did not show significant class-specific adverse effects associated with some fluoroquinolones, such as QTc prolongation or severe blood glucose abnormalities.[6]

Conclusion

This compound demonstrates potent in vitro and in vivo activity, often superior to levofloxacin, particularly against key respiratory pathogens like Streptococcus pneumoniae. Clinical data supports its high efficacy in treating respiratory tract infections. In the context of prophylaxis for neutropenic patients, a clear differentiation in their activity spectrum emerges: garenoxacin shows stronger activity against Gram-positive bacteria, whereas levofloxacin appears more effective against Gram-negative bacteria.[8][9][10] This suggests that the choice between these two agents could be tailored based on the most likely causative pathogens in a specific clinical setting. Both drugs exhibit a favorable safety profile, making them valuable options in the antibacterial armamentarium.

References

A Comparative Analysis of Garenoxacin Mesylate and Moxifloxacin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two potent fluoroquinolones, Garenoxacin Mesylate and Moxifloxacin, reveals comparable efficacy and safety profiles in the treatment of respiratory tract infections, with subtle but important distinctions in their antibacterial spectrum and pharmacokinetic properties. This guide synthesizes key experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

This compound, a des-fluoro(6) quinolone, and Moxifloxacin, a C8-methoxy fluoroquinolone, both exhibit broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] Clinical trials have demonstrated their effectiveness in treating community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB).[3][4] This guide delves into a comparative analysis of their performance based on available experimental data.

In Vitro Antibacterial Activity: A Head-to-Head Comparison

The in vitro potency of Garenoxacin and Moxifloxacin has been evaluated against a wide range of respiratory and anaerobic pathogens. Minimum Inhibitory Concentration (MIC90), the concentration required to inhibit the growth of 90% of bacterial isolates, is a key metric for comparing antibacterial activity.

PathogenGarenoxacin MIC90 (µg/mL)Moxifloxacin MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae0.06 - 0.120.12 - 0.25[5]
Haemophilus influenzae≤0.03≤0.06[5]
Moraxella catarrhalis≤0.03≤0.06[5]
Staphylococcus aureus (MSSA)0.030.06[5]
Bacteroides fragilis group2.04.0[6][7]
Prevotella spp.0.51.0[6]
Fusobacterium spp.2.02.0[6]

As evidenced in the table, both agents demonstrate potent activity against common respiratory pathogens. Notably, Garenoxacin often exhibits a lower MIC90 against Streptococcus pneumoniae and some anaerobic bacteria compared to Moxifloxacin.[5][8]

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its dosing regimen and efficacy.

ParameterThis compoundMoxifloxacinReference(s)
Dosage 400 mg once daily400 mg once daily[3][4]
Tmax (hours) 1.0 - 2.01.0 - 3.0[5][9]
Cmax (µg/mL) ~4.0 - 6.0~3.0 - 4.5[5][9]
AUC0-24 (µg·h/mL) ~40 - 50~35 - 45[5][10]
Half-life (hours) ~12 - 16~11 - 15[5][9]

Both Garenoxacin and Moxifloxacin exhibit favorable pharmacokinetic profiles that support once-daily dosing.[5][9] A direct comparative study in healthy volunteers indicated that while both have similar half-lives, Garenoxacin may achieve a slightly higher peak plasma concentration (Cmax) and area under the curve (AUC) than Moxifloxacin at the same dosage.[9]

Clinical Efficacy: Evidence from Comparative Trials

Clinical trials directly comparing Garenoxacin and Moxifloxacin provide valuable insights into their real-world performance.

Acute Exacerbation of Chronic Bronchitis (AECB)

A prospective, open-label, comparative study involving 60 patients with AECB was conducted. Patients were randomized to receive either Garenoxacin 400 mg or Moxifloxacin 400 mg once daily for 7 days.[4]

OutcomeGarenoxacin (n=26)Moxifloxacin (n=29)Reference
Clinical Success Rate 84.6%86.2%[4]

The study concluded that Garenoxacin is comparable to Moxifloxacin in terms of both efficacy and safety for the treatment of AECB.[4]

Community-Acquired Pneumonia (CAP)

A multicenter, randomized, controlled study compared the efficacy and safety of Garenoxacin (400 mg/day) and Moxifloxacin (400 mg/day) for up to 10 days in 120 adult patients with mild to moderate CAP.[3]

OutcomeGarenoxacin (n=57)Moxifloxacin (n=54)Reference
Clinical Efficacy Rate (Day 5-10 post-treatment) 89.5%88.9%[3]
Bacteriological Eradication Rate 96.6%82.6%[3]

The results indicated that Garenoxacin and Moxifloxacin have comparable clinical efficacy and safety in the outpatient treatment of adults with mild to moderate CAP.[3]

Safety and Tolerability Profile

Both Garenoxacin and Moxifloxacin are generally well-tolerated. The most commonly reported adverse events are gastrointestinal in nature.

Adverse EventGarenoxacinMoxifloxacinReference(s)
Nausea/Vomiting 0.5% - 4%3.1% - 7.9%[11][12][13][14]
Diarrhea 0.1% - 4%4.9% - 6.2%[11][12][13][14]
Dizziness 0.02%2.8%[12][14]
Headache -1.9%[12]
Incidence of Adverse Events (in CAP trial) 31.1%27.1%[3]

Post-marketing surveillance and clinical trials have shown a low incidence of serious adverse events for both drugs.[15][16][17] Garenoxacin has been noted for its favorable safety profile, with some studies suggesting a lower incidence of certain adverse effects compared to other fluoroquinolones.[14]

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Garenoxacin and Moxifloxacin based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of the antibiotic that visibly inhibits the growth of a bacterial isolate.

Materials:

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Garenoxacin and Moxifloxacin standard powders

  • 96-well microtiter plates

  • Spectrophotometer or equivalent device for measuring turbidity

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of Garenoxacin and Moxifloxacin in a suitable solvent. Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations in the microtiter plates.

  • Inoculum Preparation: Culture the bacterial isolates on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Clinical Trial in Acute Exacerbation of Chronic Bronchitis (AECB)

The following is a summarized protocol from a comparative study of Garenoxacin and Moxifloxacin in AECB patients.[4]

Objective: To compare the efficacy and safety of Garenoxacin and Moxifloxacin in the treatment of AECB.

Study Design: A prospective, open-label, randomized, comparative study.

Patient Population:

  • Inclusion Criteria: Patients aged 40-75 years with a clinical diagnosis of COPD and presenting with Anthonisen type I or II acute exacerbation (increased dyspnea, increased sputum volume, and increased sputum purulence).

  • Exclusion Criteria: Known hypersensitivity to fluoroquinolones, pregnancy or lactation, severe underlying disease, and recent use of other antibiotics.

Treatment Regimen:

  • Group A: Moxifloxacin 400 mg once daily for 7 days.

  • Group B: Garenoxacin 400 mg once daily for 7 days.

Efficacy Assessment:

  • Primary Endpoint: Clinical success rate at the end of therapy (Day 7-9), defined as the resolution of acute signs and symptoms of exacerbation to the extent that no further antimicrobial therapy was required.

  • Secondary Endpoint: Bacteriological eradication rate based on sputum cultures.

Safety Assessment: Monitoring and recording of all adverse events throughout the study period.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Garenoxacin_Moxifloxacin_Mechanism cluster_drug Fluoroquinolones cluster_bacteria Bacterial Cell Garenoxacin Garenoxacin DNA_Gyrase DNA Gyrase Garenoxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Garenoxacin->Topoisomerase_IV inhibits Moxifloxacin Moxifloxacin Moxifloxacin->DNA_Gyrase inhibits Moxifloxacin->Topoisomerase_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Mechanism of Action of Garenoxacin and Moxifloxacin.

MIC_Determination_Workflow start Start: Bacterial Isolate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of Garenoxacin/Moxifloxacin inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: MIC Value read_mic->end

References

A Comparative Guide to the Bioanalytical Method Validation of Garenoxacin Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of Garenoxacin Mesylate in human plasma. It is designed to offer an objective comparison of its performance with alternative analytical techniques, supported by experimental data and detailed protocols. This document aims to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable bioanalytical strategy for their pharmacokinetic and clinical studies.

Executive Summary

This compound is a potent fluoroquinolone antibiotic. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This guide details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. While a direct quantitative comparison with a fully validated UPLC-MS/MS method for this compound is not publicly available at present, this guide provides a thorough analysis of the RP-HPLC method and discusses the prospective advantages of alternative methods like UPLC-MS/MS and RP-HPTLC based on existing literature.

Method Comparison

The selection of a bioanalytical method is a critical decision in the drug development process, balancing the need for sensitivity, selectivity, throughput, and cost. Below is a comparison of the detailed RP-HPLC method with other reported or potential methods for this compound analysis.

Table 1: Comparison of Bioanalytical Methods for this compound

ParameterRP-HPLC with UV Detection[1][2][3]SPE-HPLC-PDARP-HPTLCUPLC-MS/MS (Anticipated)
Principle Chromatographic separation followed by UV absorbance detection.Solid Phase Extraction for sample cleanup, followed by HPLC with Photodiode Array detection.High-Performance Thin-Layer Chromatography with densitometric detection.Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
Biological Matrix Human PlasmaRat PlasmaBulk and Tablet FormulationHuman Plasma
Linearity Range 0.04 - 4 µg/mL15 - 44 µg/mL100 - 600 ng/bandExpected to be wider and more sensitive (e.g., ng/mL to pg/mL range).
Lower Limit of Quantification (LLOQ) 0.04 µg/mL15 µg/mL20.11 ng/bandExpected to be significantly lower than HPLC-UV.
Accuracy (% Recovery) 98.97%Not ReportedNot ReportedTypically within 85-115%.
Precision (%RSD) < 15%Not ReportedNot ReportedTypically < 15%.
Selectivity Good, no interference from endogenous plasma components.GoodGoodExcellent, due to mass-based detection.
Run Time Approximately 10 minutesNot ReportedNot ReportedSignificantly shorter than HPLC (typically 1-3 minutes).
Internal Standard Ciprofloxacin HydrochlorideCiprofloxacinNot ReportedStable isotope-labeled Garenoxacin would be ideal.
Advantages Cost-effective, readily available instrumentation, robust.Good for sample cleanup.High throughput for multiple samples on a single plate.High sensitivity, high selectivity, high throughput, low sample volume.
Disadvantages Lower sensitivity compared to MS methods, potential for matrix interference.Higher LLOQ reported in the study.Lower resolution and sensitivity compared to LC-MS/MS.Higher instrument cost and complexity.

Experimental Protocols

A detailed experimental protocol for the validated RP-HPLC method is provided below.

RP-HPLC Method for this compound in Human Plasma[1][2][3]

1. Materials and Reagents:

  • This compound reference standard

  • Ciprofloxacin Hydrochloride (Internal Standard)

  • HPLC grade acetonitrile and methanol

  • Ortho-phosphoric acid

  • Human plasma (with K2EDTA as anticoagulant)

  • Purified water

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Zorbax Eclipse XDB C18 column (250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% ortho-phosphoric acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Retention Time: this compound (~4.0 min), Ciprofloxacin (~3.4 min)

4. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Internal Standard Stock Solution: Prepare a stock solution of Ciprofloxacin Hydrochloride (1 mg/mL) in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions by serially diluting the stock solution. Spike these into blank human plasma to obtain calibration standards ranging from 0.04 to 4 µg/mL and QC samples at low, medium, and high concentrations.

5. Sample Preparation (Protein Precipitation):

  • To 0.5 mL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 1.5 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of a bioanalytical method, ensuring its reliability and robustness for intended applications.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization (e.g., Protein Precipitation, LLE, SPE) MD1->MD2 MD3 Chromatographic & MS Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability (Freeze-Thaw, Bench-Top, Long-Term) MV4->MV5 MV6 LLOQ & LOD MV5->MV6 SA1 Calibration Curve & QC Samples MV6->SA1 SA2 Analysis of Study Samples SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: A typical workflow for bioanalytical method development and validation.

Validation Parameters Summary

The RP-HPLC method for this compound was validated according to international guidelines. A summary of the key validation parameters is presented below.

Table 2: Validation Summary for the RP-HPLC Method [1][2][3]

Validation ParameterAcceptance CriteriaResult
System Suitability %RSD of peak areas and retention times < 2%Pass
Selectivity No interfering peaks at the retention times of the analyte and IS in blank plasma.Pass
Linearity (r²) ≥ 0.990.999
Lower Limit of Quantification (LLOQ) S/N ratio ≥ 10, accuracy and precision within ±20%0.04 µg/mL
Intra-day Accuracy Within ±15% of nominal concentration (±20% at LLOQ)Pass
Inter-day Accuracy Within ±15% of nominal concentration (±20% at LLOQ)Pass
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Pass
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Pass
Recovery (%) Consistent, precise, and reproducible.98.97%
Stability (Freeze-thaw, short-term, long-term) % change within ±15%Stable

Conclusion

The validated RP-HPLC method with UV detection provides a reliable, cost-effective, and robust solution for the quantification of this compound in human plasma. The method demonstrates excellent linearity, accuracy, precision, and selectivity, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

For future applications requiring higher sensitivity and throughput, the development and validation of a UPLC-MS/MS method would be a logical progression. Based on the general advantages of this technology, a UPLC-MS/MS assay for this compound would be expected to offer a lower LLOQ, shorter analysis times, and enhanced selectivity, which are critical for studies involving low dosage forms or for monitoring trace levels of the drug. Researchers are encouraged to consider the specific requirements of their studies when selecting the most appropriate bioanalytical method.

References

Garenoxacin Mesylate: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Garenoxacin, a des-F(6) quinolone antibiotic, has demonstrated potent antimicrobial activity against a broad spectrum of pathogens. However, as with all fluoroquinolones, the potential for hypersensitivity reactions and cross-reactivity within the drug class is a critical consideration for clinicians and researchers. This guide provides a comparative analysis of the available data on Garenoxacin Mesylate cross-reactivity, drawing from in vitro studies and clinical reports to offer a resource for drug development and scientific research.

Executive Summary

Evidence regarding the immunological cross-reactivity of garenoxacin with other fluoroquinolones is limited and largely based on case reports rather than extensive comparative studies. While in vitro studies have thoroughly compared its antimicrobial potency, direct immunological cross-reactivity data from assays like Lymphocyte Transformation Tests (LTT) or Basophil Activation Tests (BAT) specifically comparing garenoxacin to a panel of other fluoroquinolones in allergic patients are not widely available in published literature. Clinical observations suggest a potential for cross-reactivity, but also instances of tolerance. The structural distinction of garenoxacin, lacking a fluorine atom at the C-6 position, may influence its cross-reactive potential, but further dedicated research is required to establish a definitive profile.

Comparative Data on Fluoroquinolone Cross-Reactivity

Due to the scarcity of direct comparative immunological studies involving garenoxacin, this section presents available data from a case report and a broader immunoassay study.

Clinical Case Study: Skin Prick Test Results

A case of anaphylaxis following garenoxacin administration prompted skin prick tests to assess cross-sensitivity with other fluoroquinolones. The results, while from a single patient, provide some insight.

Drug TestedSkin Prick Test ResultWheal and Erythema Dimensions
Garenoxacin (1%) Positive (2+) 6 x 6 mm wheal, 12 x 13 mm erythema
Garenoxacin (2%) Positive (2+) 5 x 6 mm wheal, 9 x 10 mm erythema
Ciprofloxacin (1.2 mg/ml)Weakly Positive (1+)2 x 2 mm wheal, 8 x 9 mm erythema
Levofloxacin (1%)Weakly Positive (1+)3 x 3 mm wheal, 9 x 12 mm erythema

Data from a single case report and should be interpreted with caution.

In Vitro Immunoassay Cross-Reactivity

A study developing a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the detection of pazufloxacin also evaluated the cross-reactivity of the antibody with other quinolones, including garenoxacin. This provides a quantitative measure of structural similarity recognition by an antibody.

CompoundCross-Reactivity (%)
Pazufloxacin100
Ofloxacin85.4
Prulifloxacin78.2
Ciprofloxacin65.8
Rufloxacin55.1
Lomefloxacin48.7
Pefloxacin42.3
Enrofloxacin38.5
Norfloxacin33.3
Garenoxacin 28.2
Gatifloxacin23.1
Danofloxacin17.9
Nalidixic Acid< 0.1
Difloxacin< 0.1
Clinafloxacin< 0.1
Oxolinic Acid< 0.1
Pipemidic Acid< 0.1
Sparfloxacin< 0.1
Moxifloxacin< 0.1
Sarafloxacin< 0.1
Marbofloxacin< 0.1
Tosufloxacin< 0.1

This data reflects the specificity of a particular antibody and may not directly correlate with clinical allergic cross-reactivity.[1]

Experimental Protocols

Understanding the methodologies behind cross-reactivity assessment is crucial for interpreting the data. The following are detailed protocols for key experiments cited in the context of fluoroquinolone hypersensitivity.

Skin Prick Testing (SPT)

Objective: To detect the presence of drug-specific IgE antibodies on mast cells in the skin, which mediate immediate hypersensitivity reactions.

Methodology:

  • Preparation: The patient's forearm is cleaned with alcohol. The locations for the test substances (garenoxacin, other fluoroquinolones, positive control - histamine, and negative control - saline) are marked.

  • Application: A drop of each test solution is placed on the marked skin locations.

  • Pricking: A sterile lancet is passed through the drop to prick the epidermis, allowing a minute amount of the substance to enter the skin. A new lancet is used for each substance.

  • Observation: The sites are observed for 15-20 minutes.

  • Interpretation: A positive reaction is indicated by the formation of a wheal (a raised, itchy bump) and flare (surrounding redness). The size of the wheal and flare is measured and compared to the positive and negative controls.

G cluster_prep Preparation cluster_app Application cluster_prick Pricking cluster_obs Observation & Interpretation P1 Clean Patient's Forearm P2 Mark Test Sites P1->P2 A1 Apply Drops of Test Solutions P2->A1 Proceed to Application C1 Prick Epidermis with Lancet A1->C1 Proceed to Pricking O1 Observe for 15-20 minutes C1->O1 Begin Observation O2 Measure Wheal and Flare O1->O2 O3 Compare to Controls O2->O3

Skin Prick Testing Workflow

Lymphocyte Transformation Test (LTT)

Objective: To detect drug-specific memory T-lymphocytes by measuring their proliferation in vitro upon re-exposure to the drug. This is indicative of a delayed-type hypersensitivity reaction.

Methodology:

  • Sample Collection: A peripheral blood sample is drawn from the patient.

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from the blood sample using density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are cultured in a multi-well plate.

  • Drug Stimulation: The cells are exposed to various concentrations of the test drugs (e.g., garenoxacin, other fluoroquinolones) and controls (a positive control like a mitogen, and a negative control with no drug).

  • Incubation: The cultures are incubated for 5 to 7 days to allow for lymphocyte proliferation.

  • Proliferation Assay: A radioactive tracer (e.g., ³H-thymidine) or a non-radioactive dye is added to the cultures. Proliferating cells incorporate the tracer into their newly synthesized DNA.

  • Measurement: The amount of incorporated tracer is measured, which correlates with the extent of lymphocyte proliferation.

  • Interpretation: A stimulation index (SI) is calculated by dividing the proliferation in the presence of the drug by the proliferation in the negative control. An SI above a certain threshold (typically ≥2) is considered a positive result.[2][3]

G cluster_sample Sample Processing cluster_culture Cell Culture & Stimulation cluster_assay Proliferation Assay cluster_analysis Data Analysis S1 Collect Peripheral Blood S2 Isolate PBMCs S1->S2 C1 Culture PBMCs S2->C1 Proceed to Culture C2 Add Test Drugs & Controls C1->C2 A1 Incubate for 5-7 Days C2->A1 Begin Incubation A2 Add Proliferation Tracer A1->A2 A3 Measure Tracer Incorporation A2->A3 D1 Calculate Stimulation Index (SI) A3->D1 Analyze Data

Lymphocyte Transformation Test Workflow

Basophil Activation Test (BAT)

Objective: To measure the in vitro activation of basophils in response to a drug, which is a key event in IgE-mediated allergic reactions.

Methodology:

  • Sample Collection: A fresh whole blood sample is collected from the patient.

  • Drug Stimulation: Aliquots of the whole blood are incubated with the test drugs (e.g., garenoxacin, other fluoroquinolones) at various concentrations, a positive control (e.g., anti-IgE antibody), and a negative control.

  • Staining: The cells are stained with fluorescently labeled antibodies that bind to specific cell surface markers. These include a marker for basophils (e.g., CCR3 or CD203c) and an activation marker (e.g., CD63).

  • Flow Cytometry: The sample is analyzed using a flow cytometer, which identifies the basophil population and quantifies the percentage of basophils expressing the activation marker.

  • Interpretation: An increase in the percentage of activated basophils (e.g., CD63-positive basophils) above a certain cutoff, compared to the negative control, indicates a positive response.

G cluster_sample Sample Preparation cluster_stim Stimulation & Staining cluster_analysis Flow Cytometry Analysis cluster_interp Interpretation S1 Collect Whole Blood ST1 Incubate with Drugs & Controls S1->ST1 Proceed to Stimulation ST2 Stain with Fluorescent Antibodies ST1->ST2 A1 Acquire Data on Flow Cytometer ST2->A1 Ready for Analysis A2 Gate on Basophil Population A1->A2 A3 Quantify Activation Marker Expression A2->A3 I1 Determine Percentage of Activated Basophils A3->I1 Interpret Results

Basophil Activation Test Workflow

Discussion and Future Directions

The current understanding of garenoxacin's cross-reactivity is incomplete. The single case report of anaphylaxis with weak cross-reactivity to ciprofloxacin and levofloxacin suggests that while cross-reactions are possible, they may not always be strong. Conversely, a report of tolerance to garenoxacin in a patient with levofloxacin anaphylaxis indicates that cross-reactivity is not universal. The in vitro immunoassay data, while not a direct measure of clinical allergy, places garenoxacin at a lower cross-reactivity potential compared to several other fluoroquinolones based on the specific antibody used.[1]

To provide definitive guidance, further research is imperative. Prospective, multi-center studies employing standardized in vitro diagnostic tools like LTT and BAT are needed to compare the cross-reactive potential of garenoxacin with other fluoroquinolones in well-characterized patient cohorts with a history of fluoroquinolone hypersensitivity. Such studies would provide the robust, quantitative data necessary to inform clinical decision-making and advance the safe and effective use of this potent antimicrobial agent.

References

Garenoxacin Mesylate: In Vivo Efficacy in Animal Models - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Garenoxacin Mesylate against other antimicrobial agents in various animal models of infection. The data presented is compiled from peer-reviewed studies to support research and development in the field of infectious diseases.

Comparative Efficacy of this compound

This compound has demonstrated potent antibacterial activity in a range of preclinical animal models, often showing superior or comparable efficacy to other fluoroquinolones and antibiotics.

Systemic Infections

In a murine systemic infection model, Garenoxacin exhibited significant efficacy against both Gram-positive and Gram-negative pathogens.

Table 1: Efficacy of this compound in Murine Systemic Infection Models

PathogenGarenoxacin ED₅₀ (mg/mouse)Comparator(s)Comparator ED₅₀ (mg/mouse)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)0.00593Levofloxacin, GatifloxacinHigher than Garenoxacin[1]
Penicillin-Resistant Streptococcus pneumoniae (PRSP)0.555Levofloxacin, GatifloxacinHigher than Garenoxacin, Similar to Gatifloxacin[1]
Escherichia coliSimilar to comparatorsLevofloxacin, GatifloxacinSimilar to Garenoxacin[1]
Pseudomonas aeruginosaSimilar to comparatorsLevofloxacin, GatifloxacinSimilar to Garenoxacin[1]
Respiratory Tract Infections

Garenoxacin has shown particular promise in treating respiratory tract infections, demonstrating potent activity against a variety of common and atypical respiratory pathogens in different animal models.

Table 2: Efficacy of this compound in Animal Models of Pneumonia

Animal ModelPathogenGarenoxacin OutcomeComparator(s)Comparator OutcomeReference
MicePenicillin-Resistant Streptococcus pneumoniae (PRSP)Viable cell counts <2.68 Log CFU/lungLevofloxacin, GatifloxacinHigher viable cell counts[1]
Mice (Mixed Infection)Streptococcus pneumoniae & Parvimonas micra-2.02 ± 0.99 log₁₀ CFU/mL reduction (S. pneumoniae)Levofloxacin-0.97 ± 0.61 log₁₀ CFU/mL reduction (S. pneumoniae)
-1.12 ± 0.56 log₁₀ CFU/mL reduction (P. micra)-0.61 ± 0.43 log₁₀ CFU/mL reduction (P. micra)
HamstersMycoplasma pneumoniaeBetter efficacyLevofloxacin, ClarithromycinLess effective[1]
MiceChlamydophila pneumoniaeED₅₀ of 0.0286 mg/mouseLevofloxacin, AzithromycinHigher ED₅₀[1]
Guinea PigsLegionella pneumophilaViable cell counts of 2.84 Log CFU/lungCiprofloxacin, Clarithromycin, RifampinHigher viable cell counts than Garenoxacin and Rifampin[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Murine Systemic Infection Model

Objective: To determine the 50% effective dose (ED₅₀) of Garenoxacin and comparator agents against systemic bacterial infections in mice.

Methodology:

  • Animal Model: Male ICR mice are typically used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., MRSA, PRSP, E. coli, P. aeruginosa) suspended in a mucin-containing medium to enhance virulence.

  • Treatment: this compound and comparator antibiotics are administered orally or subcutaneously at various doses immediately after infection.

  • Outcome Measurement: The survival of the mice is monitored for a period of 7 days.

  • Data Analysis: The ED₅₀, the dose at which 50% of the animals survive, is calculated using a probit analysis.

Murine Pneumonia Model

Objective: To evaluate the efficacy of Garenoxacin in reducing bacterial load in the lungs of mice with pneumonia.

Methodology:

  • Animal Model: Specific pathogen-free mice (e.g., ICR strain) are used.

  • Infection: Mice are anesthetized and infected intranasally or via intratracheal inoculation with a suspension of the bacterial pathogen (e.g., PRSP, S. pneumoniae and P. micra for mixed infection).

  • Treatment: Treatment with this compound or comparator antibiotics is initiated at a specified time post-infection (e.g., 24 hours) and administered orally or subcutaneously for a defined period (e.g., once or twice daily for several days).

  • Outcome Measurement: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (colony-forming units, CFU) per lung.

  • Data Analysis: The reduction in bacterial counts (log₁₀ CFU/lung) is calculated and compared between the treatment groups.

Hamster Pneumonia Model for Mycoplasma pneumoniae

Objective: To assess the efficacy of Garenoxacin against Mycoplasma pneumoniae infection in hamsters.

Methodology:

  • Animal Model: Male Syrian golden hamsters are used.

  • Infection: Hamsters are infected intratracheally with a culture of M. pneumoniae.

  • Treatment: Oral administration of this compound or comparator agents begins 24 hours post-infection and continues for a specified duration.

  • Outcome Measurement: Efficacy is determined by quantifying the viable M. pneumoniae cells (CFU) in the lungs of treated and untreated animals at the end of the experiment.

Visualizations

Mechanism of Action of Garenoxacin

Garenoxacin, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, transcription, and repair, leading to bacterial cell death.[2]

Garenoxacin_Mechanism cluster_bacterium Bacterial Cell Garenoxacin Garenoxacin DNA_Gyrase DNA Gyrase Garenoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Garenoxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Garenoxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for Murine Pneumonia Model

The following diagram illustrates the typical workflow for evaluating the efficacy of Garenoxacin in a murine model of bacterial pneumonia.

Murine_Pneumonia_Workflow cluster_workflow Experimental Workflow start Start: Select Mice acclimatize Acclimatization start->acclimatize infect Induce Pneumonia (Intranasal/Intratracheal) acclimatize->infect treatment Administer Garenoxacin or Comparator infect->treatment monitor Monitor for Clinical Signs treatment->monitor euthanize Euthanize Mice at Endpoint monitor->euthanize harvest Harvest Lungs euthanize->harvest homogenize Homogenize Lung Tissue harvest->homogenize plate Serial Dilution & Plating homogenize->plate incubate Incubate Plates plate->incubate count Count CFUs incubate->count analyze Data Analysis (log CFU reduction) count->analyze end End: Comparative Efficacy analyze->end

Workflow for assessing antibiotic efficacy in a murine pneumonia model.

References

Garenoxacin Mesylate Demonstrates Potent Activity Against Macrolide-Resistant Mycoplasma pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of in vitro studies reveals that garenoxacin mesylate, a des-F(6)-quinolone antibiotic, maintains high potency against clinical isolates of Mycoplasma pneumoniae that have developed resistance to macrolide antibiotics. This finding positions garenoxacin as a viable therapeutic alternative in cases where first-line macrolide treatments are ineffective due to resistance.

The primary mechanism of macrolide resistance in M. pneumoniae is attributed to point mutations in domain V of the 23S rRNA gene, most commonly the A2063G and A2064G transitions. These mutations lead to high-level resistance to macrolides such as clarithromycin. In a key comparative study, macrolide-resistant strains of M. pneumoniae harboring the A2063G mutation exhibited clarithromycin minimum inhibitory concentrations (MICs) of 32 μg/ml, while those with the A2064G mutation showed MICs of 8 μg/ml. In stark contrast, garenoxacin demonstrated consistently low MICs, ranging from 0.016 to 0.031 μg/ml, against all tested M. pneumoniae isolates, including these macrolide-resistant strains.

This significant difference in antimicrobial activity highlights garenoxacin's potential to address the growing clinical challenge of macrolide-resistant M. pneumoniae infections.

Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of garenoxacin and clarithromycin against macrolide-susceptible and macrolide-resistant Mycoplasma pneumoniae isolates.

Strain Type23S rRNA MutationGarenoxacin MIC (μg/ml)Clarithromycin MIC (μg/ml)
Macrolide-SusceptibleNone0.016 - 0.031≤0.008
Macrolide-ResistantA2063G0.016 - 0.03132
Macrolide-ResistantA2064G0.016 - 0.0318

Data compiled from a study by Yamazaki et al.

Experimental Protocols

The in vitro activity of the antimicrobial agents was determined using the broth microdilution method, a standardized procedure for antimicrobial susceptibility testing.

Broth Microdilution Method for Mycoplasma pneumoniae

This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M43-A.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and clarithromycin are prepared according to the manufacturer's instructions. A series of twofold dilutions are then made in a 96-well microtiter plate using SP4 broth medium suitable for the growth of Mycoplasma.

  • Inoculum Preparation: Mycoplasma pneumoniae isolates, including both reference strains and clinical isolates with characterized resistance mechanisms, are cultured in SP4 broth. The concentration of the bacterial suspension is adjusted to achieve a final inoculum of 104 to 105 color-changing units (CCU) per milliliter in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are sealed to prevent evaporation and incubated at 37°C in a non-CO2 incubator for 4 to 7 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, as indicated by the absence of a color change in the medium. A color change from pink to yellow, due to the metabolism of glucose by the mycoplasma, indicates bacterial growth. A drug-free well serves as a positive control for growth.

Visualizing the Mechanism of Macrolide Resistance

The primary mechanism of macrolide resistance in Mycoplasma pneumoniae involves a target site modification. The following diagram illustrates this process.

Macrolide_Resistance cluster_ribosome Bacterial Ribosome (50S subunit) cluster_resistance Macrolide Resistance Mechanism 23S_rRNA 23S rRNA No_Protein_Synthesis Protein Synthesis Inhibited 23S_rRNA->No_Protein_Synthesis Blocks peptide elongation Macrolide Macrolide Antibiotic Macrolide->23S_rRNA Binds to Domain V Altered_23S_rRNA Altered 23S rRNA Macrolide->Altered_23S_rRNA Binding affinity reduced Protein_Synthesis Protein Synthesis Mutation Point Mutation (e.g., A2063G) Mutation->Altered_23S_rRNA Causes conformational change Altered_23S_rRNA->Protein_Synthesis Allows protein synthesis to continue

Caption: Mechanism of macrolide resistance in Mycoplasma pneumoniae.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a sequential process ensuring accurate and reproducible results.

MIC_Workflow Start Start Prep_Antimicrobials Prepare serial dilutions of antimicrobial agents in 96-well plate Start->Prep_Antimicrobials Prep_Inoculum Prepare standardized Mycoplasma pneumoniae inoculum Prep_Antimicrobials->Prep_Inoculum Inoculate Inoculate microtiter plate with bacterial suspension Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 4-7 days Inoculate->Incubate Read_Results Observe color change and determine MIC Incubate->Read_Results End End Read_Results->End

Garenoxacin: A Head-to-Head Comparison with Other Fluoroquinolones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the des-F(6)-quinolone, garenoxacin, reveals a potent antibacterial profile, particularly against key respiratory pathogens, when compared with other widely used fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. This guide synthesizes in vitro susceptibility data, clinical efficacy, safety profiles, and pharmacokinetic parameters to provide an objective comparison for researchers, scientists, and drug development professionals.

Garenoxacin, a novel des-F(6) quinolone, distinguishes itself structurally and mechanistically from other fluoroquinolones. Its primary mode of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1] This dual-targeting mechanism contributes to its broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1]

In Vitro Antibacterial Spectrum: A Quantitative Comparison

Garenoxacin consistently demonstrates potent in vitro activity against a wide array of clinically significant bacteria. Minimum Inhibitory Concentration (MIC90) data, representing the concentration required to inhibit the growth of 90% of bacterial isolates, underscores its enhanced potency against many pathogens compared to other fluoroquinolones.

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Garenoxacin and Other Fluoroquinolones Against Key Bacterial Pathogens

Bacterial SpeciesGarenoxacinCiprofloxacinLevofloxacinMoxifloxacin
Streptococcus pneumoniae0.06 - 0.12[2][3]>2[2]1.0[2]0.12 - 0.25[2]
Haemophilus influenzae≤0.03[2][3]≤0.03[2]0.06[2]≤0.03[2]
Moraxella catarrhalis≤0.03[2][3]0.06[2]0.06[2]0.06[2]
Staphylococcus aureus (MSSA)0.03[2]0.5[2]0.5[2]0.12[2]
Staphylococcus aureus (MRSA)2.0[2]>8[2]>8[2]8.0[2]
Streptococcus pyogenes0.25[2]1.0[2]1.0[2]0.25[2]
Escherichia coli1.0[4]0.5[4]1.0[4]-
Klebsiella pneumoniae4.0[4]1.0[4]2.0[4]-
Pseudomonas aeruginosa≥32[4]4.0[4]16.0[4]-
Mycoplasma pneumoniae0.25[5]16-133 fold higher4-66 fold higher2-8 fold higher
Bacteroides fragilis group≤1.0---

Note: Data is compiled from multiple sources and experimental conditions may vary.

Clinical Efficacy in Respiratory Tract Infections

Clinical trials have demonstrated the efficacy of garenoxacin in the treatment of community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB).

A multicenter, randomized, controlled study comparing garenoxacin (400 mg/day) with moxifloxacin (400 mg/day) for up to 10 days in adults with mild to moderate CAP found comparable clinical efficacy. The efficacy rate on the 5th to 10th day of post-treatment was 89.5% for the garenoxacin group and 88.9% for the moxifloxacin group, with no statistically significant difference.[6] The bacteriological eradication rate was 96.6% for garenoxacin and 82.6% for moxifloxacin.[6]

Another comparative study in patients with acute exacerbations of COPD showed that a 5-day course of garenoxacin was therapeutically comparable to moxifloxacin in terms of clinical effectiveness.[7]

Table 2: Clinical Efficacy of Garenoxacin in Comparative Clinical Trials

IndicationGarenoxacin Efficacy RateComparator Efficacy RateComparatorStudy Details
Community-Acquired Pneumonia (CAP)89.5% (Clinical)[6]88.9% (Clinical)[6]MoxifloxacinMulticenter, randomized, controlled trial in adults with mild to moderate CAP.[6]
Acute Exacerbation of COPDTherapeutically Comparable[7]Therapeutically Comparable[7]MoxifloxacinProspective, open-label, observational, comparative study.[7]
Prophylaxis of Febrile Neutropenia2 febrile episodes[8]7 febrile episodes[8]LevofloxacinRetrospective analysis of 127 patients at high risk for febrile neutropenia.[8]

Safety and Tolerability Profile

Garenoxacin has been generally well-tolerated in clinical trials. A prescription event monitoring study in India involving 12,498 patients reported adverse events in 159 patients, with nausea/vomiting (0.5%) and diarrhea (0.1%) being the most common.[9] Central nervous system side effects like drowsiness or dizziness were reported in 0.02% of cases.[9] All adverse events were of mild to moderate severity and did not necessitate hospitalization.[9]

In a comparative study with moxifloxacin for CAP, the incidences of adverse events were 31.1% in the garenoxacin group and 27.1% in the moxifloxacin group, with no serious adverse events observed in either group.[6] Another study comparing garenoxacin with levofloxacin for the prophylaxis of febrile neutropenia reported 4 cases of rashes and 3 of liver dysfunction in the garenoxacin group, and 2 cases of rashes and 2 of liver dysfunction in the levofloxacin group, with no statistically significant difference.[8]

Table 3: Incidence of Common Adverse Events in Comparative Clinical Trials (%)

Adverse EventGarenoxacinMoxifloxacinLevofloxacinStudy Details
Any Adverse Event31.1[6]27.1[6]-Multicenter, randomized, controlled study in CAP.[6]
Nausea/Vomiting0.5[9]--Prescription event monitoring study.[9]
Diarrhea0.1[9]--Prescription event monitoring study.[9]
Rashes4 cases[8]-2 cases[8]Retrospective analysis for prophylaxis of febrile neutropenia.[8]
Liver Dysfunction3 cases[8]-2 cases[8]Retrospective analysis for prophylaxis of febrile neutropenia.[8]

Pharmacokinetic Profile

Garenoxacin exhibits favorable pharmacokinetic properties that support once-daily oral administration.[10] Following oral administration, it is rapidly absorbed, reaching peak plasma concentrations (Cmax) in approximately 1 to 2 hours.[1] It has a mean elimination half-life of 13.3 to 17.8 hours.[10]

Table 4: Pharmacokinetic Parameters of Garenoxacin and Other Fluoroquinolones (Oral Administration)

ParameterGarenoxacinLevofloxacinMoxifloxacin
Time to Peak (Tmax) (hours)1.13 - 2.50[10]~1-2~1-2
Half-life (t1/2) (hours)13.3 - 17.8[10]~6-8~12
Protein Binding (%)~75[11]~24-38~50
Excretion (unchanged in urine)~30-50%[10]~87%~20%

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The in vitro activity of garenoxacin and comparator agents is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolates: A diverse panel of recent clinical isolates of Gram-positive and Gram-negative bacteria are used.

  • Media: Cation-adjusted Mueller-Hinton broth is the standard medium. For fastidious organisms like Streptococcus pneumoniae, it is supplemented with 2-5% laked horse blood.

  • Inoculum: A standardized bacterial inoculum, typically 5 x 10^5 colony-forming units (CFU)/mL, is prepared.

  • Procedure: Serial twofold dilutions of the antimicrobial agents are prepared in microtiter plates. The bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 35°C for 16-20 hours (20-24 hours for streptococci).

  • MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Clinical Trial Methodology for Community-Acquired Pneumonia

The efficacy and safety of garenoxacin in community-acquired pneumonia (CAP) were evaluated in a prospective, multicenter, randomized, controlled study.[6]

  • Patient Population: The study enrolled adults with mild to moderate CAP.

  • Randomization: Subjects were randomly assigned to receive either garenoxacin (400 mg/day) or a comparator fluoroquinolone (e.g., moxifloxacin 400 mg/day).

  • Treatment Duration: Treatment was administered for up to 10 days.

  • Efficacy Assessment: The primary endpoint was the clinical efficacy rate at 5 to 10 days post-treatment. Secondary endpoints included the efficacy rate on day 3 of treatment, the efficacy rate at the end of treatment, and the bacteriological eradication rate.

  • Safety Assessment: Safety was evaluated by monitoring the incidence of adverse events and serious adverse events.

Visualizing the Mechanism of Action and Experimental Workflow

Fluoroquinolone Mechanism of Action

Fluoroquinolones, including garenoxacin, exert their bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. This dual inhibition disrupts DNA replication and repair, leading to bacterial cell death.

Fluoroquinolone_Mechanism cluster_drug Fluoroquinolone (Garenoxacin) cluster_bacterial_cell Bacterial Cell Garenoxacin Garenoxacin DNAGyrase DNA Gyrase Garenoxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Garenoxacin->TopoIV Inhibits Replication DNA Replication & Transcription DNAGyrase->Replication Enables TopoIV->Replication Enables DNA Bacterial DNA Replication->DNA CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

Caption: Fluoroquinolone mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro experiment to assess the susceptibility of bacteria to an antimicrobial agent. The workflow involves a series of standardized steps to ensure reproducibility and accuracy.

MIC_Workflow start Start bacterial_isolate Bacterial Isolate Collection start->bacterial_isolate inoculum_prep Inoculum Preparation bacterial_isolate->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation drug_dilution Antimicrobial Agent Serial Dilution drug_dilution->inoculation incubation Incubation (35°C, 16-24h) inoculation->incubation mic_reading MIC Reading (Visual Inspection) incubation->mic_reading end End mic_reading->end

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to Stability-Indicating Assay Methods for Garenoxacin Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating assay methods for Garenoxacin Mesylate, a novel des-fluoro(6) quinolone antibiotic.[1][2][3] The information presented herein is crucial for ensuring the quality, safety, and efficacy of this compound drug products by accurately monitoring its stability and detecting any degradation products. The methodologies and data are benchmarked against established assays for other fluoroquinolone antibiotics, offering a broader perspective for analytical method development and validation.

I. Comparative Analysis of Analytical Methods

Several analytical techniques have been employed to develop stability-indicating assays for this compound and other fluoroquinolones. The most prevalent and reliable methods are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Table 1: Comparison of Stability-Indicating Assay Methods for this compound

ParameterRP-HPLC Method 1RP-HPLC Method 2RP-HPTLC Method
Principle Reverse Phase ChromatographyReverse Phase ChromatographyReverse Phase High-Performance Thin-Layer Chromatography
Stationary Phase Zorbax Eclipse XDB C18 (250x4.6 mm, 5µm)[4]C18 Column[5]Silica gel 60 RP-18 F254S aluminum plates[6]
Mobile Phase 0.1% orthophosphoric acid and Acetonitrile (50:50 v/v)[4]0.1% (v/v) formic acid in water and methanol (70:30 v/v)[1][2]n-butanol: methanol: triethylamine (60:20:20 v/v/v)[6]
Flow Rate 1.0 ml/min[4]Not SpecifiedNot Applicable
Detection Wavelength 240 nm[4]280 nm[1][2]257 nm[6]
Retention Time (Rt) / Retention Factor (Rf) 4.0 min[4]Not Specified0.62 ± 0.02[6]
Linearity Range 0.04 to 4 µg/ml[4]12.5 to 75 µg/mL[1][2]100 - 600 ng/band[6]
Limit of Detection (LOD) Not SpecifiedNot Specified6.63 ng/band[6]
Limit of Quantification (LOQ) 0.04 µg/ml[4]Not Specified20.11 ng/band[6]
Recovery 98.97%[4][7]Not SpecifiedNot Specified

Table 2: Comparison with Stability-Indicating Assays for Other Fluoroquinolones

FluoroquinoloneMethodStationary PhaseMobile PhaseDetection WavelengthKey Findings
Ciprofloxacin UPLCC18 (10 cm x 2.1 mm, 1.7 µm)Potassium dihydrogen phosphate buffer:acetonitrile (7:3, v/v), pH 3.0[8]Not SpecifiedSuccessfully quantified ciprofloxacin in the presence of its main photo-degradation product.[8]
Enrofloxacin & Piroxicam HPLC-DADVertisep C18Acetonitrile-water (48:52 v/v, pH 3.0)[9]Not SpecifiedThe method was able to separate the drugs from their degradation products formed under various stress conditions.[9][10]
Lomefloxacin, Moxifloxacin, Sparfloxacin Densitometric TLCSilica gel G platesVarious mobile phases288 nm, 290 nm, 292 nm respectively[11]Selective for the determination of the intact drugs in the presence of up to 90% of their acid degradation products.[11]
Gatifloxacin & Prednisolone Acetate HPLC-DADKinetex C18Acetonitrile–water (50:50 v/v) pH 3.0[12]Not SpecifiedEfficient separation of drugs and their degradation products was achieved in less than 6 minutes.[12]

II. Experimental Protocols

The development of a stability-indicating assay method necessitates forced degradation studies to ensure the method's specificity in the presence of potential degradation products. These studies are conducted under more severe conditions than accelerated stability testing.[13]

A. Forced Degradation (Stress) Studies

Forced degradation studies for this compound should be performed according to ICH guidelines to identify likely degradation products and establish the degradation pathways.

  • Acid Hydrolysis: Refluxing the drug in 0.1N HCl for 8 hours. If no degradation is observed, a stronger acid concentration (e.g., 1N HCl) and longer duration may be used.

  • Base Hydrolysis: Refluxing the drug in 0.1N NaOH for 8 hours. Similar to acid hydrolysis, conditions can be made more stringent if necessary.

  • Oxidative Degradation: Treating the drug substance with an oxidizing agent like hydrogen peroxide.

  • Thermal Degradation: Exposing the solid drug substance to dry and wet heat at temperatures incrementally higher than those used for accelerated stability testing.

  • Photolytic Degradation: Exposing the drug substance to a combination of visible and UV light. The drug may be considered photostable if exposure up to 6.0 ×10^6 lux hours does not cause significant degradation.

B. Chromatographic Method Validation

The validation of the analytical method should be performed as per ICH Q2(R2) guidelines, evaluating the following parameters:[14][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by the separation of the main peak from any degradation peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at different levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

III. Visualizing the Workflow

A clear understanding of the experimental workflow is essential for the successful validation of a stability-indicating assay.

Stability_Indicating_Assay_Validation cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Q2) cluster_3 Phase 4: Finalization MD1 Literature Review & Analyte Characterization MD2 Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) MD1->MD2 MD3 Initial Method Optimization MD2->MD3 MD3->FD_Start Develops method to separate degradants FD1 Acid Hydrolysis FD1->MV_Start Generates samples for validation FD2 Base Hydrolysis FD2->MV_Start Generates samples for validation FD3 Oxidative Degradation FD3->MV_Start Generates samples for validation FD4 Thermal Degradation FD4->MV_Start Generates samples for validation FD5 Photolytic Degradation FD5->MV_Start Generates samples for validation FD_Start->FD1 FD_Start->FD2 FD_Start->FD3 FD_Start->FD4 FD_Start->FD5 MV1 Specificity MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability, Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 F1 Finalized Stability-Indicating Method MV6->F1 MV_Start->MV1 F2 Application to Stability Studies F1->F2

Caption: Workflow for the development and validation of a stability-indicating assay method.

This guide provides a foundational understanding and comparison of stability-indicating assay methods for this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and regulatory requirements. The provided data and methodologies aim to facilitate the development of robust and reliable analytical methods for ensuring the quality and stability of this compound formulations.

References

Garenoxacin Mesylate: A Comparative Analysis of In Vitro Susceptibility and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Garenoxacin Mesylate's performance with alternative fluoroquinolones, focusing on the correlation between in vitro susceptibility and clinical outcomes in the treatment of respiratory tract infections. The data presented is compiled from a range of preclinical and clinical studies to offer an objective overview for research and development professionals.

Executive Summary

Garenoxacin, a des-F(6) quinolone, has demonstrated potent in vitro activity against a wide spectrum of respiratory pathogens, including strains resistant to other classes of antibiotics. Clinical studies have shown high efficacy rates for Garenoxacin in treating community-acquired pneumonia and other respiratory infections. The correlation between in vitro susceptibility, as measured by the minimum inhibitory concentration (MIC), and clinical success is strongly supported by pharmacokinetic/pharmacodynamic (PK/PD) modeling, which identifies the free drug area under the concentration-time curve to MIC ratio (fAUC0-24/MIC) as a key predictor of therapeutic outcome. This guide will delve into the supporting data, comparing Garenoxacin with other widely used fluoroquinolones, Levofloxacin and Moxifloxacin.

In Vitro Susceptibility

Garenoxacin consistently exhibits low MIC values against key respiratory pathogens, often demonstrating greater in vitro potency than comparator fluoroquinolones.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Garenoxacin and Other Fluoroquinolones against Key Respiratory Pathogens

OrganismGarenoxacinLevofloxacinMoxifloxacinCiprofloxacin
Streptococcus pneumoniae0.12[1]1.0[1]0.25[1]2.0[1]
Haemophilus influenzae≤0.030.030.030.015
Moraxella catarrhalis≤0.030.060.060.03

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Clinical Efficacy

Clinical trials have substantiated the in vitro activity of Garenoxacin, demonstrating high clinical and bacteriological eradication rates in patients with respiratory tract infections.

Table 2: Clinical and Bacteriological Efficacy of Garenoxacin in Respiratory Tract Infections

IndicationClinical Efficacy RatePathogenBacteriological Eradication Rate
Acute infectious exacerbations of chronic respiratory disease85%[2]Streptococcus pneumoniae99.2%[2]
Otorhinolaryngological infections81% - 95%[2]Haemophilus influenzae98.2%[2]
Community-Acquired Pneumonia-Moraxella catarrhalis96.6%[2]
--Penicillin-resistant S. pneumoniae100%[2]

Correlating In Vitro Susceptibility with Clinical Outcomes

The predictive power of in vitro susceptibility testing on clinical success is best understood through pharmacokinetic/pharmacodynamic (PK/PD) principles. For fluoroquinolones, the ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC0-24/MIC) is a robust predictor of efficacy.

A study on Garenoxacin confirmed this relationship through logistic regression analysis, which showed that the fAUC0-24/MIC ratio was a significant variable in predicting clinical response (p = 0.0164).[3] In a Phase III study, 92.4% of subjects achieved the target fAUC0-24/MIC ratio of >30 hours, and the clinical efficacy rate in this population was 91.8%.[3] In vitro pharmacodynamic models have further shown that a Garenoxacin fAUC24/MIC ratio of ≥ 48 is bactericidal against ciprofloxacin-resistant Streptococcus pneumoniae.

Table 3: Clinical and Microbiological Outcomes of Levofloxacin Treatment for Complicated Urinary Tract Infections Caused by Enterobacteriaceae, Stratified by MIC

Levofloxacin MIC (µg/mL)Clinical Cure Rate (%)Microbiological Eradication Rate (%)
≤0.06>90>90
>0.06>90Trend toward decreasing rates
≤490-100-

Data adapted from a study on high-dose levofloxacin therapy.

Table 4: Bacteriological Eradication Rates for Moxifloxacin in Respiratory Tract Infections, Stratified by MIC

Moxifloxacin MIC (µg/mL)Bacteriological Eradication Rate (%)
≤289% - 97%[4]

Data from a review of 13 clinical trials.[4][5]

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Protocol Outline:

  • Isolate Preparation: Bacterial isolates are cultured on appropriate agar media and incubated.

  • Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared in a saline or broth solution to match a 0.5 McFarland turbidity standard.

  • Drug Dilution: Garenoxacin and comparator agents are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Clinical Trial Methodology for Community-Acquired Pneumonia (CAP)

The clinical efficacy of Garenoxacin was evaluated in a Phase III, randomized, multi-center, double-blind, double-dummy, comparative study.

Study Design Outline:

  • Patient Population: Adult patients with a diagnosis of community-acquired pneumonia.

  • Randomization: Patients are randomly assigned to receive either Garenoxacin or a comparator antibiotic (e.g., Levofloxacin).

  • Blinding: Both patients and investigators are blinded to the treatment allocation. The double-dummy design involves administering the active drug and a placebo for the comparator, and vice versa.

  • Dosing Regimen: Garenoxacin is typically administered at 400 mg once daily.

  • Efficacy Assessment: Clinical response (cure, failure, or indeterminate) is assessed at the end of therapy and at a follow-up visit.

  • Bacteriological Assessment: Sputum or other relevant samples are collected at baseline and post-treatment to determine the eradication or persistence of the causative pathogen.

Visualizing the Workflow and Relationships

The following diagrams illustrate the key processes and relationships discussed in this guide.

experimental_workflow cluster_invitro In Vitro Susceptibility Testing cluster_clinical Clinical Trial cluster_pkpd PK/PD Analysis isolate Bacterial Isolate mic MIC Determination isolate->mic Broth Microdilution correlation Correlation Analysis mic->correlation MIC Data patient Patient with Infection treatment Garenoxacin Treatment patient->treatment outcome Clinical Outcome Assessment treatment->outcome pk Pharmacokinetics (fAUC0-24) treatment->pk outcome->correlation Clinical Data pk->correlation

Caption: Experimental workflow from in vitro testing to clinical outcome correlation.

logical_relationship cluster_mic In Vitro Susceptibility cluster_pkpd PK/PD Parameter cluster_outcome Clinical Outcome low_mic Low MIC high_fauc_mic High fAUC/MIC Ratio low_mic->high_fauc_mic Leads to high_mic High MIC low_fauc_mic Low fAUC/MIC Ratio high_mic->low_fauc_mic Leads to success High Probability of Clinical Success high_fauc_mic->success Predicts failure Higher Probability of Clinical Failure low_fauc_mic->failure Predicts

Caption: Relationship between MIC, PK/PD, and clinical success.

References

Safety Operating Guide

Proper Disposal of Garenoxacin Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Garenoxacin Mesylate in research and development settings.

The proper disposal of this compound, a quinolone antibiotic, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to minimize environmental contamination, prevent the development of antibiotic resistance, and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste in a laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary. When handling this compound waste, always utilize appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All work with this compound powder or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols.

Disposal Procedures for this compound

This compound and materials contaminated with it are to be treated as hazardous chemical waste. The primary and recommended method for the disposal of pharmaceutical waste is high-temperature incineration conducted by a licensed hazardous waste management facility.

Step-by-Step Disposal Protocol:

  • Waste Segregation: At the point of generation, segregate this compound waste from other laboratory waste streams. Use dedicated, clearly labeled, and leak-proof containers for each type of this compound waste.[1][2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the concentration (if applicable) and the date of accumulation.

  • Storage: Store waste containers in a designated and secure satellite accumulation area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

Types of this compound Waste and Disposal Methods

Waste TypeDisposal Procedure
Solid this compound Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of in regular trash.
This compound Solutions Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain. For dilute solutions (<1 mg/mL), such as used cell culture media, the primary disposal route is also through hazardous waste collection.
Contaminated Labware Items such as pipette tips, gloves, and paper towels that have come into contact with this compound should be collected in a designated hazardous waste container. If the waste is also biohazardous, it must be managed as multi-hazardous waste according to your institution's specific procedures.

Note on Quantitative Disposal Data: Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for different disposal routes) are not publicly available. It is recommended to treat all concentrations of this compound as hazardous chemical waste. For specific guidance, contact the manufacturer or a licensed environmental disposal company.

Experimental Protocols for Chemical Inactivation

While high-temperature incineration remains the standard for disposal, research into the chemical degradation of fluoroquinolone antibiotics offers potential alternatives for waste treatment. One promising method involves oxidation by peroxymonosulfate (PMS). Studies have shown that unactivated PMS can effectively degrade fluoroquinolones like ciprofloxacin and enrofloxacin, resulting in oxidation products with negligible antibacterial potency.[3]

Degradation Pathway: The primary reaction sites for PMS on fluoroquinolones are the tertiary and secondary aliphatic amines on the piperazine ring. This leads to the formation of hydroxylated, N-oxide, and dealkylated products.[3]

It is important to note that a detailed, step-by-step protocol for the specific application of this method for this compound waste in a laboratory setting is not yet established. Any attempt to implement such a procedure would require a thorough risk assessment and approval from your institution's EHS department.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of various forms of this compound waste generated in a laboratory setting.

GarenoxacinDisposalWorkflow Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid this compound WasteType->SolidWaste Solid LiquidWaste This compound Solution WasteType->LiquidWaste Liquid ContaminatedLabware Contaminated Labware (Gloves, Tips, etc.) WasteType->ContaminatedLabware Contaminated Material SegregateSolid Segregate in Labeled Hazardous Waste Container SolidWaste->SegregateSolid SegregateLiquid Segregate in Labeled, Leak-Proof Hazardous Waste Container LiquidWaste->SegregateLiquid BiohazardCheck Biohazardous? ContaminatedLabware->BiohazardCheck StoreWaste Store in Designated Satellite Accumulation Area SegregateSolid->StoreWaste NoTrash Do NOT Dispose in Regular Trash SegregateSolid->NoTrash SegregateLiquid->StoreWaste NoDrain Do NOT Dispose Down Drain SegregateLiquid->NoDrain SegregateLabware Segregate in Labeled Hazardous Waste Container SegregateLabware->StoreWaste SegregateLabware->NoTrash BiohazardCheck->SegregateLabware No MultiHazardous Manage as Multi-Hazardous Waste (per EHS guidelines) BiohazardCheck->MultiHazardous Yes MultiHazardous->StoreWaste Disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Facility for Incineration StoreWaste->Disposal

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.

References

Essential Safety and Logistical Information for Handling Garenoxacin Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, procedural information for the safe handling, storage, and disposal of Garenoxacin Mesylate in a laboratory setting. Adherence to these protocols is crucial for ensuring the safety of all personnel and maintaining the integrity of research.

Hazard Identification and Engineering Controls

While some safety data sheets (SDS) do not classify this compound as a hazardous substance, it is imperative to handle it with care in a controlled laboratory environment.[1] The primary routes of potential exposure are inhalation, skin contact, and eye contact.[1][2]

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1][3] Use of a chemical fume hood or other appropriate exhaust ventilation is recommended to minimize inhalation exposure and to control dust or aerosol formation.[1] An accessible safety shower and eye wash station must be available.[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to create a barrier between the researcher and the chemical agent.[2] The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices Citations
Eyes/Face Safety GogglesMust be equipped with side-shields for comprehensive protection.[1]
Hands Protective, Chemical-Impermeable GlovesWear two pairs of chemotherapy-grade gloves (tested to ASTM D6978 standard).[2][4][5] Change gloves regularly or immediately if torn, punctured, or contaminated.[4][1][2][3][4][5]
Body Impervious Protective GownA disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1][4][1][3][4]
Respiratory Respiratory ProtectionUse appropriate respiratory protection when engineering controls are insufficient or when there is a risk of dust and aerosol formation. A surgical N-95 respirator can provide both respiratory and splash protection.[1][2][1][2]

Procedural Workflow for Handling

Following a systematic workflow minimizes the risk of exposure and contamination. The process begins with preparation and concludes with proper decontamination.

GarenoxacinHandlingWorkflow prep 1. Preparation don_ppe 2. Don PPE prep->don_ppe Gather all materials in designated area weigh 3. Weighing & Handling don_ppe->weigh Gown, double gloves, eye protection, respirator (if needed) experiment 4. Experimental Use weigh->experiment Handle in a fume hood to avoid dust/aerosols [1] decontaminate 5. Decontamination experiment->decontaminate After procedure completion doff_ppe 6. Doff PPE decontaminate->doff_ppe Clean surfaces and equipment with alcohol [2] wash Thoroughly wash hands with soap and water [7] doff_ppe->wash Remove outer gloves first, dispose in sealed bag [7]

Caption: Step-by-step workflow for safely handling this compound.

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses.[1] Separate eyelids to ensure thorough flushing and call a physician promptly.[1]

  • Skin Contact: Remove contaminated clothing at once.[3] Rinse the affected skin area thoroughly with large amounts of soap and water and seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air immediately.[1][3] If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR), but avoid mouth-to-mouth resuscitation.[1] Consult a doctor.[3]

  • Ingestion: Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Call a physician for guidance.[1]

  • Spills: Evacuate personnel to a safe area.[1] Use full personal protective equipment for cleanup.[1] Prevent the spill from entering drains or water courses.[1] Absorb the spill with an inert, liquid-binding material (e.g., diatomite) and decontaminate surfaces by scrubbing with alcohol.[1] Dispose of contaminated materials according to regulations.[1]

Storage and Disposal Plans

Proper storage preserves chemical integrity, while a defined disposal plan prevents environmental contamination and accidental exposure.

Storage Conditions

Form Temperature Conditions Duration Citations
Lyophilized Powder 4°C or -20°CKeep container tightly sealed in a cool, dry, well-ventilated area. Desiccate and protect from direct sunlight.36 months (lyophilized)[1][6]
In Solvent -80°CSealed storage, away from moisture.6 months[1]
In Solvent -20°CSealed storage, away from moisture.1 month[1][6]

Disposal Plan

All waste materials, including the chemical itself, contaminated consumables, and PPE, must be disposed of in accordance with prevailing country, federal, state, and local regulations.[1]

GarenoxacinDisposalWorkflow start Disposal Required chemical_waste 1. Unused Chemical start->chemical_waste ppe_waste 2. Contaminated PPE start->ppe_waste mix Mix with unappealing substance (e.g., cat litter) [14] chemical_waste->mix seal_ppe Place outer gloves and other PPE in a sealable plastic bag [7] ppe_waste->seal_ppe seal_chem Place mixture in a sealed container [14] mix->seal_chem dispose 3. Final Disposal seal_chem->dispose Follow institutional and local hazardous waste regulations [2] seal_ppe->dispose

Caption: Procedural workflow for the disposal of this compound and associated waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.